N-Me-Val-OH.HCl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-3-methyl-2-(methylamino)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(7-3)6(8)9;/h4-5,7H,1-3H3,(H,8,9);1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLAKGSVMNLYWAQ-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of N-Methyl-L-valine Hydrochloride (N-Me-Val-OH.HCl)
Introduction
N-methylated amino acids represent a cornerstone in modern medicinal chemistry and peptide science. The strategic incorporation of an N-methyl group onto an amino acid backbone imparts profound changes to the resulting peptide, often leading to enhanced metabolic stability, improved cell permeability, and controlled conformational rigidity.[1][2] N-Methyl-L-valine hydrochloride (N-Me-Val-OH.HCl), the subject of this guide, is a chiral building block widely utilized in the synthesis of peptide-based therapeutics and other bioactive molecules.[3] Its hydrochloride salt form ensures improved handling, stability, and solubility, making it a preferred reagent in both research and development settings.
This document provides an in-depth examination of the core physicochemical properties of this compound. We will move beyond a simple datasheet presentation to explore the causality behind these properties, offer field-proven protocols for their characterization, and discuss their direct implications for drug development professionals.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. This compound is the hydrochloride salt of the N-methyl derivative of the natural amino acid L-valine.
-
IUPAC Name: (2S)-3-methyl-2-(methylamino)butanoic acid hydrochloride[4]
-
Molecular Formula: C₆H₁₄ClNO₂ (for the HCl salt); C₆H₁₃NO₂ (for the free base)[3][4]
-
Molecular Weight: 167.63 g/mol [5]
The structure features a chiral center at the alpha-carbon, a secondary amine, and a carboxylic acid. The hydrochloride salt form protonates the most basic site, the secondary amine, forming a secondary ammonium chloride.
Core Physicochemical Properties
The utility of this compound in a laboratory or manufacturing setting is dictated by its physical and chemical properties. These parameters influence everything from solvent selection and reaction conditions to formulation and bioavailability.
Table 1: Summary of Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | White to off-white powder/solid | [3][6] |
| Melting Point | 175-180 °C | [3] |
| Molecular Weight | 167.63 g/mol | [5] |
| Aqueous Solubility | High (e.g., 100 mg/mL in H₂O for free base) | [7] |
| Optical Rotation | [α]D20 = +33 ± 2° (c=1 in Methanol) | [3] |
| Predicted pKa | ~2.38 (Carboxylic Acid) | [8] |
| Stability | Stable under recommended storage conditions; Hygroscopic | [8][9] |
| Storage | 0-8 °C, desiccated environment | [3][10] |
Solubility Profile
The high aqueous solubility of this compound is a direct consequence of its ionic salt form.[7] The charged ammonium and carboxylate groups (depending on pH) readily form hydrogen bonds with water. This property is highly advantageous for its use in aqueous reaction media and for the preparation of high-concentration stock solutions. In contrast, its solubility in non-polar organic solvents is limited. For peptide synthesis, it is typically soluble in polar aprotic solvents like Dimethylformamide (DMF) upon neutralization or in the presence of coupling reagents.[2]
Acidity and pKa
This compound possesses two ionizable groups: the carboxylic acid and the N-methylamino group.
-
Carboxylic Acid (pKa₁): The predicted pKa is approximately 2.38.[8] This value is typical for an amino acid's carboxyl group and indicates it will be fully deprotonated (as a carboxylate, -COO⁻) at physiological pH.
Understanding these two pKa values is critical for controlling reactivity, purification (e.g., ion-exchange chromatography), and predicting the molecule's charge state in different biological environments.
Stability and Handling
The compound is generally stable when stored in a cool, dry place.[3] However, it is noted to be hygroscopic, meaning it can absorb moisture from the air.[8] This is a critical handling consideration, as absorbed water can affect weighing accuracy and potentially promote degradation over long-term storage. It is imperative to store the compound in a tightly sealed container with a desiccant.
Experimental Protocols for Characterization
To ensure the quality and consistency of this compound for research applications, its key physicochemical properties must be verified. The following protocols are designed as self-validating systems for determining solubility and pKa.
Protocol: Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
This protocol determines the equilibrium solubility of the compound in a specific aqueous buffer, a critical parameter for formulation and biological assays.
Rationale: The shake-flask method is considered the gold standard for solubility determination. By agitating an excess of the solid in the solvent for an extended period, we ensure that equilibrium is reached. Subsequent analysis of the saturated solution provides a precise measure of solubility.
Methodology:
-
Preparation: Prepare a 100 mM phosphate-buffered saline (PBS) solution at pH 7.4. Calibrate the pH meter before use.
-
Sample Addition: Add an excess amount of this compound (e.g., ~200 mg) to a known volume of the PBS buffer (e.g., 5 mL) in a glass vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: After 24 hours, allow the suspension to sit undisturbed for at least 1 hour. To robustly separate the solid from the liquid, centrifuge the sample at high speed (e.g., 14,000 rpm) for 15 minutes.
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Perform a serial dilution of the supernatant with the PBS buffer.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or quantitative NMR (qNMR). A pre-established calibration curve is required for accurate quantification.
-
-
Calculation: The solubility is reported in mg/mL or mM, calculated from the concentration of the saturated supernatant.
Caption: Workflow for Aqueous Solubility Determination.
Protocol: pKa Determination (Potentiometric Titration)
This protocol outlines the determination of the acid dissociation constants (pKa values) using potentiometric titration, a fundamental technique for characterizing ionizable compounds.
Rationale: Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added. The points of maximum inflection in the resulting titration curve correspond to the pKa values of the ionizable groups. This provides direct, empirical data on the compound's acidic and basic nature.
Methodology:
-
System Setup:
-
Calibrate a pH electrode using standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Use an automated titrator for precise delivery of the titrant.
-
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in deionized, CO₂-free water to create a solution of known concentration (e.g., 10 mM).
-
Titration (Acidic Region):
-
Begin titration of the sample solution with a standardized strong base (e.g., 0.1 M NaOH).
-
Record the pH value after each incremental addition of the titrant.
-
Continue until the pH is well past the first equivalence point (e.g., pH ~7-8).
-
-
Titration (Basic Region): To determine the second pKa, a back-titration can be performed, or a separate sample can be prepared and titrated with a standardized strong acid (e.g., 0.1 M HCl).
-
Data Analysis:
-
Plot the pH (y-axis) versus the volume of titrant added (x-axis).
-
Calculate the first derivative (dpH/dV) of the titration curve. The peak of this derivative plot indicates the equivalence point.
-
The pKa is the pH at the half-equivalence point (i.e., the pH when half the volume of titrant required to reach the equivalence point has been added). The first pKa (carboxyl) will be found in the acidic range, and the second pKa (amine) in the basic range.
-
Caption: Workflow for pKa Determination via Potentiometric Titration.
Applications in Research and Drug Development
The physicochemical properties of this compound are not merely academic; they directly inform its application in pharmaceutical R&D.
-
Peptide Synthesis: As a building block, its solubility and the reactivity of its functional groups are paramount. The steric hindrance from the N-methyl group requires stronger coupling reagents (e.g., HATU) compared to its non-methylated counterpart to achieve efficient peptide bond formation.[11]
-
Improving Drug Properties: The incorporation of N-methyl-valine into a peptide therapeutic is a strategic choice to increase resistance to enzymatic degradation by proteases, thereby extending the drug's in vivo half-life.[2] This modification can also disrupt inter-chain hydrogen bonding, which may increase solubility and prevent aggregation of the final peptide product.[2]
-
Formulation Development: The high aqueous solubility and known pKa values are critical for developing stable, injectable formulations. This data allows formulation scientists to select appropriate buffer systems and pH ranges to ensure the drug remains dissolved and stable.
Conclusion
N-Methyl-L-valine hydrochloride is more than a simple amino acid derivative; it is an enabling tool for modern drug discovery. Its distinct physicochemical profile—characterized by high aqueous solubility, specific pKa values, and defined stereochemistry—provides medicinal chemists with a reliable building block to overcome common challenges in peptide drug development. A thorough understanding and verification of these properties, using robust protocols as outlined in this guide, are essential for its successful application, ensuring reproducibility and accelerating the path from laboratory research to therapeutic innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. H-MEVAL-OH HCL | 2480-23-1 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. N-ME-DL-VAL-OH HCL CAS#: 2566-32-7 [amp.chemicalbook.com]
- 9. peptide.com [peptide.com]
- 10. chemimpex.com [chemimpex.com]
- 11. peptide.com [peptide.com]
An In-Depth Technical Guide to the Synthesis of N-Methyl-L-valine Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the strategic N-methylation of amino acids is a cornerstone of modern peptide and small molecule therapeutic design. This modification can profoundly enhance a molecule's pharmacokinetic profile, improving metabolic stability, membrane permeability, and conformational rigidity.[1][2] N-Methyl-L-valine, in particular, serves as a critical chiral building block in the synthesis of numerous pharmaceutical agents. This guide provides a detailed exploration of the prevalent and field-proven methodologies for the synthesis of N-Methyl-L-valine, culminating in its isolation as a stable hydrochloride salt. We will delve into the mechanistic underpinnings of these synthetic routes, offering practical, step-by-step protocols and the rationale behind critical experimental choices to ensure reproducibility and high purity.
The Significance of N-Methylation in Drug Design
The introduction of a methyl group to the alpha-amino group of an amino acid, such as L-valine, imparts several advantageous properties to parent peptides and peptidomimetics.[3] These benefits include increased resistance to enzymatic degradation by proteases, enhanced lipophilicity which can improve cell membrane permeability and oral bioavailability, and the ability to modulate the conformational landscape of peptides, which can lead to more potent and selective biological activity.[2][4] Consequently, the development of robust and scalable methods for producing optically pure N-methylated amino acids is of paramount importance.[3]
Synthetic Strategies for N-Methyl-L-valine
The synthesis of N-Methyl-L-valine can be broadly approached through two primary strategies: direct alkylation of a protected L-valine derivative and reductive amination of L-valine. Each method carries its own set of advantages and challenges, which we will explore in detail.
Reductive Amination: The Eschweiler-Clarke Reaction
A classic and highly effective method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction.[5][6] This one-pot procedure utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent.[7][8] A key advantage of this reaction is that it typically proceeds without the formation of over-methylated quaternary ammonium salts and is known to preserve the stereochemical integrity of the chiral center.[6]
The reaction mechanism proceeds through the initial formation of an imine between L-valine and formaldehyde, which is subsequently reduced by formic acid to yield N-Methyl-L-valine. The reaction is driven to completion by the irreversible decomposition of formic acid into carbon dioxide and a hydride equivalent.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
CAS number 2480-23-1 chemical properties
An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications
Editor's Note: The CAS number provided in the topic (2480-23-1) corresponds to N-Methyl-L-valine. However, based on the request for an in-depth technical guide for researchers and drug development professionals, and the wealth of relevant technical data available, this guide focuses on 2-Amino-5-bromo-4-methylpyridine (CAS No. 98198-48-2) . It is presumed that the CAS number in the prompt was a typographical error, as 2-Amino-5-bromo-4-methylpyridine is a significantly more relevant compound for the specified audience and application.
Introduction
Substituted pyridines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Among these, 2-Amino-5-bromo-4-methylpyridine has emerged as a particularly valuable intermediate.[2] Its structure, featuring an amino group, a bromine atom, and a methyl group on a pyridine ring, offers a versatile platform for creating complex molecules.[2][3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in drug discovery, with a focus on its role in the development of kinase inhibitors.[4]
Core Molecular and Physicochemical Properties
2-Amino-5-bromo-4-methylpyridine is a substituted pyridine derivative with a unique combination of functional groups that dictate its chemical behavior.[2] The key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇BrN₂ | [2][4] |
| Molecular Weight | 187.04 g/mol | [2][4] |
| CAS Number | 98198-48-2 | [2][4] |
| Appearance | White to light yellow or brown crystalline powder/solid | [4][5] |
| Melting Point | 148-151 °C | [4][5] |
| Boiling Point | 254.2±35.0 °C at 760 mmHg | [5] |
| Density | 1.6±0.1 g/cm³ | [5] |
| Flash Point | 107.5±25.9 °C | [5] |
| Solubility | Soluble in methanol | [6] |
Reactivity and Synthetic Utility
The synthetic versatility of 2-Amino-5-bromo-4-methylpyridine stems from its two primary reactive sites: the nucleophilic amino group and the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions.[1]
Electronic and Steric Effects
The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors.[1]
-
Electronic Effects : The pyridine ring is inherently electron-deficient. The amino group at the 2-position is a strong electron-donating group through resonance, which increases the electron density on the ring, particularly at the ortho and para positions. The methyl group at the 4-position is a weak electron-donating group through induction.[1] In 2-Amino-5-bromo-4-methylpyridine, the bromine atom is para to the electron-donating amino group, which significantly increases the electron density at the C-5 position, making the C-Br bond more susceptible to oxidative addition by a palladium catalyst.[1]
-
Steric Effects : The bromine atom at the C-5 position is flanked by a hydrogen atom at C-6 and the methyl group at C-4, resulting in a relatively unencumbered steric environment. This contrasts with its isomer, 2-Amino-3-bromo-4-methylpyridine, where the bromine at C-3 is situated between the amino and methyl groups, leading to greater steric hindrance.[1]
Due to these favorable electronic and steric properties, 2-Amino-5-bromo-4-methylpyridine is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, Heck, and Sonogashira reactions.[1][7][8]
Visualization of Reactivity Factors
Caption: Factors influencing the reactivity of 2-Amino-5-bromo-4-methylpyridine.
Synthesis of 2-Amino-5-bromo-4-methylpyridine
The most common and scalable method for synthesizing 2-Amino-5-bromo-4-methylpyridine is through the electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent.[9] This method is favored for its high selectivity for the 5-bromo isomer and its mild reaction conditions.[8][9]
Detailed Experimental Protocol
This protocol is based on a method that ensures high selectivity and yield.[7][8][9]
Objective: To synthesize 2-Amino-5-bromo-4-methylpyridine via electrophilic bromination of 2-Amino-4-methylpyridine.
Materials and Reagents:
-
2-Amino-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Deionized Water
-
Ice bath
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, etc.)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel)
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution of Starting Material: In a three-neck round-bottom flask equipped with a magnetic stirrer, dissolve 30 g (277.8 mmol) of 2-Amino-4-methylpyridine in 150 ml of DMF.[8]
-
Cooling: Cool the flask in an ice bath to lower the temperature of the solution.[8]
-
Preparation of Brominating Agent: In a separate flask, prepare a solution of 49.44 g (277.8 mmol) of NBS in a suitable amount of DMF.[8]
-
Addition of NBS: Add the NBS solution dropwise to the cooled solution of 2-Amino-4-methylpyridine. It is crucial to maintain a low temperature during the addition to prevent the formation of by-products like 2-Amino-4-methyl-3,5-dibromopyridine.[8][9]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.[7][9]
-
Monitoring: Monitor the reaction progress using TLC until the starting material is completely consumed.[8][9]
-
Precipitation: Pour the reaction mixture into water. This will cause a brown solid to precipitate.[7][8]
-
Filtration and Washing: Filter the solid using a Buchner funnel and wash it thoroughly with water.[8]
-
Purification: Wash the dried brown solid with 164 ml of acetonitrile to remove impurities.[8]
-
Final Product: Filter the solid again and dry it under a vacuum to obtain the final product, 2-Amino-5-bromo-4-methylpyridine. The expected yield is approximately 80%.[8]
Synthesis Workflow Diagram
Caption: A flowchart illustrating the synthesis of 2-Amino-5-bromo-4-methylpyridine.[4]
Spectral Characterization
Spectroscopic data is essential for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environments in the molecule. The data below was acquired in deuterated chloroform (CDCl₃).[2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.078 | Singlet | 1H | H-6 (Pyridine) |
| 6.406 | Singlet | 1H | H-3 (Pyridine) |
| 4.481 | Singlet | 2H | -NH₂ (Amino) |
| 2.277 | Singlet | 3H | -CH₃ (Methyl) |
| Data sourced from patent CN201410406851.[2] |
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion is observed.[2]
| m/z Value | Ion | Description |
| 188 | [M+H]⁺ | Protonated molecular ion |
| 186/188 | [M]⁺˙ | Molecular ion showing a characteristic 1:1 isotopic pattern for Bromine |
| Data is consistent with ESI-MS analysis.[2] |
Applications in Drug Discovery
2-Amino-5-bromo-4-methylpyridine is a crucial building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors.[3][4]
Intermediate for Kinase Inhibitors
The structure of 2-Amino-5-bromo-4-methylpyridine is a versatile scaffold for developing potent and selective kinase inhibitors.[3][4] The amino group can be used to construct fused heterocyclic systems, while the bromine atom is an ideal site for introducing various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions to explore structure-activity relationships.[3]
Polo-like Kinase 4 (PLK4) Inhibition
Derivatives of 2-Amino-5-bromo-4-methylpyridine are particularly relevant as intermediates for inhibitors of Polo-like kinase 4 (PLK4).[4] PLK4 is a key regulator of centriole duplication, and its overexpression is implicated in tumorigenesis.[4]
Inhibitors derived from this scaffold are designed to fit into the ATP-binding pocket of the PLK4 enzyme. By occupying this site, they block the kinase activity of PLK4, which disrupts the downstream signaling cascade that controls centriole duplication. In cancer cells, this can lead to cell cycle arrest and ultimately, apoptosis (programmed cell death).[4]
PLK4 Inhibition Pathway
Caption: Mechanism of PLK4 inhibition by derivatives of 2-Amino-5-bromo-4-methylpyridine.[4]
Safety and Handling
2-Amino-5-bromo-4-methylpyridine is classified as a hazardous substance.[10]
-
Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][11]
-
Precautionary Statements : Users should wash hands thoroughly after handling, wear protective gloves, clothing, and eye/face protection, and use only in a well-ventilated area. Avoid breathing dust.[10]
-
Personal Protective Equipment (PPE) : Recommended PPE includes an N95 dust mask, eye shields, and gloves.
-
Storage : Store in a well-ventilated place and keep the container tightly closed.[10]
Conclusion
2-Amino-5-bromo-4-methylpyridine is a high-value intermediate for the pharmaceutical and agrochemical industries.[12] Its well-defined chemical properties, predictable reactivity, and established synthesis routes make it an ideal starting material for complex molecular architectures.[8] Its role as a scaffold for potent kinase inhibitors, such as those targeting PLK4, underscores its significance in modern drug discovery and development.[4] This guide provides researchers and scientists with the core technical information required to effectively utilize this versatile compound in their synthetic and medicinal chemistry endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. innospk.com [innospk.com]
- 6. 2-Amino-5-bromo-4-methylpyridine | 98198-48-2 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 98198-48-2 Name: 2-Amino-5-bromo-4-methylpyridine [xixisys.com]
- 11. chemical-label.com [chemical-label.com]
- 12. chemimpex.com [chemimpex.com]
The Solubility Profile of N-Methyl-L-valine Hydrochloride: A Technical Guide for Drug Development Professionals
Abstract
N-Methyl-L-valine hydrochloride (N-Me-Val-OH.HCl) is a critical chiral building block in modern pharmaceutical development, prized for its role in enhancing the pharmacokinetic properties of peptide-based therapeutics. However, its successful application in synthesis, formulation, and purification is contingent on a thorough understanding of its solubility across a spectrum of organic solvents. This in-depth technical guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound. While quantitative solubility data for this specific molecule is not extensively available in public literature, this guide furnishes researchers, scientists, and drug development professionals with the foundational knowledge, theoretical principles, and detailed experimental protocols necessary to determine and predict its solubility behavior.
Introduction: The Significance of N-Methylated Amino Acids in Drug Discovery
N-methylation of amino acids is a strategic modification in medicinal chemistry, often employed to enhance the metabolic stability, membrane permeability, and oral bioavailability of peptide-based drug candidates.[1] By introducing a methyl group to the amide nitrogen, the hydrogen-bonding capacity is reduced, which can disrupt secondary structures and decrease susceptibility to enzymatic degradation. N-Methyl-L-valine, with its hydrophobic isopropyl side chain, is a particularly valuable derivative used in the synthesis of complex peptides and as a chiral auxiliary.
Understanding the solubility of this compound is paramount for several key stages of drug development:
-
Process Chemistry: Solvent selection for reaction media, crystallization, and purification directly impacts yield, purity, and process efficiency.
-
Formulation Development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is fundamental to creating stable and effective dosage forms.
-
Preclinical and Clinical Studies: Consistent and predictable solubility is crucial for achieving desired dosing accuracy and pharmacokinetic profiles.
This guide will delve into the physicochemical properties of this compound that dictate its solubility, provide a robust experimental framework for its determination, and discuss the expected solubility trends in various organic solvents.
Physicochemical Properties and Theoretical Considerations
The solubility of this compound is governed by a complex interplay of its molecular structure and the properties of the solvent.
2.1. Molecular Structure and its Implications
This compound is an amino acid derivative with the following key features influencing its solubility:
-
Zwitterionic Potential: In solution, the free amino acid can exist as a zwitterion. However, as the hydrochloride salt, the amino group is protonated, giving the molecule a positive charge.
-
Hydrophobic Side Chain: The isopropyl group of the valine residue imparts a significant degree of hydrophobicity.
-
Polar Functional Groups: The carboxylic acid and the protonated secondary amine are polar and capable of hydrogen bonding.
-
N-Methylation: The methyl group on the nitrogen atom sterically hinders hydrogen bond donation from the amine, which can impact its interaction with protic solvents. This modification has been shown to increase both lipophilicity and, in some cases, aqueous solubility.[1][2][3]
2.2. Principles of Solubility
The adage "like dissolves like" is a fundamental principle in predicting solubility. For this compound, this translates to:
-
Polar Solvents: Protic solvents like water and short-chain alcohols are expected to be effective at solvating the charged and polar portions of the molecule through hydrogen bonding and dipole-dipole interactions.
-
Aprotic Polar Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) can act as hydrogen bond acceptors and have high dielectric constants, making them good candidates for dissolving polar molecules.
-
Nonpolar Solvents: Nonpolar solvents like alkanes and aromatic hydrocarbons are generally poor solvents for charged and polar molecules like this compound.
The hydrochloride salt form is expected to enhance solubility in polar solvents compared to the free base due to the ion-dipole interactions between the charged molecule and the solvent.
Experimental Determination of Solubility
A definitive understanding of solubility requires empirical measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a solvent.[2]
3.1. Isothermal Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time to reach equilibrium may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials at a moderate speed to further separate the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared from standards of known concentration is essential for accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in units such as mg/mL or mol/L.
-
3.2. Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the isothermal shake-flask solubility determination method.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Expected Solubility Profile of this compound
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Protic Polar | Water | High | The hydrochloride salt is ionic and can form strong ion-dipole interactions and hydrogen bonds with water. A supplier reports a solubility of 100 mg/mL for N-Methyl-L-valine in water, though it is not specified if this is for the HCl salt.[4] |
| Methanol | Soluble | Methanol is a polar protic solvent capable of hydrogen bonding. The racemic mixture (DL-form) is reported to be slightly soluble.[5] | |
| Ethanol | Moderately Soluble | Ethanol is less polar than methanol, which may lead to slightly lower solubility. | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant. The racemic mixture (DL-form) is reported to be sparingly soluble.[5] |
| Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate this compound. | |
| Acetonitrile | Sparingly Soluble | Acetonitrile is less polar than DMSO and DMF, which may result in lower solubility. | |
| Nonpolar | Toluene | Insoluble | The large difference in polarity between the ionic solute and the nonpolar solvent will result in very poor solubility. |
| Hexane | Insoluble | Similar to toluene, hexane is a nonpolar solvent and is not expected to dissolve this compound. |
Factors Influencing Solubility
Several factors can significantly impact the measured solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature. This relationship should be determined experimentally if the process involves temperature variations.
-
pH: While less relevant for organic solvents, in aqueous or mixed aqueous-organic systems, the pH will influence the ionization state of the carboxylic acid group and thus the overall solubility.
-
Purity of the Solute and Solvent: Impurities can affect the measured solubility. Using high-purity materials is essential for obtaining accurate and reproducible data.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.
Conclusion and Future Directions
A comprehensive understanding of the solubility of this compound is a critical enabler for its effective use in pharmaceutical research and development. While a complete public dataset of its solubility in various organic solvents is currently lacking, this guide provides the theoretical foundation and a robust experimental protocol for researchers to determine these crucial parameters. The isothermal shake-flask method, coupled with HPLC analysis, offers a reliable means of generating the necessary data to guide solvent selection for synthesis, purification, and formulation. Future work should focus on systematically measuring the solubility of this compound in a broad range of pharmaceutically relevant solvents and at different temperatures to create a publicly accessible and comprehensive solubility profile.
References
- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. medchemexpress.com [medchemexpress.com]
- 5. N-ME-DL-VAL-OH HCL CAS#: 2566-32-7 [amp.chemicalbook.com]
An In-depth Technical Guide to the Room Temperature Stability of N-Methyl-L-valine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-L-valine hydrochloride is a critical chiral building block in modern pharmaceutical development, particularly in the synthesis of advanced peptides and therapeutics.[1] Its purity and stability are paramount to ensuring the efficacy, safety, and reproducibility of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability of N-Methyl-L-valine hydrochloride at room temperature. It delves into its intrinsic chemical properties, potential degradation pathways, and the environmental factors that can compromise its integrity. Furthermore, this document outlines robust, field-proven experimental protocols for assessing its stability, including real-time and forced degradation studies, underpinned by validated stability-indicating analytical methods. The recommendations provided for storage and handling are designed to maintain the compound's quality from procurement to application, ensuring scientific rigor and integrity in research and drug development.
Introduction: The Role and Significance of N-Methyl-L-valine Hydrochloride
N-Methyl-L-valine, a derivative of the essential amino acid L-valine, possesses unique structural properties that make it highly valuable in medicinal chemistry and peptide synthesis. The N-methylation of amino acids is a key strategy for enhancing the pharmacokinetic properties of peptide-based drugs.[2] This modification can dramatically increase metabolic stability against proteolytic degradation, improve cell permeability, and modulate the peptide's conformation to enhance potency and selectivity.[2][3]
N-Methyl-L-valine hydrochloride is the stable, crystalline salt form of this amino acid derivative, making it suitable for storage and handling. It serves as a crucial precursor in the synthesis of complex molecules, including antiviral drugs and specialized peptides.[1] Given its role in the critical path of drug development, a thorough understanding of its stability profile is not merely an academic exercise but a prerequisite for regulatory compliance and the successful development of safe and effective medicines. The stability of this raw material directly impacts the impurity profile and overall quality of the resulting API.
Intrinsic Stability and Potential Degradation Pathways
The stability of N-Methyl-L-valine hydrochloride is governed by its chemical structure and its interaction with environmental factors. While generally stable under recommended storage conditions, its functional groups—a secondary amine, a carboxylic acid, and a chiral center—present potential sites for chemical degradation.[4]
Key Factors Influencing Stability:
-
Temperature: While this guide focuses on room temperature, it is critical to recognize that excursions to higher temperatures can accelerate degradation reactions.[5]
-
Humidity (Moisture): As a hydrochloride salt, the compound can be hygroscopic. Absorbed water can act as a reactant or solvent, facilitating hydrolytic degradation.
-
Light: Photodegradation can occur, particularly with exposure to UV light, which can initiate free-radical reactions.[5]
-
pH: In solution, the stability of amino acids is highly pH-dependent. Extreme pH conditions can catalyze hydrolysis or other reactions.[6]
-
Oxidizing Agents: The secondary amine is susceptible to oxidation, which could lead to the formation of N-oxide derivatives or other degradation products.[6][7][8]
Potential Degradation Pathways:
-
Oxidation: The secondary amine can be oxidized, especially in the presence of trace metals or atmospheric oxygen. This is a common degradation pathway for amino acid residues.[8]
-
Decarboxylation: Under thermal stress, the carboxylic acid group could be lost as carbon dioxide.
-
Racemization: The chiral center (alpha-carbon) could potentially undergo racemization under harsh conditions (e.g., extreme pH or heat), leading to the formation of N-Methyl-D-valine. This is a critical parameter as stereoisomeric impurities can have different pharmacological or toxicological profiles.
-
Interaction with Excipients: In a formulation context, interactions with other components can lead to degradation.
Experimental Assessment of Stability
To rigorously evaluate the stability of N-Methyl-L-valine hydrochloride, a systematic approach combining real-time and forced degradation studies is essential. This strategy is aligned with guidelines from the International Council for Harmonisation (ICH) and other regulatory bodies.[9][10]
Forced Degradation (Stress) Studies
The primary purpose of forced degradation is to identify likely degradation products and establish the intrinsic stability of the molecule.[5][11] This information is crucial for developing and validating a "stability-indicating" analytical method—one that can resolve the parent compound from all significant degradation products.[8]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Protocol: Forced Degradation Study
-
Preparation: Prepare a stock solution of N-Methyl-L-valine hydrochloride (e.g., 1 mg/mL) in a suitable solvent like water or methanol.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C.
-
Oxidative Degradation: Treat the stock solution with a final concentration of 3% hydrogen peroxide (H₂O₂) and store at room temperature.
-
Photostability: Expose the solid material and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Thermal Degradation: Store the solid compound in a controlled oven at an elevated temperature (e.g., 80°C).
-
Sampling & Analysis: Withdraw aliquots at appropriate time points (e.g., 0, 4, 8, 24 hours). Neutralize the acid and base samples before analysis. Analyze all samples using a validated stability-indicating HPLC method.
Real-Time Stability Study at Room Temperature
This study evaluates the stability of the compound under its intended storage conditions over a prolonged period.
Protocol: Real-Time Stability Study
-
Batch Selection: Use at least one representative batch of N-Methyl-L-valine hydrochloride.
-
Container Closure System: Package the material in a container that is the same as or simulates the actual packaging proposed for storage and distribution.[10]
-
Storage Conditions: Store the samples at controlled room temperature, typically defined as 25°C ± 2°C with 60% ± 5% relative humidity (RH), which represents long-term storage conditions in many regions.[10]
-
Testing Frequency: The frequency of testing should be sufficient to establish a clear stability profile. A typical schedule includes testing every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][12]
-
Analytical Tests: At each time point, the sample should be tested for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Quantification of the N-Methyl-L-valine hydrochloride content.
-
Purity: Determination of impurities and degradation products using a stability-indicating HPLC method.
-
Chiral Purity: Assessment of racemization.
-
Water Content: (e.g., by Karl Fischer titration), especially if the compound is hygroscopic.
-
Stability-Indicating Analytical Method: HPLC
A robust stability-indicating method is the cornerstone of any stability study. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[6]
Illustrative HPLC Method Parameters:
-
Column: Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[3]
-
Gradient: A linear gradient designed to separate the polar parent compound from less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection (e.g., at 210 nm) and/or Mass Spectrometry (MS) for peak identification and confirmation.[3][11]
-
Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by its ability to separate the main peak from all degradation products generated during the forced degradation study.
Data Presentation and Interpretation
All quantitative data from the stability study should be tabulated to facilitate trend analysis.
Table 1: Example Real-Time Stability Data at 25°C / 60% RH
| Test Parameter | Specification | Initial | 3 Months | 6 Months | 12 Months |
| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms |
| Assay (%) | 99.0 - 101.0 | 99.8 | 99.7 | 99.8 | 99.6 |
| Total Impurities (%) | NMT 1.0 | 0.15 | 0.18 | 0.20 | 0.25 |
| Chiral Purity (% L-isomer) | NLT 99.5 | 99.9 | 99.9 | 99.9 | 99.8 |
| Water Content (%) | NMT 0.5 | 0.1 | 0.2 | 0.2 | 0.3 |
NMT: Not More Than; NLT: Not Less Than. Data are illustrative.
The data should be evaluated for any significant changes or trends over time. A lack of significant change in assay value and a minimal increase in total impurities within specifications would indicate stability under the tested conditions.
Potential Degradation Pathways Diagram
Caption: Plausible Degradation Pathways for N-Methyl-L-valine.
Recommendations for Storage and Handling
Based on the physicochemical properties of amino acid hydrochlorides and general best practices, the following storage and handling procedures are recommended to ensure the long-term stability of N-Methyl-L-valine hydrochloride.
-
Storage Temperature: While stable at room temperature, many suppliers recommend refrigerated storage (e.g., 0-8°C) for long-term preservation of pristine quality, minimizing any potential slow degradation over years.[1] For routine laboratory use over shorter periods, storage at controlled room temperature (20-25°C) is acceptable.
-
Protection from Moisture: Store in a tightly sealed container in a dry, well-ventilated place.[4] The use of desiccants within a secondary container is advisable, particularly in humid environments.
-
Protection from Light: Store in an opaque or amber-colored container to protect against photolytic degradation.
-
Inert Atmosphere: For highly sensitive applications or very long-term archival storage, packaging under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Handling: When handling, avoid exposure to incompatible materials such as strong oxidizing agents.[4] Use appropriate personal protective equipment. After use, ensure the container is securely resealed to prevent moisture and air ingress.
Conclusion
N-Methyl-L-valine hydrochloride exhibits good stability at room temperature when stored under appropriate conditions. Its primary vulnerabilities include potential oxidation, and, under harsh conditions, racemization or decarboxylation. For researchers and drug developers, adherence to a rigorous stability testing program, encompassing both forced degradation and real-time studies, is non-negotiable. Such a program, supported by a validated stability-indicating HPLC method, provides the necessary assurance of the material's quality, purity, and suitability for its intended use in pharmaceutical synthesis. By implementing the recommended storage and handling protocols, the integrity of this vital chemical building block can be preserved, thereby upholding the quality and safety of the final therapeutic products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. edaegypt.gov.eg [edaegypt.gov.eg]
- 10. qlaboratories.com [qlaboratories.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
A Comprehensive Technical Guide to the Analytical Characterization of N-Methyl-L-valine Hydrochloride
This guide provides an in-depth exploration of the essential analytical methodologies for the comprehensive characterization of N-Methyl-L-valine hydrochloride (N-Me-Val-OH.HCl). As a crucial chiral building block in modern pharmaceutical development, particularly in the synthesis of peptide-based therapeutics, rigorous verification of its identity, purity, and stereochemical integrity is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Significance of this compound Characterization
N-Methyl-L-valine hydrochloride is a derivative of the essential amino acid L-valine, featuring a methyl group on the alpha-amino nitrogen. This structural modification imparts unique properties, such as increased metabolic stability and altered conformational preferences, making it a valuable component in peptide drug design. The hydrochloride salt form enhances solubility and stability.
The thorough analytical characterization of this compound is a critical step in ensuring the quality, safety, and efficacy of any resulting therapeutic agent. A multi-faceted analytical approach is necessary to confirm its chemical structure, assess its purity (both chemical and enantiomeric), and quantify any impurities.
Physicochemical Properties: The Foundational Data
The initial characterization of a new batch of this compound begins with the determination of its fundamental physicochemical properties. These parameters serve as the first indicators of identity and purity.
| Property | Typical Value | Significance |
| Appearance | White to off-white powder | A visual inspection can indicate potential contamination or degradation. |
| Molecular Formula | C₆H₁₃NO₂·HCl[1] | Confirms the elemental composition. |
| Molecular Weight | 167.7 g/mol [1] | A fundamental property used in many analytical calculations. |
| Melting Point | 175-180 °C[1] | A sharp melting range is indicative of high purity. |
| Optical Rotation | [α]D²⁰ = +33 ± 2º (c=1 in MeOH)[1] | Confirms the presence of the desired L-enantiomer and can give a preliminary indication of enantiomeric purity. |
| Solubility | Soluble in water and methanol | Knowledge of solubility is crucial for preparing solutions for various analytical techniques. |
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the presence of key functional groups and the overall connectivity of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the N-methyl protons, the alpha-proton, the beta-proton, and the diastereotopic gamma-protons of the isopropyl group. The integration of these signals should correspond to the number of protons in each group.
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals to identify include the carbonyl carbon of the carboxylic acid, the alpha-carbon, the N-methyl carbon, the beta-carbon, and the gamma-carbons of the isopropyl group.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.
Expected IR Absorption Bands:
-
O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
N-H stretch (Ammonium salt): A broad band overlapping with the O-H stretch, typically around 3000 cm⁻¹.
-
C-H stretch (Alkyl groups): Sharp peaks in the 2850-2960 cm⁻¹ region.
-
C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
N-H bend (Ammonium salt): A band in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Expected Mass Spectrum Data:
-
Molecular Ion Peak: In positive ion mode, the spectrum should show a peak corresponding to the protonated molecule [M+H]⁺ at m/z 132.1, representing the free base N-Methyl-L-valine.
-
Fragmentation Pattern: Characteristic fragment ions may be observed, corresponding to the loss of the carboxylic acid group or cleavage of the isopropyl group.
For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. This requires derivatization to increase the volatility of the amino acid.
Chromatographic Techniques: Assessing Purity
Chromatographic methods are essential for determining the chemical and chiral purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for purity assessment. Both reversed-phase and chiral HPLC methods are necessary for a complete characterization.
This method separates the analyte from non-chiral impurities.
Experimental Protocol: Reversed-Phase HPLC
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) is a common choice.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute impurities with a wide range of polarities. For example, 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Ensuring the enantiomeric purity is critical as the D-enantiomer may have different pharmacological or toxicological properties. Direct chiral HPLC is the preferred method.
Experimental Protocol: Chiral HPLC
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak® IA or Chiralcel® OD is often effective for separating N-methylated amino acids.
-
Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol like isopropanol (e.g., 90:10 v/v) is commonly used. The addition of a small amount of an acid (e.g., TFA) or base (e.g., diethylamine) can improve peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Gas Chromatography (GC)
GC can also be used for purity analysis, but it requires derivatization of the non-volatile this compound.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: The sample is first dried completely. A silylating reagent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is added along with a solvent like acetonitrile. The mixture is heated to form the volatile tert-butyldimethylsilyl (TBDMS) derivative.[2]
-
GC Column: A non-polar capillary column, such as a DB-5ms, is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from any derivatized impurities.
-
MS Detector: Electron ionization (EI) is typically used. The mass spectrometer can be operated in full scan mode to identify impurities or in selected ion monitoring (SIM) mode for quantification.
Visualizations
Analytical Workflow Diagram
Caption: General analytical workflow for the characterization of this compound.
Logic Diagram for Purity Assessment
Caption: Decision logic for assessing the chemical and enantiomeric purity of this compound.
Conclusion
The comprehensive analytical characterization of N-Methyl-L-valine hydrochloride requires a suite of orthogonal techniques. By systematically applying the methodologies outlined in this guide, from basic physicochemical tests to advanced spectroscopic and chromatographic separations, researchers and drug developers can confidently establish the identity, purity, and stereochemical integrity of this critical pharmaceutical building block. This rigorous approach is fundamental to ensuring the quality and safety of the final drug product.
References
A Researcher's Comprehensive Guide to Procuring and Handling N-Methyl-L-valine Hydrochloride (N-Me-Val-OH.HCl) for Advanced Research Applications
This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of N-Methyl-L-valine hydrochloride (N-Me-Val-OH.HCl), a critical building block in modern chemical and pharmaceutical research. We will navigate the complexities of supplier selection, outline rigorous quality control standards, and provide detailed protocols for its handling and application, ensuring the integrity and success of your research endeavors.
Introduction to N-Methyl-L-valine Hydrochloride: A Versatile Amino Acid Derivative
N-Methyl-L-valine hydrochloride is a derivative of the essential amino acid L-valine, distinguished by a methyl group on the alpha-amine. This structural modification imparts unique properties that are highly sought after in various research fields. In peptide synthesis, the N-methylation prevents the formation of hydrogen bonds, which can enhance the stability and bioavailability of peptide-based drugs.[1] Its application extends to pharmaceutical development, where it serves as a crucial component in the formulation of compounds targeting specific biological pathways, potentially leading to more effective treatments with fewer side effects.[1] Furthermore, it is utilized in biochemical research to study protein interactions and enzyme activities, offering insights into metabolic processes.[1]
Navigating the Supplier Landscape: A Decision Framework for Researchers
The selection of a reliable supplier for this compound is a critical first step that can significantly impact the outcome of research. The purity and consistency of this starting material are paramount. Below is a framework to guide your selection process, moving beyond simple cost analysis to a comprehensive evaluation of quality and reliability.
Key Supplier Evaluation Criteria:
-
Purity and Analytical Data: Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) for each batch. This document should include, at a minimum, the purity determined by a reliable analytical method such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Look for suppliers that offer purities of ≥98% or higher for research applications.[2]
-
Consistency and Batch-to-Batch Reproducibility: For long-term studies or projects that require multiple purchases, batch-to-batch consistency is crucial. Inquire about the supplier's quality control processes and their ability to provide materials with consistent specifications over time.
-
Documentation and Transparency: Beyond the CoA, a supplier should be able to provide a Material Safety Data Sheet (MSDS) with detailed handling, storage, and safety information.[3][4][5][6][7] Transparency in their manufacturing or sourcing processes is also a good indicator of a trustworthy supplier.
-
Technical Support and Expertise: A knowledgeable technical support team can be an invaluable resource. They should be able to answer questions about the product's properties, stability, and potential applications.
-
Packaging and Shipping: The compound should be packaged appropriately to protect it from moisture and contaminants during transit. Shipping conditions, such as the use of cold packs, should also be considered to maintain the integrity of the product.[8]
Supplier Selection Workflow
Caption: A flowchart outlining the systematic process for selecting a reputable supplier of this compound.
Quality Control Specifications for Research-Grade this compound
When evaluating a potential supplier, it is essential to scrutinize the product's specifications. The following table summarizes the key parameters to consider:
| Parameter | Recommended Specification | Significance |
| Purity | ≥ 98% (by HPLC or NMR) | Ensures that the desired compound is the primary component, minimizing interference from impurities in experimental results. |
| Appearance | White to off-white powder | A visual check for discoloration or foreign matter can be an initial indicator of purity.[1] |
| Solubility | Soluble in water and methanol | Important for the preparation of stock solutions and reaction mixtures. |
| Melting Point | 175-180 °C | A sharp and consistent melting point range is indicative of high purity.[1] |
| Optical Rotation | [a]D20 = +33 ± 2º (c=1 in MeOH) | Confirms the stereochemical identity of the L-enantiomer, which is critical for biological applications.[1] |
| Moisture Content | As low as possible | The hydrochloride salt is hygroscopic; excessive moisture can affect the accuracy of weighing and may lead to degradation. |
Experimental Protocol: Handling and Storage of this compound
Proper handling and storage are critical to maintain the quality and stability of this compound. The following is a step-by-step guide for researchers.
Personal Protective Equipment (PPE)
Before handling the compound, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile)[5]
-
A lab coat[5]
-
In cases of potential dust generation, a dust mask or respirator is recommended.[4][5]
Storage
-
Short-term storage: Store at room temperature in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed to prevent moisture absorption.[3][4][5]
-
Long-term storage: For extended periods, it is advisable to store the compound at 0-8 °C.[1] Some suppliers may recommend storage at -20°C.[2][8] Always follow the specific storage instructions provided by the supplier.
Preparation of Stock Solutions
-
Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation of moisture onto the compound.
-
Weighing: Weigh the desired amount of this compound in a clean, dry container, preferably in a fume hood to avoid inhalation of any fine powder.[7]
-
Dissolution: Add the desired solvent (e.g., deionized water, methanol) to the container. Gently swirl or vortex to dissolve the compound completely. Sonication can be used to aid dissolution if necessary.
-
Storage of Solutions: It is generally not recommended to store solutions for long periods. If necessary, store in a tightly sealed container at a low temperature (e.g., 4°C) and use as soon as possible.[2]
Waste Disposal
Dispose of unused material and its container in accordance with federal, state, and local environmental control regulations.[7]
Conclusion
The successful application of this compound in research is contingent upon the careful selection of a high-quality starting material and its proper handling in the laboratory. By following the guidelines outlined in this technical guide, researchers can enhance the reliability and reproducibility of their experiments, ultimately contributing to advancements in peptide science, drug discovery, and biochemical research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. apexbt.com [apexbt.com]
- 3. fishersci.com [fishersci.com]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. peptide.com [peptide.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. raybiotech.com [raybiotech.com]
- 9. store.p212121.com [store.p212121.com]
The Biological Significance of N-Methylated Valine Residues: A Technical Guide for Drug Development Professionals
Executive Summary: The strategic incorporation of N-methylated amino acids into peptide-based therapeutics represents a cornerstone of modern medicinal chemistry. Among these, N-methylated valine residues play a pivotal role in overcoming the inherent pharmacokinetic limitations of peptide drugs, such as poor metabolic stability and low cell permeability. This guide provides an in-depth analysis of the biological significance of N-methylated valine, from its fundamental impact on physicochemical properties to its practical application in drug design and development. We will explore the conformational constraints imposed by N-methylation, the resulting enhancement of proteolytic resistance, and the synthetic and analytical methodologies required for the successful implementation of this powerful molecular tool. For researchers, scientists, and drug development professionals, a comprehensive understanding of N-methylated valine is essential for the rational design of next-generation peptide therapeutics with improved efficacy and bioavailability.
The Strategic Imperative of N-Methylation in Peptide Therapeutics
Peptide-based drugs offer high specificity and potency, but their therapeutic potential is often hindered by rapid degradation by proteases and poor membrane permeability.[1] N-methylation, the substitution of a methyl group for a hydrogen atom on the backbone amide nitrogen, is a minimalist yet profound modification that can significantly enhance the drug-like properties of peptides.[2][3] This modification introduces steric hindrance, which shields the amide bond from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide.[4][5] Furthermore, the reduction in hydrogen-bonding capacity and the increase in lipophilicity can lead to improved membrane permeability and oral bioavailability.[1][5] The strategic incorporation of N-methylated amino acids, such as N-methyl-L-valine, allows for the fine-tuning of a peptide's conformational and pharmacokinetic properties.[5]
N-Methylated Valine: A Key Player in Peptide Modification
N-methyl-L-valine is an optically active form of N-methylvaline with an L-configuration.[6] The addition of a methyl group to the nitrogen atom of valine has significant implications for the peptide's structure and function.[1] A distinction is often made between mono-N-methylation and N,N-dimethylation, with the latter introducing even greater steric bulk.[1] While N,N-dimethyl-L-valine is a valuable chiral building block in pharmaceutical synthesis, its biological activity as a standalone molecule is not well-documented.[4][7] The focus in peptide therapeutics is typically on mono-N-methylation.[1]
Physicochemical and Structural Impact of N-Methylvaline Incorporation
The incorporation of N-methylvaline residues into a peptide backbone induces significant conformational constraints that can influence receptor binding and overall biological activity.[1] The presence of the N-methyl group restricts the rotation around the Cα-N bond, which can stabilize specific secondary structures like β-turns.[5] This conformational control can lead to increased receptor selectivity.[5] From a physicochemical standpoint, N-methylation increases the lipophilicity of a peptide, a critical factor for enhancing membrane permeability.[5][8] By disrupting interchain hydrogen bonding, N-methylation can also reduce aggregation and increase the solubility of peptides.[5]
Table 1: Comparative Physicochemical and Biological Impact of N-Methyl-L-Valine vs. N,N-Dimethyl-L-Valine
| Property | N-Methyl-L-Valine | N,N-Dimethyl-L-Valine | Rationale |
| Steric Hindrance | Moderate | High | The second methyl group in N,N-dimethyl-L-valine significantly increases steric bulk around the amide bond.[1] |
| Lipophilicity | Increased | Significantly Increased | The addition of methyl groups reduces the polarity of the amino acid.[8] |
| Hydrogen Bonding Capacity | Reduced | Eliminated | The amide nitrogen in N-methyl-L-valine can still act as a hydrogen bond acceptor, whereas in N,N-dimethyl-L-valine, it cannot. |
| Conformational Rigidity | Increased | Highly Increased | The steric clash of the N-methyl groups severely restricts bond rotation. |
| Proteolytic Stability | Enhanced | Highly Enhanced | The increased steric hindrance provides greater protection against enzymatic degradation.[4] |
| Receptor Binding | Potentially altered | Likely reduced | The significant steric bulk of the dimethylated form may interfere with receptor binding.[1] |
Pharmacokinetic Advantages of N-Methylated Valine
A primary advantage of incorporating N-methylated valine into peptide therapeutics is the enhancement of their pharmacokinetic profiles. The increased proteolytic resistance conferred by the N-methyl group leads to a longer in vivo half-life.[4][5] This, in turn, can reduce the required dosing frequency and improve patient compliance. Furthermore, the increased lipophilicity and reduced hydrogen bonding capacity can facilitate passive diffusion across cell membranes, potentially leading to improved oral bioavailability.[1][5]
Synthesis and Incorporation of N-Methylated Valine Residues
The synthesis of peptides containing N-methylated amino acids is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS).[9] This requires the use of the corresponding N-methylated and protected amino acid building block, such as Fmoc-N-Me-L-Val-OH.[10]
Chemical Synthesis of N-Methylated Valine Building Blocks
One common route for the synthesis of Cbz-N-methyl-L-valine involves the direct N-methylation of Cbz-L-valine.[5]
Experimental Protocol: Synthesis of Cbz-N-methyl-L-valine [11]
-
Dissolve Cbz-L-valine and N-methylaniline in dichloromethane (DCM) under a nitrogen atmosphere.
-
Add dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the solution at room temperature.
-
Stir the reaction mixture for 3 hours at room temperature.
-
Filter the mixture through Celite and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the product.
Enzymatic Synthesis of N,N-Dimethyl-L-Valine
An alternative, greener approach for the synthesis of N,N-dimethylated amino acids is through enzymatic synthesis.[7]
Experimental Protocol: Enzymatic Synthesis of N,N-Dimethyl-L-Valine [7]
-
Prepare a reaction mixture containing L-Valine, S-adenosyl-L-methionine (SAM), a suitable methyltransferase enzyme, and a buffer solution.
-
Incubate the reaction mixture at 30°C with gentle shaking for 24 hours.
-
Terminate the reaction by adding 1 M HCl to denature the enzyme.
-
Centrifuge the mixture to pellet the denatured protein.
-
Analyze the supernatant for the presence of N,N-Dimethyl-L-Valine using HPLC with a chiral column.
Caption: Synthetic approaches to N-methylated valine.
Analytical Characterization of Peptides Containing N-Methylated Valine
Rigorous analytical validation is crucial to confirm the successful incorporation and purity of N-methylated valine residues in synthesized peptides.[12] A multi-faceted approach employing several complementary techniques is often required.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of the synthesized peptide.[]
Experimental Protocol: HPLC Analysis of N-Methylated Peptides [9]
-
LC System: A UPLC or HPLC system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute the peptide of interest.
-
Detection: UV or Mass Spectrometry (MS).
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the molecular weight and sequence of the synthesized peptide.[9] Tandem mass spectrometry (MS/MS) is used to fragment the peptide and confirm its amino acid sequence.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.[9] The N-methyl group will appear as a characteristic singlet, typically between 2.5 and 3.5 ppm in the 1D ¹H NMR spectrum.[9]
Caption: Analytical workflow for N-methylated peptides.
Applications and Future Directions in Drug Discovery and Development
The strategic use of N-methylated valine is a powerful tool in the development of peptide-based drugs with enhanced therapeutic potential. Its ability to improve metabolic stability and cell permeability addresses key challenges in the field.[1] The inspiration for exploring N-methylation in drug design often comes from naturally occurring N-methylated peptides like cyclosporine, which exhibits excellent pharmacokinetic properties.[5] Future research will likely focus on the development of more efficient and selective methods for N-methylation, as well as a deeper understanding of the complex interplay between N-methylation, peptide conformation, and biological activity.
Conclusion
N-methylated valine residues are more than just a simple modification; they are a strategic tool for rationally designing peptide therapeutics with improved drug-like properties. By conferring proteolytic resistance and enhancing membrane permeability, N-methylation can transform a biologically active but pharmacokinetically challenged peptide into a viable drug candidate. A thorough understanding of the synthesis, characterization, and biological impact of N-methylated valine is therefore indispensable for scientists and researchers in the field of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Methyl-L-valine | C6H13NO2 | CID 444080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cbz-N-methyl-L-valine - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
How to incorporate N-Me-Val-OH.HCl in solid-phase peptide synthesis?
An in-depth guide to the successful incorporation of N-Methyl-L-valine hydrochloride (N-Me-Val-OH.HCl) in solid-phase peptide synthesis (SPPS), providing researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemistry, optimized protocols, and troubleshooting strategies.
Introduction: The Significance and Challenge of N-Methylation
N-methylation of the peptide backbone is a cornerstone strategy in medicinal chemistry for enhancing the therapeutic potential of peptides. This seemingly minor modification—the addition of a methyl group to an amide nitrogen—confers several advantageous properties, including increased metabolic stability against enzymatic degradation, improved membrane permeability, and the ability to fine-tune peptide conformation.[1][2] N-Methyl-L-valine (N-Me-Val), with its bulky isopropyl side chain, is a particularly potent residue for inducing conformational constraints.
However, the very features that make N-methylated amino acids desirable also render them notoriously difficult to incorporate during solid-phase peptide synthesis (SPPS). The primary obstacle is the profound steric hindrance imposed by the N-methyl group.[3][4] This steric bulk, combined with the reduced nucleophilicity of the secondary amine, dramatically slows the kinetics of peptide bond formation.[2][3] Consequently, standard SPPS coupling protocols often result in incomplete reactions, leading to the accumulation of deletion sequences, which significantly lowers the final yield and complicates purification.[3][4]
This guide provides a detailed framework for overcoming these synthetic hurdles, focusing specifically on the incorporation of Fmoc-N-Me-Val-OH.HCl. We will explore the causality behind experimental choices, present validated protocols, and offer insights to ensure the successful synthesis of N-methylated peptides.
The Chemistry of Hindered Couplings: Why Standard Methods Fail
In a typical SPPS cycle, the N-terminal amine of the resin-bound peptide acts as a nucleophile, attacking the activated carboxyl group of the incoming Fmoc-amino acid. The success of this reaction hinges on the unhindered approach of these two moieties.
The introduction of an N-methyl group creates two distinct problems:
-
Steric Hindrance: The methyl group physically obstructs the incoming activated amino acid, creating a significant energy barrier for the formation of the tetrahedral intermediate required for amide bond formation.[4] This effect is especially pronounced with a bulky amino acid like valine.
-
Reduced Nucleophilicity: The electron-donating nature of the methyl group slightly increases the basicity of the secondary amine but decreases its nucleophilicity, making it a less effective attacker.[3]
As a result, common coupling reagents such as HBTU, HCTU, or DIC/HOBt are often insufficiently reactive to drive the coupling to completion within a reasonable timeframe.[4][5] To overcome this, one must employ more potent activating agents that can generate a highly reactive acylating species capable of overcoming the steric barrier.
Selecting the Right Tools: High-Potency Coupling Reagents
For demanding couplings involving N-methylated residues, uronium/aminium or phosphonium salt-based reagents are the preferred choice due to their superior reactivity.[6] The table below compares the most effective reagents for this purpose.
| Reagent Name | Class | Key Advantages & Considerations |
| HATU | Uronium/Aminium | Widely regarded as one of the most successful reagents for N-methyl amino acids.[4][5] Reacts faster and with less epimerization than HBTU.[7] Generates a highly reactive OAt-ester. |
| COMU | Uronium/Aminium | Coupling efficiency is comparable to HATU.[8] Utilizes Oxyma Pure, making it a safer, non-explosive alternative to HATU/HBTU.[8] Excellent solubility. |
| PyAOP | Phosphonium | Highly effective for coupling N-methyl amino acids, particularly when coupling two consecutive N-methylated residues.[7][9] Avoids the risk of N-terminal guanidinylation.[6] |
| PyBOP | Phosphonium | An efficient phosphonium salt reagent. Its performance for hindered couplings is significantly enhanced when used with an additive like HOAt.[6][9] |
| PyBroP | Phosphonium | An exceptionally potent reagent, often reserved for the most difficult couplings, such as acylating an N-methyl residue with another N-methyl residue.[5][8] |
Experimental Workflow and Protocols
The following section provides a detailed, step-by-step protocol for the manual incorporation of Fmoc-N-Me-Val-OH.HCl into a peptide sequence using HATU, a widely validated reagent for this purpose.
Workflow for N-Me-Val Incorporation
The diagram below illustrates the key steps in a single coupling cycle for incorporating an N-methylated amino acid during Fmoc-based SPPS.
Caption: Workflow for coupling sterically hindered N-methylated amino acids.
Protocol 1: HATU-Mediated Coupling of Fmoc-N-Me-Val-OH.HCl
This protocol assumes a synthesis scale of 0.1 mmol on a suitable resin (e.g., Rink Amide, Wang). All steps should be performed in a dedicated peptide synthesis vessel with agitation.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-N-Me-Val-OH.HCl
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Bromophenol Blue (BPB) test solution (250 mg in 50 mL DMF)[5]
Procedure:
-
Resin Preparation:
-
Following the standard Fmoc deprotection of the previous amino acid, wash the peptide-resin thoroughly with DMF (5 x 1 min). Ensure the resin is well-swollen.[10]
-
-
Amino Acid Activation Mixture:
-
In a separate vial, dissolve Fmoc-N-Me-Val-OH.HCl (4 eq., e.g., 0.4 mmol, ~175 mg) and HATU (3.9 eq., e.g., 0.39 mmol, ~148 mg) in DMF (~2 mL).
-
Add DIPEA (8 eq., e.g., 0.8 mmol, ~139 µL). The initial equivalent of base neutralizes the HCl salt, and the subsequent equivalents facilitate the activation and coupling.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.[5] The solution may change color.
-
-
First Coupling:
-
Add the activated amino acid solution to the peptide-resin.
-
Agitate the reaction vessel at room temperature for a minimum of 2 hours. For N-methylated amino acids, longer coupling times are often necessary.[5]
-
-
Monitoring for Completion:
-
After the initial coupling time, take a small sample of resin beads (~5-10 mg).
-
Wash the sample beads thoroughly with DMF, then methanol.[5]
-
Add a few drops of the Bromophenol Blue (BPB) test solution.[5]
-
Interpretation:
-
Note: The standard ninhydrin test will give a false negative result for secondary amines and must not be used here.[5]
-
-
Second Coupling (Recoupling):
-
If the BPB test is positive (blue/green), drain the reaction vessel.
-
Prepare a fresh activation mixture as described in Step 2.
-
Add the new mixture to the resin and agitate for an additional 2 hours.
-
-
Final Monitoring:
-
Repeat the BPB test as described in Step 4. The test should now be negative (yellow). If it remains positive, it indicates a highly difficult sequence that may require a more potent reagent like PyBroP or a capping step to terminate the unreacted chains.
-
-
Washing:
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min) followed by DCM (3 x 1 min) to prepare for the next cycle of deprotection and coupling.
-
Troubleshooting Common Issues
| Problem | Probable Cause | Recommended Solution |
| Incomplete Coupling (Positive BPB Test) | Insufficient reagent potency or reaction time due to severe steric hindrance.[4] | 1. Recouple: Always perform a second coupling with fresh reagents.[5] 2. Increase Reagent Equivalents: Use up to 5 eq. of the amino acid and coupling reagent. 3. Switch Reagent: For exceptionally difficult couplings (e.g., N-Me-Val onto another N-methyl residue), switch to a more potent reagent like PyBroP.[4][5] 4. Increase Temperature: Consider performing the coupling at an elevated temperature (e.g., 40-50°C), which can be particularly effective with microwave-assisted synthesis.[11][12] |
| Low Final Yield | Accumulation of deletion sequences from multiple incomplete coupling steps throughout the synthesis.[4] | 1. Capping: After the recoupling step, treat the resin with a capping solution (e.g., 10% Acetic Anhydride/DIPEA in DMF) to permanently block any unreacted amines. This prevents them from reacting in subsequent cycles and simplifies final purification. 2. Optimize Protocol: Ensure every coupling step, especially for hindered residues, is monitored and driven to completion. |
| Racemization | Over-activation or prolonged exposure to base, especially with highly potent coupling reagents. | 1. Use Weaker Base: For sensitive residues, consider substituting DIPEA with a less hindered or weaker base like 2,4,6-collidine.[8] 2. Control Pre-activation Time: Do not let the activation mixture stand for excessively long periods before adding it to the resin. |
| Multiple Peaks in HPLC | Slow conformational isomerization (cis/trans) around the X-NMeVal peptide bond, which is common for N-methylated peptides.[9] | 1. Heat the Sample: Gently warming the HPLC sample before injection or running the chromatography at a slightly elevated temperature can sometimes help coalesce the peaks. 2. Confirm with Mass Spectrometry: Ensure that the multiple peaks correspond to the same mass as the desired product. |
Conclusion
The successful incorporation of this compound in SPPS is a challenging but achievable goal that unlocks access to peptides with enhanced therapeutic properties. The key to success lies in acknowledging the inherent steric hindrance and selecting a synthetic strategy to overcome it. This involves the use of highly potent uronium or phosphonium-based coupling reagents, diligent monitoring of reaction completion with the bromophenol blue test, and the systematic application of extended reaction times or double coupling protocols. By understanding the chemistry behind these difficult couplings and implementing the robust protocols outlined in this guide, researchers can confidently synthesize N-methyl-rich peptides to advance their scientific and drug discovery objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 12. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Protocol for the Manual Coupling of N-Methyl-L-valine Hydrochloride (N-Me-Val-OH.HCl)
Abstract
N-methylated amino acids are pivotal in modern peptidomimetic and drug design, offering enhanced proteolytic stability, improved membrane permeability, and conformational rigidity. However, their incorporation into peptide sequences via manual or automated synthesis presents significant challenges. N-Methyl-L-valine (N-Me-Val) is particularly notorious due to the profound steric hindrance imposed by both the N-α-methyl group and the bulky isopropyl side chain. This application note provides a comprehensive, field-tested protocol for the efficient manual coupling of N-Me-Val-OH.HCl. We delve into the mechanistic rationale for reagent selection, offer a detailed step-by-step procedure, and provide a robust troubleshooting guide to empower researchers to overcome the hurdles of this difficult coupling.
Introduction: The Challenge and Importance of N-Methylated Amino Acids
The substitution of a peptide bond's N-H proton with a methyl group fundamentally alters its properties. This modification eliminates the hydrogen bond donor capacity, restricts rotation around the C-N bond, and provides a steric shield against enzymatic degradation. These attributes are highly desirable in the development of therapeutic peptides.
However, the synthetic advantages come at a cost. The N-methyl group dramatically increases the steric bulk around the amine nucleophile, significantly slowing the kinetics of peptide bond formation.[1][2] This difficulty is compounded in N-Me-Val, where the valine side chain adds another layer of steric obstruction. Consequently, standard coupling protocols often result in low yields, incomplete reactions, and the formation of deletion sequences.[1][2] Furthermore, N-methylated amino acids are particularly susceptible to racemization during activation, primarily through the formation of a 5(4H)-oxazolone intermediate, which can compromise the stereochemical integrity and biological activity of the final peptide.[3][4]
This guide is designed to address these challenges directly by providing a protocol optimized for high coupling efficiency while minimizing epimerization.
Core Principles: Overcoming Steric Hindrance and Preventing Epimerization
A successful protocol for coupling this compound rests on two pillars: maximizing the reactivity of the coupling partners and minimizing the opportunity for side reactions.
-
Maximizing Reactivity: To overcome the severe steric hindrance, highly potent activating reagents are required. The strategy involves converting the carboxylic acid of the incoming amino acid into a highly reactive ester in situ, which can then be attacked by the sterically encumbered N-methyl amine. Prolonged reaction times or even a second coupling (a "double coupling") may be necessary to drive the reaction to completion.[2][3]
-
Preventing Epimerization: The risk of racemization is highest during the activation step. The key is to use coupling reagents that incorporate additives designed to suppress oxazolone formation.[3][5] Additionally, the choice of base is critical; a sterically hindered, non-nucleophilic base is preferred to minimize proton abstraction from the α-carbon of the activated amino acid.[5]
Reagent Selection and Rationale
The choice of reagents is the most critical factor for a successful outcome. The following recommendations are based on their proven efficacy in difficult, sterically hindered couplings.
Coupling Reagents
For demanding couplings like that of N-Me-Val, standard carbodiimide reagents (e.g., DCC, DIC) are often insufficient. Uronium/aminium or phosphonium salt-based reagents are superior due to their high reactivity and ability to suppress racemization when paired with the correct additives.
Table 1: Recommended Coupling Reagents for N-Me-Val-OH
| Reagent | Type | Rationale & Key Advantages |
| HATU | Uronium/Aminium Salt | (Recommended) Forms a highly reactive OAt-active ester. The embedded 1-hydroxy-7-azabenzotriazole (HOAt) moiety is superior to HOBt in accelerating coupling and reducing racemization.[6][7][8] It is considered one of the most effective reagents for coupling N-methylated amino acids.[7][9] |
| HCTU | Uronium/Aminium Salt | Similar reactivity to HBTU but can be less effective than HATU for the most challenging couplings. It is a common and cost-effective choice for many standard syntheses. |
| PyAOP / PyBOP | Phosphonium Salt | Highly effective reagents, especially for coupling N-methyl amino acids to other N-methyl amino acids.[6][10] They are excellent alternatives to HATU. |
Additives and Bases
The hydrochloride salt of N-Me-Val-OH must be neutralized to liberate the free amine for the coupling reaction.[11] This requires a suitable organic base.
Table 2: Recommended Bases for this compound Coupling
| Base | Type | Rationale & Key Advantages |
| DIPEA (DIEA) | Tertiary Amine | (Recommended) A non-nucleophilic, sterically hindered base. It efficiently neutralizes the HCl salt and facilitates the reaction without competing as a nucleophile. It is the most commonly used base with HATU.[8][9][12] |
| 2,4,6-Collidine | Tertiary Amine | A weaker, highly hindered base. It is an excellent choice when racemization is a major concern, as its bulk and lower basicity can further reduce the risk of α-proton abstraction.[5] |
| N-Methylmorpholine (NMM) | Tertiary Amine | A weaker base than DIPEA, sometimes used to minimize racemization, although DIPEA or collidine are generally preferred for this specific application.[5] |
Solvents
The choice of solvent is crucial for ensuring all reagents remain dissolved and for facilitating the reaction.
-
N,N-Dimethylformamide (DMF): The most common and recommended solvent for manual peptide synthesis due to its excellent solvating properties and high boiling point.[13]
-
N-Methyl-2-pyrrolidone (NMP): An excellent alternative to DMF, sometimes superior in solvating protected amino acids and disrupting peptide aggregation.[13]
-
Dichloromethane (DCM): Often used for washing steps and can be used as a co-solvent, but DMF or NMP are preferred for the coupling reaction itself.[11]
Detailed Experimental Protocol
This protocol describes the manual solution-phase coupling of an N-terminally protected amino acid (e.g., Fmoc-L-Ala-OH) to this compound. Quantities are based on a 1.0 mmol scale.
Materials and Reagents
| Reagent | Equivalents | Amount (1.0 mmol scale) |
| This compound | 1.0 | 181.65 mg |
| Fmoc-L-Ala-OH (example) | 1.05 | 326.9 mg |
| HATU | 1.05 | 399.2 mg |
| DIPEA | 2.5 | 436 µL |
| Anhydrous DMF | - | ~15 mL |
Step-by-Step Coupling Procedure
Step 1: Neutralization of this compound
-
To a clean, dry round-bottom flask, add this compound (1.0 eq, 181.65 mg).
-
Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.
-
Add DIPEA (1.1 eq, 192 µL) to the solution to neutralize the hydrochloride salt. Stir at room temperature for 15-20 minutes. This solution contains the free amine of N-Me-Val.
Step 2: Pre-activation of the Carboxylic Acid
-
In a separate dry flask, dissolve the N-protected amino acid (Fmoc-L-Ala-OH, 1.05 eq, 326.9 mg) and HATU (1.05 eq, 399.2 mg) in anhydrous DMF (5 mL).
-
Add DIPEA (1.4 eq, 244 µL) to this solution.
-
Stir the mixture at room temperature for 5-10 minutes. The solution may change color (typically to yellow), indicating the formation of the OAt-active ester.[9] This pre-activation step is crucial for difficult couplings.[14]
Step 3: The Coupling Reaction
-
Transfer the activated amino acid solution from Step 2 to the flask containing the neutralized N-Me-Val solution (from Step 1).
-
Rinse the activation flask with a small amount of DMF (~1-2 mL) and add it to the reaction mixture to ensure a complete transfer.
-
Stir the reaction mixture at room temperature.
Step 4: Reaction Monitoring and Drive to Completion
-
Allow the reaction to proceed for at least 4-6 hours. Due to the steric hindrance, this reaction is slow.[2]
-
Monitor the reaction progress using an appropriate method (see Section 4.3).
-
If the reaction is incomplete after 6 hours, consider allowing it to stir overnight at room temperature. For extremely difficult sequences, a "double coupling" may be required, where fresh activated amino acid is added to the reaction mixture.[3]
Step 5: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure protected dipeptide.
Reaction Monitoring
Monitoring the disappearance of the free N-methyl amine is key. Standard ninhydrin (Kaiser) tests do not work for secondary amines like N-methylated residues.[9]
-
Bromophenol Blue Test: A reliable qualitative test for secondary amines on solid phase, which can be adapted for solution phase. A blue or green color indicates the presence of unreacted amine, while a yellow color indicates completion.[1][9]
-
Thin-Layer Chromatography (TLC): Monitor the disappearance of the starting N-Me-Val-OH spot.
-
LC-MS: The most definitive method. A small aliquot of the reaction mixture can be analyzed to determine the ratio of product to starting material.
Workflow and Mechanistic Diagrams
Caption: General workflow for the manual coupling of this compound.
Caption: HATU activation mechanism and the challenge of steric hindrance.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient activation/reagent potency. 2. Incomplete neutralization of HCl salt. 3. Wet solvent or reagents. | 1. Ensure use of high-quality HATU. Extend pre-activation and reaction times. Consider a double coupling.[3] 2. Ensure at least 1.1 eq of base is used for neutralization prior to adding the activated acid. 3. Use anhydrous solvents and fresh reagents. |
| Reaction Stalls / Incomplete | 1. Extreme steric hindrance. 2. Reagent degradation. | 1. Extend reaction time to 24 hours. Perform a second coupling with fresh activated amino acid (1.0 eq).[2] 2. Use fresh HATU and anhydrous DMF. |
| Presence of Diastereomers (Epimerization) | 1. Base is too strong or not hindered. 2. Over-activation or excessive reaction temperature. 3. Inappropriate coupling reagent. | 1. Switch from DIPEA to the less basic, more hindered 2,4,6-collidine.[5] 2. Avoid heating the reaction. Perform activation at 0 °C if issues persist. 3. Ensure the use of a HOAt-based reagent like HATU. Avoid carbodiimides without additives.[3] |
| Side Product with +137 Da | Guanidinylation of the N-methyl amine by HATU. | This is a known side reaction with uronium reagents, though less common with HATU than HBTU.[15] Ensure no large excess of HATU is used. If persistent, switch to a phosphonium reagent like PyAOP. |
Conclusion
The manual coupling of this compound is a challenging but achievable transformation. Success hinges on acknowledging the dual threats of steric hindrance and epimerization and selecting the appropriate tools to counter them. By employing a high-potency, low-racemization coupling reagent such as HATU, in conjunction with a hindered base like DIPEA, and allowing for sufficient reaction time, researchers can efficiently incorporate this valuable building block into their peptide sequences. This protocol provides a robust and validated starting point for navigating one of the more difficult couplings in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. peptide.com [peptide.com]
- 7. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. wernerlab.weebly.com [wernerlab.weebly.com]
- 14. benchchem.com [benchchem.com]
- 15. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Application Notes and Protocols for the Automated Synthesis of N-Methylated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Importance of N-Methylated Peptides in Therapeutics
Backbone N-methylation is a critical modification in peptide chemistry, offering a powerful strategy to enhance the pharmacological properties of therapeutic peptides.[1][2] The introduction of a methyl group on the amide nitrogen of the peptide backbone can significantly increase metabolic stability by protecting against enzymatic degradation, improve membrane permeability, and modulate conformation to enhance binding affinity and selectivity.[1][3][4][5] These benefits have made N-methylated peptides highly valuable in drug discovery and development.
However, the synthesis of N-methylated peptides using automated solid-phase peptide synthesis (SPPS) presents unique challenges. The primary obstacle is the steric hindrance at the N-methylated amine, which complicates the subsequent coupling step and can lead to incomplete reactions and lower yields.[2][6] This guide provides a comprehensive overview of the methods and strategies to overcome these challenges, offering detailed protocols for the successful automated synthesis of N-methylated peptides.
Strategic Approaches to N-Methylated Peptide Synthesis
There are two primary strategies for incorporating N-methylated amino acids into a peptide sequence during automated SPPS:
-
Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acid Monomers: This is a straightforward approach that involves using commercially available or custom-synthesized N-methylated amino acid building blocks.[2][5] While convenient, this method can be costly, and the diversity of readily available N-methylated amino acids is limited.[2]
-
On-Resin N-Methylation: This versatile and cost-effective strategy involves the site-specific methylation of a peptide backbone amide directly on the solid support.[1][2][3] This allows for the N-methylation of virtually any amino acid within a sequence. The most common on-resin methods are Direct Alkylation and the Fukuyama-Mitsunobu reaction.[1][3]
On-Resin N-Methylation Methodologies
This method involves the direct methylation of the backbone amide nitrogen using a methylating agent in the presence of a strong, non-nucleophilic base. While it is a direct approach, its efficiency can be affected by the steric hindrance of neighboring amino acid residues.[1]
This robust, two-step methodology is applicable to a wide range of amino acids, including those that are sterically hindered.[1] It first involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the N-H proton, facilitating its removal. This is followed by methylation via a Mitsunobu reaction.[1]
Key Considerations for Successful Synthesis
Choosing the Right Coupling Reagents
The efficiency of N-methylated peptide synthesis is highly dependent on the choice of coupling reagents. Standard reagents like HBTU and TBTU can be less effective for these sterically demanding couplings.[6][7] More potent reagents are generally required.
| Coupling Reagent | Efficacy for N-Methylated Residues | Key Considerations | References |
| HBTU/TBTU | Less Effective | Often insufficient for N-methylated residues. | [6][7] |
| HATU | Highly Effective | A reliable choice for most N-methyl couplings, with less epimerization compared to HBTU. | [6][7][8][9] |
| HCTU | Effective | A good alternative to HATU. | [7] |
| PyAOP/PyBOP | Highly Effective | Especially when used with an additive like HOAt. | [6][8][10] |
| COMU | Highly Effective | Comparable efficiency to HATU, with improved safety and solubility due to the incorporation of Oxyma. | [6][9] |
| PyBroP/BOP-Cl | Very Highly Effective | Powerful reagents for the most challenging couplings, such as between two N-methylated residues. | [6][7][11][12][13] |
Microwave-Assisted Peptide Synthesis (MW-SPPS)
Microwave heating has been shown to dramatically reduce synthesis times and increase the purity of crude peptides, particularly for difficult sequences and sterically hindered couplings.[14][15][16][17][18] The use of microwave energy can significantly enhance the efficiency of coupling to N-methylated amino acids.[14][16][17]
Monitoring Coupling Reactions
The standard ninhydrin test for monitoring the completion of coupling reactions does not work for N-methylated amines. The bromophenol blue test is a reliable alternative. A yellow color indicates a complete reaction, while a blue or green color signifies an incomplete coupling, requiring a recoupling step.[7]
Experimental Protocols
Protocol 1: Automated SPPS using Pre-synthesized Fmoc-N-Me-Amino Acids
This protocol outlines the general steps for incorporating a pre-synthesized N-methylated amino acid into a peptide sequence using an automated peptide synthesizer.
Workflow for Incorporating a Pre-synthesized N-Methylated Amino Acid
Caption: Automated cycle for coupling a pre-synthesized Fmoc-N-Me-amino acid.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF for at least 30 minutes.[6]
-
Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid of the growing peptide chain using a standard solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling:
-
Prepare a solution of the Fmoc-N-Me-amino acid (4 equivalents), a potent coupling reagent such as HATU (4 equivalents), and a base like DIPEA (8 equivalents) in DMF.[7]
-
Add the activation mixture to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature, or according to the synthesizer's protocol. For difficult couplings, microwave heating can be applied.[7][17]
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Monitoring: Perform a bromophenol blue test to check for complete coupling. If the test is positive (blue/green), repeat the coupling step.[7]
-
Continuation: Once the coupling is complete (yellow), proceed with the deprotection and coupling of the next amino acid in the sequence.
Protocol 2: On-Resin N-Methylation via the Fukuyama-Mitsunobu Reaction
This protocol provides a detailed procedure for the on-resin N-methylation of a specific amino acid residue within a peptide sequence.
Workflow for On-Resin N-Methylation
Caption: Three-step on-resin N-methylation procedure.
Step-by-Step Methodology:
-
Resin Preparation: Swell the peptide-resin in NMP.
-
Sulfonylation:
-
Prepare a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 equivalents) and collidine (10 equivalents) in NMP.
-
Add the solution to the resin and shake for 30 minutes.
-
Wash the resin thoroughly with NMP and DCM.
-
-
Methylation:
-
Prepare a solution of 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD, 2 equivalents) and dimethyl sulfate (10 equivalents) in NMP.
-
Add the solution to the resin and shake for 10 minutes.
-
Wash the resin thoroughly with NMP and DCM.
-
-
Desulfonylation:
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) | References |
| Incomplete Coupling | - Insufficiently active coupling reagent- Steric hindrance | - Use a more potent coupling reagent (e.g., HATU, PyAOP, COMU).- For very difficult couplings, consider PyBroP or BOP-Cl.- Perform a double or triple coupling.- Utilize microwave heating. | [6][10] |
| Deletion Sequences | - Incomplete coupling at the N-methylated residue | - Optimize coupling conditions as described above.- Ensure thorough washing between steps to remove any unreacted species. | [6] |
| Aspartimide Formation | - Prolonged exposure to base (e.g., DBU) during on-resin methylation of Asp-containing peptides | - Reduce the reaction time for the desulfonylation step.- Consider alternative on-resin methylation strategies for sensitive residues. | [19] |
| Low Final Yield | - Poor resin swelling- Inefficient coupling | - Ensure the resin is adequately swollen before starting the synthesis.- Optimize coupling conditions and monitor each step carefully. | [6] |
Conclusion
The automated synthesis of N-methylated peptides is a powerful tool for the development of novel peptide-based therapeutics. While steric hindrance presents a significant challenge, the use of potent coupling reagents, optimized protocols, and advanced technologies like microwave-assisted synthesis can lead to successful outcomes. By carefully selecting the appropriate synthetic strategy and troubleshooting potential issues, researchers can efficiently produce these valuable molecules and unlock their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts : mechanism and fields of application | Semantic Scholar [semanticscholar.org]
- 13. reddit.com [reddit.com]
- 14. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 16. books.rsc.org [books.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: Strategies for a-Cleavage and Deprotection of Peptides Containing N-Methyl-Valine
Abstract
N-methylated amino acids are integral to the development of therapeutic peptides, enhancing properties such as enzymatic stability, cell permeability, and receptor affinity. However, their inclusion, particularly sterically hindered residues like N-methyl-valine (N-Me-Val), introduces significant challenges during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step of solid-phase peptide synthesis (SPPS). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and troubleshooting strategies for the successful cleavage of N-Me-Val-containing peptides. We delve into the mechanistic basis for common side reactions and offer field-proven protocols to maximize yield and purity.
Introduction: The Challenge of Steric Hindrance in N-Methylated Peptides
N-methylation of the amide backbone is a key strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. The N-methyl group restricts conformational flexibility and protects the adjacent peptide bond from proteolytic degradation. However, these same features create synthetic hurdles.
The primary challenge with N-Me-Val is the profound steric hindrance imparted by the combination of the N-α-methyl group and the bulky isobutyl side chain.[1] This steric shield can impede the access of TFA to the acid-labile resin linker, leading to sluggish or incomplete cleavage from the solid support.[1] Furthermore, the unique electronic environment of the N-methylated amide bond can predispose the peptide to specific side reactions under strong acidic conditions.
This guide will address these challenges by explaining the underlying chemistry and providing robust, optimized protocols for global deprotection and cleavage.
The Chemistry of TFA-Mediated Cleavage and the Role of Scavengers
Global deprotection in modern Fmoc-based SPPS is typically achieved with a strong acid, most commonly TFA.[2][3] The process involves two simultaneous reactions:
-
Cleavage of Side-Chain Protecting Groups: Acidolysis of tert-butyl (tBu), trityl (Trt), and other acid-labile protecting groups.
-
Cleavage from the Resin: Acidolysis of the linker anchoring the peptide C-terminus to the solid support.
During this process, highly reactive electrophilic species, primarily carbocations (e.g., the tert-butyl cation), are liberated from the protecting groups and the resin linker.[4][5] These cations can irreversibly modify nucleophilic residues within the peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to a host of side products.[5]
To prevent these unwanted modifications, scavengers are added to the cleavage cocktail.[4][6] These are nucleophilic agents that rapidly and irreversibly trap the carbocations.
Diagram of the Cleavage and Scavenging Mechanism
Caption: TFA cleaves protecting groups (PG) and the resin linker, generating reactive carbocations. Scavengers trap these cations, preventing side reactions.
Key Considerations for N-Me-Val Containing Peptides
Standard cleavage protocols often prove insufficient for peptides containing N-Me-Val. Optimization requires addressing the following potential issues:
-
Incomplete Cleavage: Due to steric hindrance, extended reaction times are often necessary. A standard 1.5-2 hour cleavage may result in low yields. It is highly advisable to perform a small-scale trial cleavage and monitor the reaction progress over time by HPLC.[1]
-
N-Terminal Deletion: A significant side reaction, particularly when the N-methylated residue is at the N-terminus and is acylated (e.g., acetylated), is the acid-catalyzed loss of the terminal residue.[1][7][8] This results in a truncated peptide sequence.
-
Diketopiperazine (DKP) Formation: While less common for a valine residue, the potential for DKP formation between the first two N-terminal residues exists, especially with prolonged cleavage times.[8]
-
Formylation: Though a rarer side reaction, formylation of the N-methyl amine can occur under certain conditions, leading to a +28 Da mass addition.[9][10]
Recommended Cleavage Cocktails and Protocols
The choice of cleavage cocktail is critical and depends on the other amino acids present in the sequence. For peptides containing N-Me-Val, a robust cocktail with efficient scavengers is mandatory.
Table 1: Recommended Cleavage Cocktails
| Cocktail ID | Composition (v/v/v) | Key Application Notes |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A classic, powerful cocktail suitable for complex peptides containing multiple sensitive residues like Cys, Met, and Trp. The malodorous thiols are highly effective. |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | A good general-purpose, low-odor alternative to Reagent K.[7][11] TIPS (triisopropylsilane) is an excellent scavenger for Trt groups and t-butyl cations.[12] |
| TFA/TIPS/H₂O | TFA / TIPS / Water (95:2.5:2.5) | The most common and simple cocktail.[13] Effective for peptides without highly sensitive residues like Met or multiple Arg(Pbf/Pmc). Recommended for initial trials. |
| TFA/TIPS/EDT | TFA / TIPS / EDT (94:1:5) | Recommended for Cys-containing peptides. Ethanedithiol (EDT) is a potent scavenger that also helps maintain a reducing environment to prevent cysteine oxidation.[14] |
Detailed Experimental Protocol: Cleavage and Isolation
This protocol is optimized for a 0.1 mmol scale synthesis. Adjust volumes accordingly.
Safety Precaution: Trifluoroacetic acid (TFA) is extremely corrosive and volatile. All steps must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[3][4]
Workflow Diagram
Caption: Step-by-step workflow for the cleavage, precipitation, and isolation of the crude peptide.
Step-by-Step Methodology
-
Resin Preparation:
-
Transfer the dry peptide-resin (approx. 0.1 mmol) to a 10 mL reaction vessel.
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[4]
-
Rationale: Residual DMF can interfere with the cleavage reaction. Water must be completely removed to ensure the concentration of TFA is not diluted.
-
-
Cleavage Reaction:
-
Prepare 5 mL of the chosen cleavage cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) in a glass vial. The cocktail must be prepared fresh. Cool the mixture on ice for 5 minutes.[4]
-
Add the cold cleavage cocktail to the dried peptide-resin.
-
Stopper the vessel and allow the mixture to react at room temperature with occasional swirling for 3-4 hours .
-
Rationale: The extended reaction time is crucial to overcome the steric hindrance of the N-Me-Val residue. Cooling the cocktail initially minimizes heat generated upon mixing.
-
-
Peptide Isolation and Precipitation:
-
Filter the reaction mixture through a fritted glass funnel, collecting the TFA filtrate into a clean 50 mL polypropylene centrifuge tube.[15]
-
Wash the resin in the funnel with 1-2 mL of fresh TFA and combine the filtrates to ensure complete recovery.
-
Concentrate the TFA solution to approximately 1-2 mL under a gentle stream of nitrogen.
-
Rationale: Reducing the TFA volume improves precipitation efficiency.
-
Add the concentrated peptide solution dropwise into a separate 50 mL tube containing 40 mL of ice-cold diethyl ether.[1] A white precipitate (the crude peptide) should form immediately.
-
Cap the tube and place it at -20°C for at least 30 minutes to maximize precipitation.
-
-
Washing and Drying:
-
Centrifuge the ether suspension at ~3500 rpm for 5 minutes to pellet the peptide.
-
Carefully decant the ether.
-
Resuspend the pellet in 20 mL of fresh cold diethyl ether, vortex briefly, and centrifuge again. Repeat this wash step two more times.
-
Rationale: The ether washes remove the scavengers and cleaved protecting groups, which are soluble in ether.[16]
-
After the final wash and decanting, carefully dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Analysis:
Troubleshooting
| Problem Observed (LC-MS) | Probable Cause | Suggested Solution |
| Low Yield of Desired Peptide | Incomplete cleavage due to steric hindrance of N-Me-Val.[1] | Increase cleavage time to 4-6 hours. Perform a time-course study (e.g., test cleavage at 2, 4, and 6 hours) on a small resin sample to find the optimal time. |
| Major Peak Corresponding to Deletion of N-terminal N-Me-Val | Acid-catalyzed fragmentation at the N-terminal acylated N-methyl residue.[7][8] | Reduce cleavage temperature to 4°C, though this may require even longer reaction times and can lead to incomplete side-chain deprotection.[7] Consider alternative N-terminal protecting groups if the issue persists across analogs. |
| Multiple Side-Product Peaks | Inefficient scavenging of protecting group cations, leading to alkylation of sensitive residues (Trp, Met, Cys).[5] | Ensure the cleavage cocktail is freshly prepared. Switch to a more robust cocktail like Reagent K, especially if multiple sensitive residues are present. Ensure Fmoc-Trp(Boc)-OH was used during synthesis to prevent tryptophan side reactions. |
| Oily Pellet Instead of White Solid | Incomplete removal of scavengers (e.g., phenol, thioanisole). | Perform additional cold ether washes (4-5 times total). Ensure the ether is sufficiently cold to minimize the solubility of the peptide. |
Conclusion
The successful cleavage and deprotection of peptides containing N-Me-Val-OH.HCl is an achievable but non-trivial step in SPPS. The dominant challenges of steric hindrance and potential N-terminal fragmentation can be overcome by extending reaction times, utilizing robust and freshly prepared scavenger cocktails, and performing careful post-cleavage workup. By understanding the underlying chemical principles and employing the optimized protocols described herein, researchers can significantly improve the yield and purity of these valuable and complex peptide molecules. Routine analytical monitoring by LC-MS is essential for diagnosing issues and optimizing conditions for each unique sequence.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solid Phase Formylation of N-Terminus Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biotage.com [biotage.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. Monitoring proteolytic processing events by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Strategic Incorporation of N-Me-Val-OH.HCl in Peptide-Based Therapeutics: Application Notes and Protocols
Introduction: Overcoming the Hurdles of Peptide Therapeutics with N-Methyl-Valine
Peptide-based therapeutics offer remarkable potency and selectivity, yet their clinical translation is often hampered by inherent pharmacological weaknesses such as susceptibility to proteolytic degradation and poor cell membrane permeability.[1][2] A powerful strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone. The incorporation of an N-methyl group, particularly on sterically hindered residues like valine, can induce profound changes in the physicochemical properties of a peptide.[3][4]
N-Methyl-L-valine (N-Me-Val), when incorporated into a peptide sequence, offers a dual advantage. Firstly, the methyl group on the amide nitrogen provides steric shielding, rendering the adjacent peptide bond significantly more resistant to enzymatic cleavage by proteases, thereby extending the in-vivo half-life of the therapeutic.[5] Secondly, the replacement of the amide proton with a methyl group reduces the hydrogen bonding capacity of the peptide backbone. This modification can disrupt the formation of intramolecular hydrogen bonds that stabilize a membrane-impermeable conformation, and in turn, promote a more lipophilic and membrane-permeable structure.[6][7] This guide provides a comprehensive overview of the applications of N-Me-Val-OH.HCl in peptide drug design, with detailed protocols for its incorporation and characterization.
The Impact of N-Methyl-Valine on Peptide Structure and Function
The introduction of an N-methyl group on a valine residue has significant conformational implications. The steric bulk of the methyl group restricts the rotation around the Cα-N bond, influencing the local backbone dihedral angles (φ and ψ) and favoring a trans peptide bond conformation. This conformational constraint can pre-organize a peptide into its bioactive conformation, potentially leading to enhanced receptor binding affinity and selectivity.[5][8] However, it is crucial to note that the impact on biological activity is context-dependent and requires empirical validation for each specific peptide-receptor interaction.[7]
The strategic placement of N-Me-Val can be used to modulate the secondary structure of a peptide. For instance, it can disrupt α-helical structures or stabilize β-turns, which are often critical for molecular recognition.[5] This level of conformational control is a key tool for medicinal chemists in fine-tuning the pharmacological profile of a peptide therapeutic.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-N-Me-Val-OH
The incorporation of N-methylated amino acids, especially sterically hindered ones like N-Me-Val, into a growing peptide chain via SPPS requires optimized coupling conditions to overcome the reduced nucleophilicity of the secondary amine and the increased steric hindrance at the coupling site.
Materials:
-
Fmoc-N-Me-Val-OH
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
Coupling reagents: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate), or PyBOP/HOAt (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate/1-Hydroxy-7-azabenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% Piperidine in DMF
-
Cleavage cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5)[9]
-
Washing solvents: Methanol, Diethyl ether
Step-by-Step Methodology:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Standard Amino Acid Coupling (Preceding N-Me-Val):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq.) and a coupling reagent (e.g., HBTU, 3-5 eq.) in DMF.
-
Add DIPEA (6-10 eq.) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor coupling completion using a colorimetric test (e.g., Kaiser test).[9]
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Fmoc-N-Me-Val-OH Coupling (The Critical Step):
-
Rationale for Reagent Choice: Due to the steric hindrance of N-Me-Val, more potent coupling reagents are recommended. HATU is often the reagent of choice due to its high reactivity and lower propensity for racemization.[10]
-
In a separate vial, dissolve Fmoc-N-Me-Val-OH (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution, and immediately add the mixture to the deprotected resin.
-
Extended Coupling Time: Agitate the reaction mixture for 4-12 hours at room temperature. The extended reaction time is necessary to ensure complete coupling.
-
Monitoring: The Kaiser test is not suitable for monitoring the coupling to a secondary amine. A bromophenol blue test can be used as an alternative.
-
Double Coupling: If the coupling is incomplete, a second coupling under the same conditions is recommended.
-
-
Chain Elongation: Repeat steps 2 and 3/4 for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DMF, DCM, and finally methanol.
-
Dry the resin under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
Workflow for SPPS of N-Me-Val Containing Peptides
Caption: A generalized workflow for the solid-phase synthesis of peptides incorporating N-Me-Val.
Protocol 2: Analytical Characterization of N-Me-Val Containing Peptides
The unique structural features of N-methylated peptides necessitate specific considerations during their analytical characterization.
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Observation: Peptides containing N-Me-Val may exhibit peak broadening or the appearance of two distinct peaks on the chromatogram. This is due to the slow interconversion between the cis and trans isomers of the N-methylated amide bond.
-
Troubleshooting: Running the HPLC analysis at an elevated temperature (e.g., 40-60 °C) can often coalesce these conformer peaks into a single, sharper peak, simplifying purification and analysis.
B. Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): The presence of the N-methyl group can enhance the ionization efficiency of the peptide, leading to a stronger signal compared to its non-methylated counterpart.[11]
-
Tandem Mass Spectrometry (MS/MS): During collision-induced dissociation (CID), peptides containing an N-terminal N-Me-Val often exhibit a characteristic and highly stable a1 fragment ion.[11] This dominant fragment can be a useful diagnostic marker for the presence and location of the N-methylated residue.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The N-methyl group of N-Me-Val will appear as a sharp singlet in the 1H NMR spectrum, typically in the range of 2.5-3.5 ppm. The exact chemical shift is dependent on the local chemical environment and the cis/trans conformation of the amide bond.
-
2D NMR: 2D NMR techniques such as COSY, TOCSY, and NOESY are invaluable for the complete structural elucidation of N-methylated peptides. NOESY, in particular, can provide through-space correlations that help to define the three-dimensional conformation and identify the specific cis or trans isomer present in solution.[12]
Interconnectivity of Analytical Techniques
Caption: The interconnected workflow for the purification and comprehensive characterization of N-Me-Val containing peptides.
Data Summary: The Impact of N-Methylation
The following table summarizes the expected qualitative and quantitative effects of incorporating N-Me-Val into a peptide sequence, based on established principles and literature data.
| Property | Non-Methylated Valine Peptide | N-Methyl-Valine Peptide | Rationale for Change |
| Proteolytic Stability | Susceptible to cleavage | Increased resistance | Steric hindrance from the N-methyl group protects the amide bond from enzymatic attack.[5] |
| Cell Permeability | Generally low | Often increased | Reduced hydrogen bonding capacity and increased lipophilicity facilitate passive diffusion across cell membranes.[6][7] |
| Conformational Flexibility | High | Reduced | Steric constraints imposed by the N-methyl group restrict backbone rotation, leading to a more rigid structure.[5] |
| HPLC Retention Time | Shorter | Longer | Increased lipophilicity due to the methyl group leads to stronger interaction with the stationary phase.[11] |
| MS Ionization Efficiency | Standard | Often enhanced | The N-methyl group can increase the gas-phase basicity of the peptide, leading to more efficient protonation.[11] |
Troubleshooting Common Issues
-
Incomplete Coupling: This is the most common challenge when working with N-Me-Val.
-
Solution: Use a highly efficient coupling reagent like HATU, extend the reaction time significantly (4-12 hours or even overnight), and consider performing a double coupling. Microwave-assisted coupling can also be beneficial.
-
-
Racemization: While less common with urethane-protected amino acids (like Fmoc), the risk of racemization increases with prolonged activation times and the use of strong bases.
-
Solution: Avoid prolonged pre-activation times. Use a hindered base like 2,4,6-collidine instead of DIPEA if racemization is a concern.[10] The use of additives like HOAt can also suppress racemization.
-
-
Side Reactions during Cleavage: Certain protecting groups and sequence motifs can be susceptible to side reactions during the final TFA cleavage.
-
Solution: Optimize the cleavage cocktail with appropriate scavengers based on the peptide sequence. For example, use triisopropylsilane (TIS) to scavenge carbocations.[9]
-
Conclusion
The incorporation of this compound is a powerful and strategic tool in the arsenal of the peptide medicinal chemist. By conferring enhanced proteolytic stability, improved cell permeability, and conformational rigidity, N-methylation can transform a promising but pharmacokinetically flawed peptide lead into a viable drug candidate. While the synthesis of N-methylated peptides presents unique challenges, particularly with sterically demanding residues like N-Me-Val, these can be overcome with optimized protocols and the use of appropriate reagents. The detailed application notes and protocols provided herein offer a robust framework for researchers to successfully synthesize, characterize, and leverage the benefits of N-Me-Val in the development of next-generation peptide-based therapeutics.
References
- 1. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 7. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships of Peptides Incorporating a Bioactive Reverse-Turn Heterocycle at the Melanocortin Receptors: Identification of a 5,800-fold Mouse Melanocortin-3 Receptor (mMC3R) Selective Antagonist/Partial Agonist versus the Mouse Melanocortin-4 Receptor (mMC4R) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.uzh.ch [chem.uzh.ch]
Application Note: Strategies for On-Resin N-Methylation of Sterically Hindered Valine Residues
Abstract
Backbone N-methylation is a pivotal chemical modification in peptide drug discovery, known to enhance proteolytic stability, increase membrane permeability, and modulate conformation to improve target affinity.[1] However, residues with sterically bulky side chains, such as valine, present significant synthetic challenges for N-methylation due to steric hindrance. This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on robust and field-proven on-resin N-methylation techniques specifically tailored for valine residues. We present in-depth protocols for two highly effective methods: the Fukuyama-Mitsunobu reaction and a direct alkylation approach using dimethyl sulfate, explaining the chemical principles and experimental considerations for successful implementation.
Introduction: The Challenge and Importance of N-Methyl-Valine
The incorporation of N-methyl groups into a peptide backbone can confer significant therapeutic advantages. By replacing an amide proton with a methyl group, key hydrogen bonding networks are disrupted, which can break undesirable secondary structures, reduce aggregation, and protect the adjacent peptide bond from enzymatic cleavage.[2] This modification often leads to increased lipophilicity, which can enhance cell permeability and oral bioavailability.[3]
Valine, with its bulky isopropyl side chain, poses a significant challenge. The steric crowding around the amide nitrogen impedes the approach of reagents, making both the methylation reaction and the subsequent coupling of the next amino acid difficult, often leading to low yields and incomplete reactions.[4] Therefore, specialized and optimized protocols are required to efficiently incorporate N-methyl-valine into a peptide sequence.
This guide focuses on post-synthetic, on-resin modification, which offers flexibility by allowing the site-specific methylation of a residue after it has been incorporated into the growing peptide chain. This approach avoids the need to synthesize and use expensive, and often commercially unavailable, Fmoc-N-Me-Val-OH building blocks.
Recommended On-Resin N-Methylation Strategies for Valine
Two primary methods have proven effective for the on-resin N-methylation of sterically hindered residues like valine: the Fukuyama-Mitsunobu reaction and a robust direct alkylation method. The choice between them depends on reagent availability, sequence context, and optimization preferences.
Method 1: The Fukuyama-Mitsunobu Reaction
This is a highly reliable and widely used three-step method that is particularly effective for sterically hindered amino acids.[2][5]
Principle & Causality: The core principle is to temporarily increase the acidity of the backbone amide proton to facilitate its removal and subsequent alkylation.
-
Sulfonylation: The peptide's N-terminal amine is reacted with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl). The resulting sulfonamide group is strongly electron-withdrawing, which significantly lowers the pKa of the amide proton, making it susceptible to deprotonation by a mild base.
-
Methylation (Mitsunobu): The activated sulfonamide is then methylated using an alcohol (methanol) under Mitsunobu conditions (e.g., PPh₃ and DIAD).[2][6] This reaction proceeds via an alkoxyphosphonium salt, which is then displaced by the deprotonated sulfonamide nitrogen.
-
Desulfonylation: The o-NBS protecting group is cleanly removed using a thiol nucleophile, typically 2-mercaptoethanol, in the presence of a non-nucleophilic base like DBU, to reveal the N-methylated amine.[2] The mechanism involves a Meisenheimer complex formation, which is a key feature of this deprotection strategy.[1]
Caption: High-level workflow for the Fukuyama-Mitsunobu reaction.
Method 2: Optimized Direct Alkylation
This method involves the direct methylation of the backbone amide using a strong methylating agent in the presence of a non-nucleophilic base. While conceptually simpler, it requires careful optimization to avoid side reactions. An effective modern protocol uses dimethyl sulfate with DBU.
Principle & Causality: The amide proton is sufficiently acidic to be removed by a strong, non-nucleophilic base. The resulting anion then acts as a nucleophile, attacking the methylating agent.
-
Deprotonation: A strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is used to deprotonate the backbone amide. DBU is chosen for its strong basicity and steric bulk, which minimizes its potential to act as a nucleophile itself.[7][8]
-
Methylation: A potent methylating agent, such as dimethyl sulfate, is added. Dimethyl sulfate is a powerful electrophile, ensuring a rapid and efficient methylation of the newly formed amide anion. The reaction is typically very fast.
Caption: Workflow for the direct on-resin N-methylation.
Detailed Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Use anhydrous solvents where specified.
-
Equivalents are based on the initial loading of the resin.
-
Completion of reactions should be monitored (e.g., using a test cleavage and LC-MS analysis). The Kaiser test can be used to confirm the consumption of the primary amine after sulfonylation.
Protocol 1: On-Resin N-Methylation of Valine via Fukuyama-Mitsunobu
This protocol is an optimized, time-reduced procedure effective for sterically hindered residues.[5][9]
Materials:
-
Fmoc-Val-loaded resin (e.g., Rink Amide, 0.1 mmol scale)
-
N-methylpyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
o-nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
4-dimethylaminopyridine (DMAP)
-
Triphenylphosphine (PPh₃)
-
Methanol (MeOH)
-
Diisopropyl azodicarboxylate (DIAD)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-mercaptoethanol
Procedure:
-
Peptide Synthesis & Deprotection: Synthesize the peptide chain up to the residue preceding the target valine using standard Fmoc-SPPS. Couple Fmoc-Val-OH. After coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF to expose the free amine of the valine residue. Wash the resin thoroughly with DMF, DCM, and finally NMP.
-
Resin Swelling: Swell the peptide-resin in NMP for 15-30 minutes in a peptide synthesis vessel.
-
Step 1: Sulfonylation (Activation) a. In a separate vial, prepare the sulfonylation solution by dissolving o-NBS-Cl (4 eq., 0.4 mmol) and DMAP (10 eq., 1.0 mmol) in NMP (approx. 2 mL). b. Drain the NMP from the resin. Add the sulfonylation solution to the resin. c. Shake the vessel at room temperature for 30-60 minutes. For the highly hindered valine, a longer reaction time may be beneficial. d. Drain the solution and wash the resin thoroughly (3x NMP, 3x DCM).
-
Step 2: Methylation (Mitsunobu) a. Swell the o-NBS-protected peptide-resin in anhydrous THF for 15 minutes. b. In a separate vial, prepare the methylation solution by dissolving PPh₃ (5 eq., 0.5 mmol) and MeOH (10 eq., 1.0 mmol) in anhydrous THF (approx. 2 mL). c. Add the PPh₃/MeOH solution to the resin. d. Slowly add DIAD (5 eq., 0.5 mmol) dropwise to the resin suspension. e. Shake the vessel at room temperature for 15-30 minutes.[5] f. Drain the solution and wash the resin (3x THF, 3x NMP).
-
Step 3: Desulfonylation (o-NBS Removal) a. Prepare the desulfonylation solution by adding 2-mercaptoethanol (10 eq., 1.0 mmol) and DBU (5 eq., 0.5 mmol) to NMP (approx. 2 mL).[2] b. Drain the NMP from the resin. Add the desulfonylation solution. c. Shake the vessel at room temperature for 10 minutes. d. Drain and repeat the desulfonylation step (5c) one more time. e. Wash the resin thoroughly (5x NMP, 3x DCM). The resin is now ready for the coupling of the next amino acid.
Protocol 2: On-Resin Direct N-Methylation of Valine
This protocol uses a strong base and methylating agent for rapid methylation.[4][7]
Materials:
-
Fmoc-Val-loaded resin (e.g., Rink Amide, 0.1 mmol scale)
-
N-methylpyrrolidone (NMP)
-
Dichloromethane (DCM)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and corrosive. Handle with extreme care.
Procedure:
-
Peptide Synthesis & Deprotection: Prepare the N-terminally deprotected valine-peptide-resin as described in Protocol 1, Step 1.
-
Resin Swelling: Swell the peptide-resin in NMP for 15-30 minutes.
-
Methylation Cycle (Perform twice): a. Prepare a solution of DBU (5 eq., 0.5 mmol) in NMP (approx. 2 mL). b. Drain the NMP from the resin and add the DBU solution. Shake for 3 minutes.[10] c. Prepare a solution of dimethyl sulfate (10 eq., 1.0 mmol) in NMP (approx. 2 mL). d. Add the dimethyl sulfate solution to the resin (do not drain the DBU solution). Shake for 2 minutes.[10] e. Drain the reaction mixture and wash the resin once with NMP. f. Repeat steps 3a through 3e one more time to ensure complete methylation.
-
Final Washing: After the second methylation cycle, wash the resin thoroughly (5x NMP, 3x DCM). The resin is now ready for the next coupling step.
Data Summary & Troubleshooting
The success of N-methylation on a sterically hindered residue like valine requires careful execution and monitoring. The following tables summarize key parameters and common troubleshooting steps.
Table 1: Comparison of On-Resin Methylation Protocols for Valine
| Parameter | Fukuyama-Mitsunobu | Optimized Direct Alkylation |
| Principle | Amide activation via sulfonylation | Direct deprotonation & alkylation |
| Key Reagents | o-NBS-Cl, DMAP, PPh₃, DIAD, MeOH, 2-Mercaptoethanol, DBU | DBU, Dimethyl Sulfate |
| Number of Steps | 3 (Sulfonylation, Methylation, Desulfonylation) | 1 (Repeated cycle) |
| Total Time | ~40-90 minutes[9] | ~15-20 minutes |
| Robustness | Generally high for hindered residues | Highly effective but sensitive to conditions |
| Safety | DIAD and PPh₃ are irritants. | Dimethyl sulfate is highly toxic. |
| Cost | Higher reagent cost | Lower reagent cost |
Table 2: Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Methylation (Observed via test cleavage/LC-MS) | Steric Hindrance: Insufficient reaction time or reagent equivalents for valine. | Increase reaction time for the methylation step (both protocols). Increase equivalents of reagents. For Fukuyama-Mitsunobu, ensure the initial sulfonylation is complete using a Kaiser test. |
| Low Yield of Final Peptide | Difficult Coupling: The subsequent coupling onto the N-methyl-valine is sterically hindered. | Use a more potent coupling reagent like HATU or COMU for the next amino acid. Increase coupling time and/or temperature (microwave synthesis can be beneficial).[4][11] |
| Side Product Formation (+14 Da on other residues) | Non-specific Methylation: Side chains with acidic protons (e.g., Trp, Asn, Gln) can be methylated. | Ensure proper side-chain protection is used throughout the synthesis. The Fukuyama-Mitsunobu method generally offers higher selectivity. |
| Resin Color Change (Unexpected) | Reagent Decomposition or Side Reaction: DBU can sometimes impart a yellow color. | Ensure high-purity reagents and anhydrous solvents. Thorough washing is critical to remove residual reagents that could interfere with subsequent steps. |
Conclusion
On-resin N-methylation of the sterically demanding valine residue is a challenging but achievable modification that can significantly enhance the therapeutic properties of peptides. The Fukuyama-Mitsunobu reaction offers a robust and highly selective method, making it an excellent choice for complex sequences. The optimized direct alkylation with DBU and dimethyl sulfate provides a much faster alternative, though it requires stringent handling of hazardous materials. By understanding the chemical principles behind these protocols and implementing careful quality control, researchers can successfully synthesize N-methyl-valine-containing peptides to advance their drug discovery programs.
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Selective, on-resin N-methylation of peptide N-trifluoroacetamides. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DBU as an N alpha-deprotecting reagent for the fluorenylmethoxycarbonyl group in continuous flow solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: A Comparative Guide to Fmoc-N-Me-Val-OH and N-Me-Val-OH·HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of N-methylated amino acids into peptide structures is a powerful strategy for enhancing pharmacokinetic properties, including metabolic stability and cell permeability. This guide provides a detailed comparative analysis of two common precursors for introducing N-methyl-valine into a peptide sequence during solid-phase peptide synthesis (SPPS): the pre-protected Fmoc-N-Me-Val-OH and the hydrochloride salt N-Me-Val-OH·HCl . We will delve into the mechanistic nuances, practical advantages, and potential pitfalls of utilizing each of these building blocks. Detailed, field-tested protocols for the application of both reagents are provided, alongside a discussion of the critical parameters that ensure successful and efficient synthesis of N-methylated peptides.
Introduction: The Significance of N-Methylation in Peptide Drug Discovery
N-methylation, the substitution of a hydrogen atom with a methyl group on the backbone amide nitrogen of a peptide, imparts significant conformational constraints. This seemingly minor modification can have profound effects on the biological activity and therapeutic potential of a peptide. The presence of the N-methyl group disrupts the typical hydrogen bonding network, leading to a more rigid peptide backbone. This can result in:
-
Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group can shield the adjacent peptide bond from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.[1][2]
-
Improved Membrane Permeability: The replacement of the polar N-H bond with a non-polar N-CH3 group increases the lipophilicity of the peptide, which can facilitate its passive diffusion across cell membranes.[1][2]
-
Modulation of Receptor Binding: The conformational rigidity imposed by N-methylation can lock the peptide into a bioactive conformation, potentially leading to enhanced receptor affinity and selectivity.[1]
However, the synthesis of N-methylated peptides is not without its challenges. The secondary amine of an N-methylated amino acid is a weaker nucleophile and is more sterically hindered than a primary amine, which can lead to sluggish and incomplete coupling reactions during SPPS.[3][4] This guide will explore two distinct strategies to incorporate N-methyl-valine, a commonly used N-methylated amino acid, and provide the necessary protocols for their successful implementation.
Comparative Analysis: Fmoc-N-Me-Val-OH vs. N-Me-Val-OH·HCl
The choice between using a pre-synthesized, protected N-methylated amino acid like Fmoc-N-Me-Val-OH and starting with the hydrochloride salt and performing an in-situ protection step is a critical decision in the design of a synthetic peptide strategy.
| Feature | Fmoc-N-Me-Val-OH | N-Me-Val-OH·HCl |
| Starting Material | Pre-protected N-methylated amino acid | Hydrochloride salt of the N-methylated amino acid |
| Workflow | Direct coupling to the resin-bound peptide | In-situ neutralization and Fmoc-protection prior to coupling |
| Convenience | High - "plug-and-play" | Lower - requires additional steps and reagents |
| Cost | Generally higher | Potentially lower raw material cost |
| Risk of Side Reactions | Lower, as the building block is well-defined | Higher, due to the in-situ protection step |
| Overall Efficiency | Typically higher and more reproducible | Can be lower and more variable |
The "Ready-to-Use" Approach: Fmoc-N-Me-Val-OH
Fmoc-N-Me-Val-OH is a commercially available building block where the secondary amine is already protected with the base-labile Fmoc group. This makes its incorporation into a peptide chain via SPPS a relatively straightforward process, akin to the coupling of any other standard Fmoc-protected amino acid.
Advantages:
-
Simplicity and Reliability: The direct use of a pre-protected amino acid simplifies the synthetic workflow and generally leads to more predictable and reproducible results.
-
Reduced Risk of Side Products: By eliminating the in-situ protection step, the potential for side reactions associated with the protection chemistry is avoided.
Disadvantages:
-
Higher Cost: Pre-synthesized Fmoc-N-methylated amino acids are typically more expensive than their unprotected counterparts.
-
Limited Availability: While common N-methylated amino acids are available, more exotic or custom-synthesized derivatives may not be readily accessible.
The "In-Situ" Strategy: N-Me-Val-OH·HCl
Utilizing N-Me-Val-OH·HCl involves a multi-step, in-situ process within the synthesis workflow. First, the hydrochloride salt must be neutralized to the free amine. Subsequently, the secondary amine is protected with an Fmoc group, typically using a reagent like 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), before the amino acid can be activated and coupled to the growing peptide chain.[3][]
Advantages:
-
Lower Raw Material Cost: N-Me-Val-OH·HCl is generally less expensive than its Fmoc-protected counterpart.
-
Flexibility: This approach allows for the use of various protecting group strategies if desired, although Fmoc is the most common for SPPS.
Disadvantages:
-
Increased Complexity: The in-situ protection adds multiple steps to the synthesis, increasing the overall time and complexity.
-
Potential for Incomplete Protection: The reaction to introduce the Fmoc group may not go to completion, leading to the presence of unprotected N-methyl-valine which can cause side reactions.
-
Introduction of Additional Reagents and Byproducts: The in-situ protection step requires additional reagents (e.g., Fmoc-OSu, base) and generates byproducts that must be effectively removed to avoid interference with subsequent coupling steps.
-
Risk of Side Reactions: The use of reagents like Fmoc-OSu can sometimes lead to the formation of impurities.[6]
Mechanistic Considerations for Coupling N-Methylated Amino Acids
The primary challenge in coupling N-methylated amino acids is overcoming the steric hindrance at the secondary amine. This necessitates the use of highly efficient coupling reagents that can generate a highly activated carboxylic acid species capable of reacting with the less nucleophilic N-methyl amine.
Caption: General workflow for coupling N-methylated amino acids.
Standard coupling reagents like HBTU and HCTU can be less effective for these challenging couplings. More potent reagents are generally required.[4] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a widely used and successful reagent for coupling N-methyl amino acids. Other highly efficient options include PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).[4] For exceptionally difficult couplings, such as coupling an N-methyl amino acid to another N-methyl amino acid, generating Fmoc-amino acid chlorides in situ is another powerful strategy.[4]
Experimental Protocols
Protocol for the Incorporation of Fmoc-N-Me-Val-OH
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis workflow.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
Fmoc-N-Me-Val-OH
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine, DIEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM
-
Bromophenol blue solution in DMF for monitoring
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Coupling of Fmoc-N-Me-Val-OH: a. In a separate vial, dissolve Fmoc-N-Me-Val-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF. b. Pre-activate the mixture for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Allow the reaction to proceed for 2-4 hours. For sterically hindered couplings, this time may need to be extended, or a double coupling may be necessary.
-
Monitoring the Coupling: a. Take a small sample of resin beads, wash them with DMF and then methanol. b. Add a few drops of the bromophenol blue solution. A yellow color indicates a complete reaction. A blue or green color indicates the presence of unreacted free amine, and a second coupling is recommended.[3]
-
Washing: Once the coupling is complete (bromophenol blue test is yellow), wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Protocol for the In-Situ Protection and Coupling of N-Me-Val-OH·HCl
This protocol outlines a theoretical workflow for the in-situ protection and coupling of N-Me-Val-OH·HCl. Note: This approach is less common and may require significant optimization.
Materials:
-
Fmoc-protected resin (deprotected N-terminus)
-
N-Me-Val-OH·HCl
-
Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate)
-
Base for neutralization and protection (e.g., DIEA)
-
Coupling reagent (e.g., HATU)
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM
Procedure:
-
Preparation of the Activated Amino Acid Solution (In-Situ Protection and Activation): a. In a reaction vial, dissolve N-Me-Val-OH·HCl (3 eq.) in DMF. b. Add DIEA (3 eq.) to neutralize the hydrochloride salt. c. Add Fmoc-OSu (3 eq.) to the solution and stir for 1-2 hours at room temperature to allow for the formation of Fmoc-N-Me-Val-OH. d. To this solution, add HATU (2.9 eq.) and an additional amount of DIEA (6 eq.) for the activation of the carboxylic acid. Allow to pre-activate for 5-10 minutes.
-
Coupling to the Resin: a. Add the entire activated amino acid solution from step 1 to the deprotected resin. b. Allow the coupling reaction to proceed for 4-6 hours, or overnight if necessary.
-
Monitoring and Washing: a. Monitor the coupling reaction using the bromophenol blue test as described in Protocol 4.1. b. Given the complexity of the reaction mixture, thorough washing with DMF (at least 7x) and DCM (3x) is crucial to remove all byproducts and unreacted reagents.
-
Chain Elongation: Proceed with the standard Fmoc-SPPS workflow for subsequent amino acids.
Caption: Comparison of synthetic workflows.
Troubleshooting and Key Considerations
-
Incomplete Coupling: This is the most common issue when working with N-methylated amino acids. If the bromophenol blue test remains blue or green, a double coupling should be performed. This involves repeating the coupling step with a fresh batch of activated amino acid.
-
Racemization: The use of strong activating reagents and extended coupling times can increase the risk of racemization at the alpha-carbon of the activated amino acid. The choice of base is also critical; sterically hindered bases like DIEA are preferred over less hindered ones.
-
Diketopiperazine Formation: When coupling the third amino acid, if the first two residues are prone to cyclization (e.g., Pro or another N-methylated amino acid at the C-terminus), diketopiperazine formation can be a significant side reaction. Using a 2-chlorotrityl chloride resin can help to minimize this issue.
-
Monitoring: The standard Kaiser (ninhydrin) test is not effective for monitoring the coupling to a secondary amine, as it does not produce the characteristic blue color. The bromophenol blue test is a reliable alternative.
Conclusion and Recommendations
The choice between Fmoc-N-Me-Val-OH and N-Me-Val-OH·HCl for the incorporation of N-methyl-valine into a peptide sequence is a trade-off between convenience and cost.
For routine peptide synthesis, and especially for complex or long sequences where high efficiency and reproducibility are paramount, the use of Fmoc-N-Me-Val-OH is strongly recommended . The higher initial cost of this building block is often offset by the savings in time, reagents, and the reduced risk of failed syntheses.
The in-situ protection of N-Me-Val-OH·HCl may be a viable option for cost-sensitive projects or for the synthesis of short peptides where extensive optimization is feasible. However, researchers should be aware of the increased complexity and the potential for side reactions and lower overall yields.
Ultimately, the optimal strategy will depend on the specific requirements of the project, including the complexity of the peptide, the scale of the synthesis, and the available resources. For critical applications, a small-scale pilot synthesis is always advisable to validate the chosen methodology.
References
Troubleshooting & Optimization
Technical Support Center: Navigating Aggregation in Peptides with N-methylated Valine
Welcome to the technical support center dedicated to addressing a critical challenge in peptide chemistry: aggregation, specifically in sequences containing N-methylated valine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of working with these modified peptides. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions regarding N-methylated peptides and aggregation.
Q1: What is N-methylation and why is it used in peptide design?
N-methylation is a chemical modification where a methyl group is attached to the amide nitrogen of a peptide's backbone.[1] This strategic alteration is a powerful tool in peptide drug development for several reasons:
-
Enhanced Metabolic Stability: The methyl group acts as a shield, protecting the adjacent peptide bond from cleavage by proteases, thereby increasing the peptide's half-life in biological systems.[2][3]
-
Improved Membrane Permeability: By replacing a hydrogen bond donor (the N-H group) with a non-polar methyl group, N-methylation reduces the peptide's overall hydrogen bonding capacity.[1][2][3] This can lead to better passive diffusion across cell membranes.[4]
-
Conformational Control: The steric hindrance introduced by the methyl group restricts the conformational freedom of the peptide backbone, which can be used to lock the peptide into a bioactive conformation and modulate receptor binding affinity and selectivity.[1][2][5]
Q2: How does N-methylating a valine residue specifically impact peptide aggregation?
The effect of N-methylating valine on peptide aggregation is a double-edged sword and is highly dependent on the peptide sequence and the surrounding environment.[1]
-
Inhibition of β-Sheet Formation: N-methylation disrupts the regular hydrogen bonding patterns required for the formation of β-sheet secondary structures, which are common precursors to amyloid fibril formation and aggregation.[1][6] By breaking this pattern, N-methylation can act as an aggregation inhibitor.
-
Increased Hydrophobicity: Valine is already a hydrophobic amino acid. Adding a methyl group further increases its lipophilicity.[1][3] This heightened hydrophobicity can drive aggregation through non-specific hydrophobic interactions, especially in aqueous solutions where the peptide may self-associate to minimize the exposure of these non-polar regions to water.[1][6]
Q3: My N-methylated valine peptide is showing signs of aggregation. What are the likely causes?
Aggregation in peptides containing N-methylated valine is a multifactorial issue. The primary drivers include:
-
Intrinsic Factors:
-
High Hydrophobicity: The presence of N-methylated valine and other hydrophobic residues in your sequence can lead to strong hydrophobic-driven self-association.[1][6]
-
Amino Acid Sequence: The overall sequence composition and the position of the N-methylated valine play a crucial role. Stretches of hydrophobic amino acids are particularly prone to aggregation.[7]
-
-
Extrinsic Factors:
-
High Peptide Concentration: Increased concentration promotes intermolecular interactions, raising the probability of aggregation.[6][8]
-
Suboptimal pH and Ionic Strength: The pH of the solution affects the net charge of your peptide. At or near the isoelectric point (pI), the net charge is zero, minimizing electrostatic repulsion between peptide molecules and increasing the likelihood of aggregation.[8] Similarly, the ionic strength of the buffer can influence electrostatic interactions.[6]
-
Temperature: Higher temperatures can increase the rate of aggregation by accelerating molecular motion and strengthening hydrophobic interactions.[6][8]
-
Solvent Conditions: The choice of solvent is critical. A solvent that does not adequately solvate the peptide can promote self-association.[6]
-
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific problems encountered during the handling and analysis of N-methylated valine peptides.
Problem 1: Immediate Precipitation of the Peptide Upon Dissolution in Aqueous Buffer
Symptoms: The lyophilized peptide powder does not dissolve, or a precipitate forms instantly upon adding an aqueous buffer.
Causality: This is often a clear indication of poor solubility, likely due to the high hydrophobicity of the N-methylated valine-containing peptide. The peptide's self-association is more energetically favorable than its interaction with the aqueous solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate peptide precipitation.
Step-by-Step Solutions:
-
Initial Step: Small-Scale Solubility Testing: Before dissolving your entire batch of peptide, perform small-scale solubility tests with a few micrograms of the peptide in various solvents.
-
Option 1: Utilize Organic Co-solvents:
-
Rationale: Organic solvents can disrupt hydrophobic interactions and solvate the non-polar regions of the peptide, including the N-methylated valine.
-
Protocol:
-
Attempt to dissolve the peptide in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN).[6]
-
Once dissolved, slowly add your aqueous buffer to the peptide-organic solvent mixture while vortexing, until the desired final concentration is reached.
-
-
Self-Validation: The peptide should remain in solution upon the addition of the aqueous buffer. If it precipitates, the percentage of the organic co-solvent may need to be increased, or a different co-solvent may be required.
-
-
Option 2: Adjust Buffer pH:
-
Rationale: Moving the pH of the buffer away from the peptide's isoelectric point (pI) will increase the net charge on the peptide, leading to greater electrostatic repulsion between molecules and improved solubility.
-
Protocol:
-
Calculate the theoretical pI of your peptide sequence.
-
Prepare buffers with pH values at least 1-2 units above and below the calculated pI.
-
Test the solubility of your peptide in these buffers. Acidic peptides will generally be more soluble in basic buffers, and basic peptides in acidic buffers.[6]
-
-
Self-Validation: The peptide should dissolve and remain in solution at a pH that imparts a significant net positive or negative charge.
-
-
Option 3: Incorporate Solubilizing Excipients:
-
Rationale: Certain additives can help to prevent aggregation and improve solubility.
-
Protocol:
-
Chaotropic Agents: Add agents like guanidine hydrochloride or urea to your buffer.[9] These disrupt the structure of water and can help to solubilize non-polar molecules.
-
Amino Acids: Supplementing the buffer with arginine (e.g., 50-100 mM) can increase solubility by interacting with both charged and hydrophobic regions of the peptide.[][11]
-
Non-detergent Surfactants: Low concentrations of non-denaturing detergents like Tween-20 or CHAPS can help to solubilize aggregates.[12][13]
-
-
Self-Validation: The peptide dissolves in the presence of the excipient. It's important to ensure that the chosen excipient does not interfere with your downstream applications.
-
Problem 2: Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Symptoms: Poor swelling of the resin, slow or incomplete Fmoc deprotection, and low coupling efficiency, particularly after the incorporation of N-methylated valine.
Causality: The growing peptide chain, especially when it contains hydrophobic residues like N-methylated valine, can aggregate on the solid support. This is driven by intermolecular hydrogen bonding and hydrophobic interactions, which makes the reactive sites inaccessible.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aggregation during SPPS.
Step-by-Step Solutions:
-
Strategy 1: Modify Synthesis Conditions:
-
Rationale: Altering the chemical environment can disrupt the forces causing aggregation.
-
Protocols:
-
Change Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add DMSO to the solvent mixture.[14] These solvents are better at disrupting hydrogen bonds.
-
Elevate Temperature: Performing the coupling reactions at a higher temperature (e.g., 50-60°C) can provide enough energy to break up aggregates.[14] Microwave-assisted synthesis can also be very effective.[15]
-
Incorporate Chaotropic Salts: Adding chaotropic salts such as LiCl or KSCN to the reaction mixture can disrupt aggregation.[7][14]
-
Sonication: Applying sonication during the coupling and deprotection steps can physically break up aggregates.[14]
-
Specialized Coupling Reagents: For coupling to the sterically hindered N-methylated valine, use highly efficient coupling reagents like HATU or PyBOP.[16]
-
-
-
Strategy 2: Incorporate Structure-Disrupting Elements:
-
Rationale: Introducing specific chemical modifications can prevent the peptide backbone from adopting aggregation-prone conformations.
-
Protocols:
-
Pseudoproline Dipeptides: If your sequence contains a Ser or Thr residue, incorporating a pseudoproline dipeptide can effectively disrupt secondary structure formation.[14][15] The native residue is restored during the final TFA cleavage.
-
Backbone Protection: Utilize 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone nitrogen of an amino acid every 6-7 residues to prevent hydrogen bonding.[14]
-
-
-
Strategy 3: Change the Solid Support:
-
Rationale: The properties of the resin can influence on-resin aggregation.
-
Protocol:
-
Low-Loading Resin: Switch to a resin with a lower substitution level. This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.
-
PEG-based Resins: Use resins like TentaGel or NovaSyn® TG, which have a polyethylene glycol (PEG) core.[17] The PEG chains can help to solvate the growing peptide and prevent aggregation.
-
-
Part 3: Analytical Techniques for Detecting and Characterizing Aggregation
A multi-pronged approach using orthogonal techniques is recommended for a comprehensive understanding of the aggregation state of your N-methylated valine peptide.[1]
| Analytical Technique | Principle | Information Obtained |
| Size Exclusion Chromatography (SEC-HPLC) | Separation based on hydrodynamic radius. | Quantifies the relative amounts of monomer, dimer, and higher-order soluble aggregates.[18][19] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to Brownian motion. | Provides the size distribution of particles in solution, from small oligomers to large aggregates.[6] |
| Thioflavin T (ThT) Fluorescence Assay | ThT dye binds to β-sheet-rich structures, leading to a significant increase in fluorescence. | Detects the presence of amyloid-like fibrils and can be used to monitor the kinetics of fibril formation.[6][20] |
| Transmission Electron Microscopy (TEM) | Direct visualization of particle morphology. | Provides qualitative information on the shape and size of aggregates (e.g., amorphous vs. fibrillar).[6][8] |
| UV-Vis Spectroscopy (Turbidity) | Measures light scattering by large particles. | A simple method to detect the formation of large, insoluble aggregates by monitoring absorbance at wavelengths >320 nm.[20][21] |
| Intrinsic Tryptophan Fluorescence | Changes in the local environment of tryptophan residues upon aggregation alter their fluorescence properties. | A sensitive method to detect early-stage conformational changes and misfolding that can precede aggregation.[18][21] |
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay
Objective: To monitor the kinetics of amyloid fibril formation in a solution of N-methylated valine peptide.
Materials:
-
N-methylated valine peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate-reading fluorometer
Procedure:
-
Sample Preparation: Prepare the peptide samples at the desired concentrations in the assay buffer. Include a buffer-only control.[6]
-
ThT Addition: Add ThT from the stock solution to each well to a final concentration of 10-25 µM.[6]
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, as required for your experiment.[6]
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using an excitation wavelength of approximately 440-450 nm and an emission wavelength of around 480-490 nm.[6][20]
-
Data Analysis: Plot the fluorescence intensity against time to visualize the aggregation kinetics. A sigmoidal curve is characteristic of amyloid fibril formation, with a lag phase, an exponential growth phase, and a plateau phase.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. scispace.com [scispace.com]
- 11. reddit.com [reddit.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. peptide.com [peptide.com]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. peptide.com [peptide.com]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 18. approcess.com [approcess.com]
- 19. researchgate.net [researchgate.net]
- 20. verifiedpeptides.com [verifiedpeptides.com]
- 21. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions of N-Methyl-L-valine Hydrochloride in SPPS
Introduction
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically designed for researchers, scientists, and drug development professionals who are incorporating N-Methyl-L-valine into their peptide sequences. The unique steric hindrance imparted by the N-methyl group, combined with the bulky isopropyl side chain of valine, presents distinct challenges during SPPS.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and help you optimize your synthesis protocols for successful outcomes.
The incorporation of N-methylated amino acids, such as N-Methyl-L-valine, is a critical strategy for enhancing the therapeutic properties of peptides. N-methylation can improve metabolic stability, increase membrane permeability, and constrain peptide conformation, which can lead to enhanced biological activity.[2][3][4] However, these benefits come with synthetic complexities that require careful consideration of reagents, reaction conditions, and monitoring techniques.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when incorporating N-Methyl-L-valine in SPPS?
The main difficulty arises from significant steric hindrance. The N-methyl group and the bulky isopropyl side chain of valine create a congested environment around the carboxylic acid. This steric bulk obstructs the approach of the incoming amine, slowing down the coupling reaction and often leading to incomplete reactions and reduced yields.[1]
Q2: Which coupling reagents are most effective for N-Methyl-L-valine?
For sterically hindered amino acids like N-Methyl-L-valine, high-reactivity coupling reagents are essential. Uronium/aminium salts and phosphonium salts are highly recommended as they form highly reactive activated esters.
| Reagent Type | Recommended Reagents | Key Advantages |
| Uronium/Aminium | HATU, HCTU, COMU | High efficiency, ability to minimize racemization.[1] |
| Phosphonium | PyAOP, PyBOP | Effective for difficult couplings, particularly with additives like HOAt or Oxyma.[5] |
HATU is frequently cited for its high efficiency in these challenging couplings.[1] For exceptionally difficult couplings, such as between two N-methylated residues, reagents like PyBroP and BOP-Cl have also proven effective.[5][6]
Q3: How can I monitor the coupling reaction of N-Methyl-L-valine?
Standard monitoring methods like the Kaiser (ninhydrin) test are not suitable for N-methylated amino acids because the secondary amine does not produce the characteristic blue color.[1] A reliable alternative is the bromophenol blue test , which will show a blue or green color for an incomplete reaction and turn yellow upon completion.[1]
Q4: What is "double coupling" and when should I use it for N-Methyl-L-valine?
Double coupling is a technique where the coupling step is repeated with a fresh portion of the activated amino acid and coupling reagents. This is a common and effective strategy to drive sterically hindered reactions, like those involving N-Methyl-L-valine, to completion.[1]
Q5: Can the choice of base impact the coupling of N-Methyl-L-valine?
Yes, the choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is commonly used.[1] However, for amino acids prone to epimerization, using a weaker base such as 2,4,6-trimethylpyridine (collidine) can be advantageous.[1] The amount of base should also be carefully controlled, as excess base can promote side reactions.[1]
Troubleshooting Guide
Issue 1: Low Coupling Yield / Incomplete Reaction
Symptoms:
-
Positive bromophenol blue test (blue or green beads) after the initial coupling.
-
Deletion of the N-Methyl-L-valine residue in the final peptide, confirmed by mass spectrometry.
Root Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Steric Hindrance | The bulky nature of N-Methyl-L-valine is impeding the reaction.[1] | 1. Use a high-reactivity coupling reagent: Switch to HATU, HCTU, COMU, or PyAOP.[1] 2. Perform a double coupling: Repeat the coupling step with fresh reagents.[1] 3. Increase reaction time: Allow the coupling to proceed for a longer duration (e.g., 4-24 hours).[1] 4. Increase temperature: Gentle heating (e.g., to 40-50°C) can improve efficiency, but monitor for potential side reactions. Microwave-assisted synthesis can also be effective.[1][5] |
| Poor Resin Swelling | Inadequate swelling of the resin can limit the accessibility of reaction sites. | Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) for at least 30-60 minutes before the first deprotection step.[2][5] |
| Peptide Aggregation | The growing peptide chain can aggregate on the resin, blocking reactive sites. This is more common in hydrophobic sequences.[7][8] | 1. Switch to a more suitable solvent: N-methylpyrrolidone (NMP) or adding dimethylsulfoxide (DMSO) can help disrupt aggregation.[7] 2. Use chaotropic salts: Adding salts like LiCl to the coupling reaction can disrupt hydrogen bonding.[8] |
Workflow for Handling Incomplete Coupling
Caption: Decision workflow for handling difficult couplings in SPPS.
Issue 2: Epimerization/Racemization
Symptoms:
-
Appearance of a diastereomeric impurity in the HPLC chromatogram of the crude peptide.
-
The impurity has the same mass as the target peptide.
Root Causes & Solutions:
Epimerization is the change in the configuration of a single stereocenter. In peptide synthesis, it is a critical side reaction as it can significantly impact the biological activity of the peptide.[9][10]
| Cause | Explanation | Recommended Action |
| Base-Mediated Hα Abstraction | The α-proton of the activated amino acid can be abstracted by a base, leading to a loss of stereochemical integrity.[9] | 1. Use a weaker base: Consider replacing DIPEA with 2,4,6-trimethylpyridine (collidine).[1] 2. Minimize pre-activation time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin. |
| Over-activation | Highly reactive coupling reagents, while necessary for hindered couplings, can sometimes increase the risk of epimerization. | 1. Optimize reagent equivalents: Use the minimum amount of coupling reagent and base necessary to achieve complete coupling. 2. Additive selection: The use of additives like HOAt or Oxyma can help suppress racemization.[5] |
Mechanism of Base-Induced Epimerization
Caption: Simplified mechanism of epimerization via Hα abstraction.
Issue 3: Other Side Reactions
While incomplete coupling and epimerization are the most common issues, other side reactions can occur, particularly during the cleavage step.
-
Fragmentation: Peptides with consecutive N-methylated amino acids can be susceptible to fragmentation during TFA cleavage. Optimizing the cleavage time can help mitigate this.
-
Diketopiperazine (DKP) Formation: This side reaction is more prevalent at the dipeptide stage, especially if the N-terminal amino acid is N-methylated. It can lead to premature cleavage from the resin. Using 2-chlorotrityl chloride resin can help suppress DKP formation due to its steric bulk.[7]
Experimental Protocols
Recommended Coupling Protocol for Fmoc-N-Methyl-L-valine
This protocol is a starting point and may require optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 3 min, 1 x 10 min). Wash the resin thoroughly with DMF (5x), IPA (3x), and DMF (5x).[2]
-
Amino Acid Activation:
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 2-4 hours.[1]
-
-
Monitoring:
-
Take a small sample of resin beads, wash them thoroughly, and perform the bromophenol blue test. A yellow color indicates reaction completion.[1]
-
-
(Optional) Double Coupling: If the test is positive (blue/green), drain the reaction vessel and repeat steps 3 and 4 with a fresh solution of activated amino acid.[1]
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x) and DCM (3x).[1]
-
Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cleavage Conditions for Peptides Containing N-Me-Val-OH.HCl
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating N-methyl-L-valine (N-Me-Val). The unique steric hindrance and electronic properties of N-Me-Val can present challenges during the final cleavage and deprotection steps of solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and achieve optimal cleavage outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the cleavage of peptides containing N-Me-Val?
A1: The main challenge stems from significant steric hindrance. The N-methyl group on the valine residue, combined with its bulky isobutyl side chain, sterically shields the adjacent peptide bonds. This can impede the access of trifluoroacetic acid (TFA) to the acid-labile linker on the solid support, leading to slow or incomplete cleavage.[1] This can result in lower yields of the desired peptide.
Q2: What are the most common side reactions observed during the cleavage of peptides with N-methylated amino acids like N-Me-Val?
A2: A notable side reaction, particularly when the N-methylated residue is at the N-terminus, is the deletion of this amino acid.[1][2] Under strong acidic conditions, the peptide bond C-terminal to the N-methylated residue can be susceptible to cleavage, resulting in a truncated peptide sequence.[1][3] Additionally, incomplete removal of side-chain protecting groups due to steric hindrance can lead to a heterogeneous mixture of partially protected peptides.
Q3: Can I use standard cleavage cocktails for peptides containing N-Me-Val?
A3: While standard cleavage cocktails can be a good starting point, they often require optimization for peptides containing sterically hindered residues like N-Me-Val.[1] Longer cleavage times or slightly elevated temperatures may be necessary to drive the reaction to completion. However, harsher conditions can also increase the risk of side reactions. Therefore, it is highly recommended to perform a small-scale "micro cleavage" to test and optimize conditions before committing your entire batch of resin.[1]
Q4: How can I effectively monitor the efficiency of the cleavage reaction?
A4: The most effective method for monitoring cleavage efficiency is High-Performance Liquid Chromatography (HPLC) analysis of the crude peptide. By taking small aliquots of the cleavage mixture at different time points (e.g., 1, 2, 4, and 6 hours), you can track the disappearance of the starting material (resin-bound peptide) and the appearance of the desired product, as well as any side products.[1] This time-course analysis is invaluable for determining the optimal cleavage duration.
Troubleshooting Guide
This section addresses specific issues you may encounter during the cleavage of your N-Me-Val-containing peptide.
Problem 1: Low Cleavage Yield
Possible Cause: Incomplete cleavage due to steric hindrance from the N-Me-Val residue.
Solutions:
-
Extend Cleavage Time: The most straightforward approach is to increase the duration of the TFA treatment. Monitor the progress by HPLC at regular intervals to determine the point of maximum yield without significant degradation. Cleavage times may need to be extended up to 4-6 hours or even longer in some cases.[4][5]
-
Elevated Temperature Cleavage: Performing the cleavage at a slightly elevated temperature (e.g., 38°C) can significantly enhance the reaction rate.[6][7] However, this should be done cautiously as higher temperatures can also accelerate side reactions. A time-course experiment at the elevated temperature is recommended.
-
Microwave-Assisted Cleavage: Microwave energy can accelerate the cleavage process, often leading to higher yields and purities in a fraction of the time compared to conventional methods.[7] This can be particularly beneficial for sterically hindered peptides.
-
Choice of Cleavage Cocktail: For highly resistant sequences, a stronger acidolytic cocktail or one with different scavenger compositions may be beneficial. Consider using a trimethylsilyl bromide (TMSBr)-based protocol, which can be more effective for cleaving sterically hindered peptides and removing certain protecting groups.[8]
Problem 2: Presence of Truncated Peptides (Deletion of N-Me-Val)
Possible Cause: Acid-catalyzed cleavage of the peptide bond C-terminal to the N-Me-Val residue, especially if it is at the N-terminus.[1][2]
Solutions:
-
Optimize Cleavage Time and Temperature: As this is an acid-catalyzed side reaction, minimizing the exposure time to strong acid is crucial. A time-course study is essential to find the sweet spot where cleavage from the resin is complete, but the internal peptide bond cleavage is minimal.[2][3] Lowering the cleavage temperature (e.g., 4°C) can also help to suppress this side reaction.[2]
-
Modify N-Terminal Functionality: If the N-Me-Val is at the N-terminus, the nature of the N-terminal protecting group can influence the stability of the adjacent peptide bond. In some cases, substituting an acetyl group with a different electron-withdrawing group has been shown to prevent this deletion.[2]
-
Use a Milder Cleavage Cocktail: While seemingly counterintuitive for sterically hindered cleavage, a less aggressive TFA cocktail (e.g., with a higher percentage of scavengers) might slow down the undesired peptide bond cleavage more than the desired resin cleavage. Experimentation with different scavenger compositions is key.
Problem 3: Incomplete Removal of Side-Chain Protecting Groups
Possible Cause: Steric hindrance around the N-Me-Val residue can limit the access of scavengers to nearby amino acid side chains, leading to incomplete deprotection.
Solutions:
-
Optimize Scavenger Composition: Ensure your cleavage cocktail contains a sufficient concentration and variety of scavengers to effectively quench the reactive cationic species generated during deprotection. A common and effective general-purpose scavenger mixture is triisopropylsilane (TIS) and water.[1][8] For peptides containing sensitive residues like Trp, Cys, or Met, a more complex cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[9]
-
Use a "Scavenger-Rich" Cocktail: Increasing the percentage of scavengers in your TFA cocktail can help to drive the deprotection of stubborn protecting groups.
-
Post-Cleavage Deprotection: In some instances, it may be necessary to perform a subsequent deprotection step on the crude peptide after it has been cleaved from the resin and precipitated. This should be approached with caution as it can introduce additional side products.
Experimental Protocols
Protocol 1: Standard Test Cleavage ("Micro Cleavage")
This protocol is recommended to determine the optimal cleavage time and cocktail for your specific N-Me-Val-containing peptide before proceeding with the bulk of your material.[1]
-
Resin Preparation: Place a small amount of the dried peptide-resin (e.g., 5-10 mg) into a microcentrifuge tube.
-
Cleavage Cocktail Preparation: In a fume hood, prepare your chosen cleavage cocktail (e.g., 200 µL of pure TFA or a TFA/scavenger mixture). A common starting point is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][8]
-
Cleavage Reaction: Add the cleavage cocktail to the resin in the microcentrifuge tube.
-
Time-Course Sampling: At various time points (e.g., 1, 2, 4, and 6 hours), take a small aliquot (e.g., 10 µL) of the cleavage supernatant.
-
Sample Preparation for Analysis: Quench each aliquot by adding it to a 10-fold volume of cold diethyl ether to precipitate the peptide. Centrifuge to pellet the peptide, decant the ether, and allow the pellet to air dry briefly.
-
Analysis: Dissolve the dried peptide pellet in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by HPLC and mass spectrometry to assess the extent of cleavage and the presence of any side products.
Protocol 2: Optimized Bulk Cleavage
Based on the results from your micro cleavage, proceed with the bulk cleavage of your peptide-resin.
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Addition: In a fume hood, add the optimized cleavage cocktail to the resin (typically 10 mL per gram of resin).
-
Cleavage Reaction: Stir or gently agitate the mixture at room temperature (or the optimized temperature) for the predetermined optimal time.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[1]
-
Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.[1]
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent and analyze by HPLC and mass spectrometry to confirm the identity and purity of your product.
Data Presentation
Table 1: Common Cleavage Cocktails and Their Applications
| Reagent Name | Composition (v/v/v) | Recommended Use |
| Standard TFA | TFA/TIS/H₂O (95:2.5:2.5) | General purpose for peptides without sensitive residues.[1][8] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Useful when trityl-based protecting groups are present.[9] |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | For peptides with sensitive residues like Cys, Met, Trp, and Tyr.[9] |
| "Odorless" Cocktail | TFA/TIS/H₂O/DODT (94:1:2.5:2.5) | An alternative to cocktails containing foul-smelling thiols like EDT. |
Visualizations
Experimental Workflow for Optimized Peptide Cleavage
Caption: Workflow for optimizing and performing peptide cleavage.
Troubleshooting Decision Tree for Low Cleavage Yield
Caption: Decision tree for troubleshooting low peptide cleavage yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. kohan.com.tw [kohan.com.tw]
- 7. labfriendcoredataprod.blob.core.windows.net [labfriendcoredataprod.blob.core.windows.net]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
Technical Support Center: Purification of Peptides Containing N-Me-Val-OH.HCl
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the unique challenges encountered during the purification of peptides containing N-methyl-valine (N-Me-Val). The inherent properties of N-methylated amino acids, particularly the sterically hindered N-Me-Val, can significantly impact peptide behavior, leading to complex purification profiles. This resource combines theoretical explanations with actionable troubleshooting strategies and detailed protocols to empower you to overcome these obstacles and achieve high-purity peptides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems faced during the purification of N-Me-Val-containing peptides.
Q1: Why is my N-Me-Val peptide showing a broad peak or multiple peaks on RP-HPLC?
A1: This is a classic issue with N-methylated peptides. The presence of the N-methyl group can lead to slow conformational isomerization around the N-methylated amide bond.[1] This means your peptide may exist as a mixture of cis and trans isomers that are slowly interconverting on the timescale of the HPLC separation, resulting in broadened or split peaks.[2][3] Additionally, the increased hydrophobicity and steric bulk from the N-Me-Val residue can promote aggregation, which also contributes to poor peak shape.[4][5]
Q2: My N-Me-Val peptide has very poor solubility in my initial HPLC mobile phase. What should I do?
A2: Poor solubility is a frequent challenge. The N-methyl group on the valine residue disrupts the hydrogen-bonding network that normally helps solvate the peptide backbone in aqueous solutions.[1][6] This, combined with the hydrophobicity of the valine side chain, significantly increases the peptide's overall lipophilicity, making it less soluble in standard aqueous mobile phases like water with 0.1% TFA.[4][6][7] It's recommended to perform small-scale solubility tests before injection.[4]
Q3: I'm seeing a significant number of deletion sequences (missing the N-Me-Val) in my crude product analysis. How does this affect purification?
A3: This is primarily a synthesis problem but has major implications for purification. The N-methyl group on the valine creates significant steric hindrance, which can impede the coupling reaction during solid-phase peptide synthesis (SPPS).[4][6][8][9] This leads to a higher proportion of deletion sequences.[6][8] These impurities are often very similar in hydrophobicity to the target peptide, making them difficult to separate by reversed-phase HPLC (RP-HPLC).[4]
Q4: Why does my N-Me-Val peptide retain so strongly on a C18 column?
A4: The N-methylation of valine significantly increases the hydrophobicity of the peptide.[4][7] The two methyl groups on the valine residue contribute to a stronger interaction with the non-polar C18 stationary phase, leading to longer retention times and requiring a higher concentration of organic solvent for elution.[7]
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to systematically diagnose and resolve more complex purification issues.
Troubleshooting Poor Peak Shape: Broadening, Splitting, and Tailing
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Broad or Split Peaks | 1. Slow cis/trans isomerization: The equilibrium between conformers is slow on the HPLC timescale.[1][2] 2. Peptide Aggregation: Increased hydrophobicity promotes self-association.[1][4] | 1. Increase Column Temperature: Elevating the temperature to 40-60°C can accelerate the interconversion between isomers, often causing the peaks to coalesce into a single, sharper peak.[1] 2. Use Chaotropic Agents: Add a low concentration of a chaotropic agent like guanidinium hydrochloride (GdnHCl) to the mobile phase to disrupt aggregation.[1] 3. Lower Flow Rate: Reducing the flow rate can sometimes improve resolution between isomers. |
| Peak Tailing | 1. Secondary Interactions: Residual silanols on the silica-based column packing can interact with basic residues in the peptide.[10] 2. Column Overload: Injecting too much sample can lead to peak distortion. | 1. Increase Ion-Pairing Agent Concentration: Increase the concentration of trifluoroacetic acid (TFA) to 0.1% or higher to better mask the silanol interactions.[11] 2. Use a Different Ion-Pairing Agent: Consider using formic acid, especially if you are doing LC-MS. 3. Reduce Sample Load: Perform a loading study to determine the optimal injection amount for your column. |
Troubleshooting Solubility and Recovery Problems
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Crude Peptide Insoluble in Injection Solvent | 1. High Hydrophobicity: The N-Me-Val residue makes the peptide highly lipophilic and prone to aggregation.[4][6] | 1. Use Stronger Organic Solvents for Dissolution: Initially dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or even neat formic acid.[4][12] 2. Dilute Carefully: Slowly add your initial mobile phase (e.g., Mobile Phase A) to the dissolved peptide concentrate.[7] 3. Sonication: Use a bath sonicator to aid dissolution.[1] |
| Low Recovery After Purification | 1. Precipitation on Column: The peptide may be soluble in the injection solvent but precipitates at the column head when it contacts the more aqueous mobile phase. 2. Irreversible Adsorption: The highly hydrophobic peptide may bind irreversibly to the stationary phase. | 1. Modify Injection Solvent: Ensure the injection solvent is as similar as possible to the initial mobile phase conditions without causing precipitation. 2. Use a Weaker Stationary Phase: Switch from a C18 column to a less retentive phase like C8, C4, or Diphenyl.[4] 3. Add Organic Modifiers: Incorporate a small percentage of n-propanol or isopropanol into the mobile phase to increase solvent strength and improve solubility of hydrophobic peptides.[12][13] |
Workflow for Method Development
A systematic approach is crucial for developing a robust purification method for these challenging peptides.
Caption: Method development workflow for N-Me-Val peptides.
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key procedures.
Protocol 1: Crude Peptide Solubilization for HPLC Injection
This protocol is designed to effectively solubilize highly hydrophobic N-Me-Val peptides prior to purification.
-
Initial Dissolution: Weigh approximately 5-10 mg of your crude lyophilized peptide into a clean glass vial. Add a minimal volume (e.g., 50-100 µL) of HPLC-grade Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Vortex gently to dissolve.[4]
-
Solubility Testing: In a separate microfuge tube, perform a small-scale test. Take 5 µL of the peptide concentrate and add 95 µL of your intended initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% TFA). Observe for any precipitation.
-
Dilution for Injection: If no precipitation occurs in the test, slowly dilute the main peptide concentrate with the initial mobile phase to your target injection concentration (typically 1-5 mg/mL). If precipitation is observed, try diluting with a mobile phase containing a higher initial percentage of organic solvent.
-
Clarification: Before injection, centrifuge the final solution at high speed (>10,000 x g) for 5 minutes to pellet any insoluble material.[7]
-
Injection: Carefully transfer the supernatant to an HPLC vial for injection.
Protocol 2: RP-HPLC Purification with Temperature Control
This method utilizes elevated temperature to overcome peak broadening due to slow conformational isomerization.
-
System Setup:
-
Method Parameters:
-
Flow Rate: As per column manufacturer's recommendation (e.g., 1.0 mL/min for a 4.6 mm ID analytical column).
-
Detection: 220 nm.[7]
-
Gradient: Because N-Me-Val peptides are hydrophobic, a higher starting percentage of B and a shallow gradient are often required. A typical starting gradient might be 20-60% B over 40 minutes (1% per minute).[1]
-
-
Execution:
-
Equilibrate the column with the initial mobile phase composition at the set temperature for at least 15-20 minutes.
-
Inject the solubilized peptide sample.
-
Run the gradient and collect fractions corresponding to the target peptide peak.
-
-
Analysis: Analyze the collected fractions using an analytical RP-HPLC method to determine purity before pooling.
Visualization of the Purification Challenge
The diagram below illustrates the core challenges and the strategic levers that can be manipulated to achieve successful purification.
Caption: Key challenges and solutions in N-Me-Val peptide purification.
By understanding the underlying chemical principles and applying these systematic troubleshooting and optimization strategies, researchers can successfully purify even the most challenging peptides containing N-Me-Val-OH.HCl, paving the way for further research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. hplc.eu [hplc.eu]
- 12. nestgrp.com [nestgrp.com]
- 13. Peptides purification development in Reverse Phase [blog.interchim.com]
- 14. bachem.com [bachem.com]
Technical Support Center: Monitoring and Troubleshooting Incomplete Coupling of N-Methyl-L-valine Hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the incomplete coupling of N-Methyl-L-valine hydrochloride in peptide synthesis. As a sterically hindered N-methylated amino acid, its incorporation often requires careful monitoring and optimization to prevent the formation of deletion sequences and ensure high purity of the final peptide product.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of N-Methyl-L-valine hydrochloride so challenging?
A1: N-Methyl-L-valine presents a significant challenge in peptide synthesis primarily due to severe steric hindrance.[1][2] The presence of a methyl group on the alpha-amine, in addition to the bulky isopropyl side chain of valine, creates a sterically crowded environment. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid, leading to slower reaction kinetics and a higher likelihood of incomplete reactions compared to less hindered amino acids.[1][3]
Q2: What are the primary consequences of incomplete coupling?
A2: The most significant consequence of incomplete coupling is the formation of deletion sequences, where the N-Methyl-L-valine residue is skipped in the peptide chain.[3] This results in a heterogeneous mixture of the target peptide and impurities that can be difficult to separate during purification.[4][5] These impurities can significantly impact the biological activity, safety, and overall efficacy of the final peptide therapeutic.[4]
Q3: Can the standard Kaiser test be used to monitor the coupling of N-Methyl-L-valine?
A3: No, the Kaiser test is not reliable for monitoring the coupling of N-Methyl-L-valine.[6] The Kaiser test is highly sensitive for primary amines but gives a weak or false-negative result for secondary amines, such as the N-methylated amine of this residue.[6] Alternative qualitative tests are required to monitor the presence of the unreacted N-terminal secondary amine on the solid support.[6][7]
Q4: Which coupling reagents are most effective for sterically hindered amino acids like N-Methyl-L-valine?
A4: For challenging couplings involving sterically hindered amino acids, potent coupling reagents are necessary. Uronium/aminium-based reagents like HATU , HCTU , and COMU are generally more effective than carbodiimide-based reagents (e.g., DIC) alone.[1][2][8] Phosphonium salts such as PyAOP and PyBOP (in the presence of HOAt) are also excellent choices for promoting the reaction while minimizing side reactions like racemization.[3][8][9] For extremely difficult cases, reagents that generate highly reactive acyl fluorides, such as TFFH, or the use of halogenophosphonium salts like PyBroP, can be considered.[1][10]
Troubleshooting Guide: Identifying and Resolving Incomplete Coupling
Incomplete coupling manifests as low yields of the desired peptide and the presence of impurities, primarily deletion sequences. The following sections provide a systematic approach to diagnosing and addressing these issues using various analytical techniques.
On-Resin Qualitative Monitoring: A First Line of Defense
Before cleaving the peptide from the resin, it is crucial to perform a qualitative test to assess the completeness of the coupling reaction.
1. The Bromophenol Blue (BPB) Test
This test is based on the acid-base reaction between the indicator and the basic N-terminal amino group. It is a suitable alternative to the Kaiser test for secondary amines.[6][7][11]
-
Principle: Unreacted basic amino groups on the resin will deprotonate the acidic bromophenol blue indicator, causing a color change from yellow/green (acidic form) to blue (basic form).
-
Indication of Incomplete Coupling: A blue or green color in the test solution or on the resin beads indicates the presence of free amines and an incomplete reaction.[7] A yellow color signifies a complete coupling.[7][12]
Experimental Protocol: Bromophenol Blue Test
-
Sample Preparation: Withdraw a small sample of resin beads (10-15 beads) from the reaction vessel.
-
Washing: Thoroughly wash the resin sample with a suitable solvent like methanol to remove any residual base from the coupling step.[7]
-
Test Solution: Prepare a solution of bromophenol blue in DMF (e.g., 250 mg in 50 mL of DMF).[7]
-
Reaction: Add 2-3 drops of the bromophenol blue solution to the washed resin beads.
-
Observation: Agitate for a few minutes and observe the color.
-
Blue/Green: Incomplete coupling. A recoupling step is necessary.[6]
-
Yellow/Light Green: Complete coupling. Proceed to the next step in the synthesis.
-
2. The Chloranil Test
The Chloranil test is another sensitive method for detecting free secondary amines on the resin.
-
Principle: Chloranil reacts with free amino groups to produce a colored complex.
-
Indication of Incomplete Coupling: The development of a green to blue color on the resin beads within a few minutes indicates an incomplete reaction.[13]
Workflow for Troubleshooting Incomplete Coupling
The following diagram outlines a logical workflow for identifying and addressing incomplete coupling issues.
Caption: Troubleshooting workflow for incomplete N-Methyl-L-valine coupling.
Quantitative Analysis of Cleaved Peptides
If on-resin tests are inconclusive or if you suspect issues post-synthesis, analyzing the crude peptide after cleavage from the resin is essential.
1. High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of a crude peptide sample.[4][5][14]
-
Principle of Detection: RP-HPLC separates the components of the crude mixture based on their hydrophobicity.[5] Incomplete coupling leads to a "deletion sequence" that lacks the hydrophobic N-Methyl-L-valine residue. This deletion peptide will typically have a different retention time than the full-length product, often eluting earlier due to its increased polarity.
-
Data Interpretation: The chromatogram will show a main peak corresponding to the target peptide and smaller peaks corresponding to impurities. The area of each peak is proportional to its concentration, allowing for the quantification of purity.[14]
Experimental Protocol: Analytical RP-HPLC
-
Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, often 0.1% Trifluoroacetic Acid (TFA) in water or an acetonitrile/water mixture.[14]
-
Column: Use a C18 reversed-phase column, which is standard for peptide analysis.[5][14]
-
Mobile Phase: A typical mobile phase consists of:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: Run a linear gradient, for example, from 5% to 95% Solvent B over 20-30 minutes, to elute peptides of varying hydrophobicities.[4][14]
-
Detection: Monitor the elution profile using a UV detector at 210-220 nm, which detects the peptide backbone.[5][14]
-
Analysis: Integrate the peak areas to calculate the percentage of the main product versus impurities. A significant peak eluting before the main product may correspond to the deletion sequence.
2. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, making it an indispensable tool for confirming the identity of the main product and impurities.[15][16]
-
Principle of Detection: After separation by LC, the eluting compounds are ionized and their mass-to-charge (m/z) ratio is determined.[16][17] This allows for the direct confirmation of the molecular weight of the target peptide and any impurities. A deletion sequence will have a mass that is lower than the target peptide by the mass of the N-Methyl-L-valine residue.
-
Data Interpretation: The mass spectrum will show a peak corresponding to the expected molecular weight of the full-length peptide. The presence of a significant peak with a mass corresponding to the [M-(N-Methyl-L-valine)] species is a definitive indicator of incomplete coupling.
| Analytical Technique | Information Provided |
| Bromophenol Blue | Qualitative indication of free secondary amines on-resin. |
| RP-HPLC | Quantitative purity assessment; detects impurities with different retention times.[4] |
| LC-MS | Confirms molecular weight of the target peptide and impurities.[18] |
| MS/MS | Provides sequence information to definitively identify deletion sites.[17][18] |
| NMR | Provides detailed structural information and can quantify reaction conversion.[19][20] |
Advanced Characterization: Confirming Deletion Sequences
When the presence of a deletion impurity is suspected, more advanced techniques can provide unambiguous confirmation.
1. Tandem Mass Spectrometry (MS/MS)
MS/MS is used for peptide sequencing.[17][18] A specific peptide ion (the precursor ion) is selected and fragmented, and the masses of the resulting fragment ions are measured. By analyzing the fragmentation pattern, the amino acid sequence can be determined, confirming the exact location of the missing residue.[17][18]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can be used to monitor the reaction kinetics and determine the conversion of the starting material to the product.[19] By using a "cleave and analyze" approach, a small amount of resin can be cleaved at different time points, and the resulting peptide mixture analyzed by 1D ¹H NMR.[19] Comparing the unique peaks of the reactant (peptide with a free amino group) and the product (peptide with the newly coupled Fmoc-amino acid) allows for a quantitative assessment of the reaction's progress.[19]
Proactive Strategies to Enhance Coupling Efficiency
The most effective way to deal with incomplete coupling is to prevent it from happening.
-
Optimize Coupling Reagents: As mentioned in the FAQs, use high-potency onium or phosphonium salt reagents like HATU, HCTU, or PyAOP.[2][7][8]
-
Increase Equivalents and Reaction Time: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents) and extend the coupling time (e.g., 2-4 hours or even overnight).[1][11]
-
Perform a Double Coupling: If an on-resin test indicates an incomplete reaction, perform a second coupling step with a fresh preparation of the activated amino acid before proceeding to the next deprotection step.[6][11]
-
Elevated Temperature/Microwave Synthesis: For particularly difficult couplings, increasing the temperature (e.g., to 40-50°C) or using a microwave peptide synthesizer can significantly enhance the reaction rate and drive the reaction to completion.[1]
-
Solvent Choice: While DMF is standard, in cases of peptide aggregation which can hinder coupling, switching to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) may be beneficial.[6][21]
Decision Tree for Analytical Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. biovera.com.au [biovera.com.au]
- 16. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peptide Sequencing Service by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 18. almacgroup.com [almacgroup.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Labyrinth of N-Methylation: A Comparative Mass Spectrometry Guide for Peptides Containing N-Me-Val-OH.HCl
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylated amino acids into peptide therapeutics is a cornerstone of modern drug design, offering enhanced metabolic stability, improved cell permeability, and constrained conformational flexibility. However, the very modification that bestows these desirable pharmacological properties—the N-terminal methyl group—presents a unique set of challenges for analytical characterization. The subtle mass shift and the profound influence on fragmentation pathways demand a nuanced approach to mass spectrometry (MS) analysis.
This guide provides a comprehensive, data-driven comparison of the primary fragmentation techniques used in mass spectrometry for the analysis of peptides containing N-Methyl-L-valine (N-Me-Val). We will delve into the mechanistic underpinnings of Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD), offering field-proven insights and detailed experimental protocols to empower you to select the optimal analytical strategy for your research.
The Challenge of N-Methylation in Mass Spectrometry
N-methylation introduces a mere 14.01565 Da mass shift compared to its unmodified counterpart. While easily detectable with high-resolution mass spectrometers, the true analytical challenge lies in the tandem mass spectrometry (MS/MS) stage. The methyl group on the amide nitrogen significantly alters the peptide's gas-phase chemistry, influencing proton mobility and directing fragmentation down specific pathways. An incorrect choice of fragmentation method can lead to ambiguous site localization, incomplete sequence coverage, or misleading quantitative data. Understanding these fragmentation behaviors is paramount for confident characterization.
Decoding the Fragments: Theoretical Behavior of N-Me-Val Peptides
Before comparing the techniques, it's crucial to understand the expected fragmentation products. N-α-methylation, particularly on an internal residue, has a profound effect on the peptide backbone. It has been shown that internal N-alkylation activates the amide bond on the C-terminal side of the modified residue.[1] This leads to a preferential cleavage and the formation of corresponding b-ions during low-energy CID experiments.
Diagnostic Immonium Ions
Immonium ions are low-mass diagnostic ions that indicate the presence of specific amino acid residues. The immonium ion for unmodified Valine is observed at an m/z of 72.08.[2][3][4][5] For N-Methyl-Valine, the corresponding immonium ion, [CH3-HN=CH-CH(CH3)2]+, is calculated to have a monoisotopic m/z of 86.10 . The observation of this specific ion can provide strong evidence for the presence of N-Me-Val in a peptide.
Potential Neutral Losses
While lysine- and arginine-methylated peptides are known to produce characteristic neutral losses (e.g., methylamine), peptides with N-α-methylation are generally more stable.[6][7] However, depending on the fragmentation energy, neutral loss of the methyl group (15.02 Da) or methylamine (31.04 Da) from fragment ions could potentially be observed and should be considered during spectral analysis.
At a Glance: Comparing Fragmentation Techniques for N-Me-Val Peptide Analysis
The choice of fragmentation is a critical decision point in the analytical workflow. While CID and HCD are widely accessible "ergodic" methods that rely on vibrational excitation, ETD offers a non-ergodic alternative that often provides superior performance for labile modifications like methylation, particularly for peptides with higher charge states.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | b- and y-ions | c- and z-ions |
| Mechanism | Vibrational excitation via collision with inert gas in an ion trap. | Vibrational excitation in a higher-energy collision cell (e.g., HCD cell in Orbitrap). | Non-ergodic fragmentation via electron transfer from a radical anion. |
| Best Suited For | Doubly charged peptides. | Generally good for doubly and triply charged peptides. | Peptides with charge states >2+. |
| Preservation of PTMs | Can lead to neutral loss of the modification. The N-methyl bond is relatively stable but can be lost at higher energies. | Generally better preservation than CID due to shorter activation times, but still susceptible to neutral loss. | Excellent preservation of the N-methyl group as fragmentation is not based on vibrational energy. |
| Key Advantage for N-Me-Val | Often produces a dominant b-ion C-terminal to the N-Me-Val residue, confirming its position. | Provides higher resolution and accuracy of fragment ions, aiding in confident identification. Avoids the low-mass cutoff of ion traps, allowing detection of the N-Me-Val immonium ion (m/z 86.10). | Unambiguously localizes the N-Me-Val residue by preserving the modification on the resulting c- and z-ions. |
| Key Limitation for N-Me-Val | Ion traps have a low-mass cutoff, often preventing the detection of the diagnostic immonium ion. May provide limited sequence coverage. | Can still induce some neutral loss of the methyl group. | Less effective for doubly charged precursor ions. |
In-Depth Comparison with Supporting Data
Collision-Induced Dissociation (CID) Analysis
In a CID experiment, the N-methylation at the valine residue is expected to direct fragmentation. The increased proton affinity of the N-methylated amine can sequester the mobile proton, leading to a preferred cleavage of the amide bond immediately C-terminal to the N-Me-Val residue.[1] This results in a highly stable and abundant b2-ion .
For the analogous peptide, (N,N-DiMe)Val-Gly-Gly, CID analysis shows a dominant a1 ion .[8] This highlights the directing effect of the N-terminal modification. For our mono-methylated peptide, we would predict a strong b2 ion signal, providing clear evidence for the location of the modification. However, the full y-ion series might be weak or absent, limiting overall sequence confirmation from a single spectrum.
Higher-Energy Collisional Dissociation (HCD) Analysis
HCD, performed in a separate collision cell, provides higher fragmentation energy and detects fragments with high resolution in the Orbitrap. For N-Me-Val-Gly-Gly, HCD is expected to produce a richer fragmentation spectrum than CID. We would anticipate:
-
A complete b- and y-ion series , providing greater sequence coverage.
-
Detection of the diagnostic immonium ion at m/z 86.10, as HCD does not suffer from a low-mass cutoff.[9]
-
Potentially more internal fragmentation and some neutral loss of the methyl group, especially at higher collision energies.
The high mass accuracy of the fragment ions would allow for unambiguous assignment of the N-methylation.
Electron Transfer Dissociation (ETD) Analysis
ETD is the gold standard for analyzing labile post-translational modifications. By transferring an electron to the peptide, it induces fragmentation along the N-Cα bond of the peptide backbone, producing c- and z-ions. This process is non-vibrational, meaning the N-methyl group is preserved on the fragment ions.[6][10]
For a triply charged precursor of a longer peptide containing N-Me-Val, ETD would be expected to yield a comprehensive series of c- and z-ions. The mass of the c- or z-ions containing the N-Me-Val residue would be shifted by +14.01565 Da, providing unambiguous localization of the modification site. ETD is particularly advantageous when the position of the N-Me-Val is unknown or needs to be confirmed without ambiguity.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (Ac-N-Me-Val-Gly-Gly-NH2)
This protocol outlines the synthesis of a model peptide to be used as a standard for MS analysis.
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF) for 1-2 hours.
-
First Amino Acid Coupling (Gly): Deprotect the resin using 20% piperidine in DMF. Couple Fmoc-Gly-OH using a standard coupling agent like HBTU/DIPEA in DMF.
-
Second Amino Acid Coupling (Gly): Repeat the deprotection and coupling steps with Fmoc-Gly-OH.
-
N-Me-Val Coupling: Deprotect the terminal Fmoc group. Couple Fmoc-N-Me-Val-OH. Note that coupling to a secondary amine is slower, so a longer coupling time or a stronger coupling agent (e.g., HATU) may be required.
-
Acetylation: After the final Fmoc deprotection, cap the N-terminus by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Wash the resin thoroughly with DMF, then dichloromethane (DCM). Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the purified peptide using LC-MS.
Protocol 2: LC-MS/MS Analysis of N-Me-Val Containing Peptides
This protocol provides a general framework for the characterization of N-methylated peptides.
-
Sample Preparation: Dissolve the purified lyophilized peptide in 0.1% formic acid in water to a final concentration of 1 pmol/µL.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (MS) Analysis:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full MS scans from m/z 150-1500 in the Orbitrap at a resolution of 60,000.
-
Data-Dependent Acquisition (DDA): Select the top 5 most abundant precursor ions for fragmentation.
-
-
Tandem Mass Spectrometry (MS/MS) Fragmentation:
-
For CID: Isolate and fragment the selected precursor ions in the ion trap using a normalized collision energy of 35%.
-
For HCD: Isolate precursor ions and fragment in the HCD cell with a normalized collision energy of 28%. Detect fragments in the Orbitrap at a resolution of 15,000.
-
For ETD: If the precursor charge state is ≥3, perform ETD fragmentation. Use calibrated ETD reaction times. Detect fragments in the Orbitrap at a resolution of 15,000.
-
-
Data Analysis:
-
Manually inspect the MS/MS spectra for the presence of the expected b, y, c, and z ions.
-
Look for the diagnostic immonium ion of N-Me-Val at m/z 86.10.
-
Use software to annotate the spectra and confirm the peptide sequence and modification site.
-
Visualization of Workflows and Fragmentation
Caption: A generalized workflow for the synthesis and mass spectrometric characterization of N-methylated peptides.
Caption: Predicted fragmentation pathways of Ac-N-Me-Val-Gly-Gly-NH2 in CID/HCD versus ETD.
Conclusion and Recommendations
The successful characterization of peptides containing this compound is highly dependent on a carefully chosen analytical strategy. No single fragmentation method is universally superior; the optimal choice depends on the specific analytical goal.
-
For routine confirmation of an N-terminally modified peptide: CID is often sufficient, as it can produce a characteristic dominant fragment ion confirming the modification's general location.
-
For confident sequence confirmation and detection of diagnostic ions: HCD is the preferred method. Its high resolution and lack of a low-mass cutoff allow for comprehensive fragmentation and the detection of key immonium ions.
-
For unambiguous localization of the N-Me-Val residue, especially within a longer peptide or when other modifications are present: ETD is unparalleled. Its ability to preserve the methyl group during fragmentation provides the highest level of confidence in site assignment.
By understanding the distinct fragmentation behaviors of N-methylated peptides and selecting the appropriate experimental parameters, researchers can confidently identify and localize these critical modifications, thereby advancing our understanding of their biological roles and accelerating the development of novel peptide-based therapeutics.
References
- 1. Gas‐phase fragmentation of protonated mono‐N‐methylated peptides. Analogy with solution‐phase acid‐catalyzed hydrolysis | Semantic Scholar [semanticscholar.org]
- 2. Amino Acid Masses Tables [biosyn.com]
- 3. gpmaw.com [gpmaw.com]
- 4. Quantification of the Compositional Information Provided by Immonium Ions on a Quadrupole-Time-of-Flight Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the mysteries of alpha-N-terminal methylation and its diverse regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. sepax-tech.com.cn [sepax-tech.com.cn]
A Researcher's Guide to N-Methylated Peptides: Enhancing Biological Activity and Therapeutic Potential
In the landscape of peptide-based drug discovery, the pursuit of enhanced therapeutic properties is a constant challenge. Native peptides, despite their high specificity and potency, are often hampered by poor metabolic stability and low cell permeability. N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, has emerged as a powerful strategy to overcome these limitations. This guide provides an in-depth comparison of the biological activities of N-methylated versus non-methylated peptides, offering experimental insights and protocols for researchers in the field.
The Structural Impact of N-Methylation
N-methylation introduces a conformational constraint on the peptide backbone by restricting the rotation of the N-Cα bond. This seemingly minor modification has profound implications for the peptide's three-dimensional structure. By locking the peptide into a more bioactive conformation, N-methylation can significantly enhance receptor binding affinity. Furthermore, the steric hindrance provided by the methyl group can shield the amide bond from proteolytic cleavage, thereby increasing the peptide's resistance to enzymatic degradation.
A Comparative Guide to the Validation of N-Me-Val-OH.HCl Incorporation Using Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of N-methylated amino acids into peptide therapeutics is a cornerstone of modern drug design. N-methylation enhances metabolic stability, increases cell permeability, and can lock in bioactive conformations, transforming a promising peptide into a viable drug candidate.[1][2][3] However, these benefits are predicated on the successful and precise incorporation of the N-methylated residue, such as N-methyl-valine (N-Me-Val), into the desired position within the peptide sequence.
Validating this incorporation is a critical, non-trivial step. The very nature of N-methylation—the replacement of the backbone amide proton with a methyl group—complicates many standard analytical procedures.[4][5] This guide provides an in-depth comparison of Edman degradation as a validation tool for N-Me-Val incorporation, objectively weighing its performance against modern alternatives and providing the supporting experimental frameworks necessary for confident validation.
The Analytical Challenge: Why N-Methylation Disrupts Edman Sequencing
Edman degradation is a powerful, stepwise method for sequencing peptides from the N-terminus.[6][7] The entire process hinges on the reaction between phenylisothiocyanate (PITC) and the free N-terminal α-amino group of a peptide under mildly alkaline conditions.[6][8] This reaction forms a phenylthiocarbamoyl (PTC)-peptide. Subsequent treatment with anhydrous acid cleaves this N-terminal residue as a thiazolinone derivative, which is then converted to a more stable phenylthiohydantoin (PTH)-amino acid for identification by HPLC.[7][9] The shortened peptide is then ready for the next cycle.
The problem arises when an N-methylated amino acid is encountered at the N-terminus of the peptide (or becomes the N-terminal residue after a previous cycle). The α-amino group is now a secondary amine, not a primary one. While PITC can react with secondary amines, the subsequent acid-catalyzed cyclization and cleavage step, which requires the specific geometry of the PTC-peptide backbone, is sterically hindered and fails to proceed efficiently.[6][10][11] This predictable failure is not a limitation but rather the very basis of its use as a validation tool.
Comparative Experimental Design: Proving Incorporation Through a "Blank" Cycle
To validate the incorporation of N-Me-Val, a self-validating experimental design is crucial. This involves comparing the sequencing results of the target peptide against a non-methylated control.
-
Control Peptide: Ac-Arg-Gly-Val -Phe-NH₂
-
Test Peptide: Ac-Arg-Gly-NMeVal -Phe-NH₂ (Note: The N-terminus is acetylated (Ac) to direct the Edman degradation to the desired internal sequence after enzymatic cleavage.)
The core hypothesis is that the Edman sequencer will successfully identify Arg, Gly, and Phe but will yield a "blank" or failed cycle at the position corresponding to N-Me-Val in the test peptide, while the control peptide will sequence completely.
Experimental Protocols
Protocol 1: Sample Preparation
-
Peptide Synthesis: Synthesize both the control and test peptides using standard solid-phase peptide synthesis (SPPS) protocols. The incorporation of N-Me-Val-OH.HCl often requires optimized coupling conditions (e.g., using HATU as a coupling reagent and extended reaction times) due to the steric hindrance of the N-methyl group.[2][12]
-
Purification & Verification: Purify both peptides to >95% purity using reverse-phase HPLC (RP-HPLC). Confirm the correct mass of each peptide via mass spectrometry. The test peptide should have a mass increase of 14 Da over the control peptide, corresponding to the addition of a single methyl group (CH₂).[2]
-
Enzymatic Digestion: To begin sequencing at the desired location (post-Ac group), cleave the peptides with an appropriate enzyme. For this example sequence, an enzyme that cleaves after the N-terminal Acetyl-Arginine would be used to expose the Glycine residue as the new N-terminus for sequencing.
-
Quantitation: Accurately determine the concentration of each purified peptide sample for loading onto the sequencer.
Protocol 2: Automated Edman Degradation Sequencing
-
Sample Loading: Load 10-100 picomoles of each prepared peptide onto a protein sequencer.[6] The sample is typically immobilized on a glass fiber or PVDF membrane.[13]
-
Initiate Sequencing Program: Run a standard automated Edman degradation protocol on the instrument (e.g., Shimadzu PPSQ or Applied Biosystems Procise).[8] The instrument will perform the following steps cyclically.
-
Cycle 1 (Coupling): The N-terminal amino group (Glycine in our example) is reacted with PITC in a basic solution (e.g., trimethylamine) to form the PTC-peptide.[8][14]
-
Cycle 2 (Cleavage): The PTC-derivatized amino acid is cleaved from the peptide chain using anhydrous trifluoroacetic acid (TFA).[15]
-
Cycle 3 (Conversion & Identification): The cleaved anilinothiazolinone (ATZ)-amino acid is automatically transferred to a conversion flask, treated with aqueous acid to form the more stable PTH-amino acid, and injected into an integrated HPLC system for identification based on its retention time against known standards.[8][9]
-
Repetition: The instrument repeats this process for a pre-determined number of cycles (e.g., 5-10 cycles for this example).
Visualization of the Validation Workflow
The following diagram illustrates the key divergence in the Edman degradation pathway when an N-methylated residue is encountered.
Caption: Edman degradation workflow comparison. The control peptide yields a detectable PTH-derivative at each cycle, while the test peptide results in a blank cycle at the N-Me-Val position.
Interpreting the Results: A Comparative Data Summary
The HPLC data from the sequencer provides clear, quantitative evidence for incorporation. The expected results for the first four cycles post-digestion are summarized below.
| Sequencing Cycle | Control Peptide (Ac-Arg-Gly-Val -Phe-NH₂) | Test Peptide (Ac-Arg-Gly-NMeVal -Phe-NH₂) | Interpretation of Test Result |
| 1 | PTH-Glycine | PTH-Glycine | Sequence start is correct. |
| 2 | PTH-Valine | No PTH-Amino Acid Detected ("Blank") | Confirms N-methylation at position 2. |
| 3 | PTH-Phenylalanine | PTH-Phenylalanine | Sequence resumes correctly after the modified residue. |
| 4 | No PTH-Amino Acid Detected | No PTH-Amino Acid Detected | End of sequence. |
This "blank" cycle is the positive confirmation that the N-methylated residue is present at the expected position. The successful sequencing of the preceding and succeeding residues validates that the instrument and reagents were performing correctly, thereby confirming that the blank is a true result of the modification and not an experimental artifact.
Comparison with Alternative Validation Methods
While Edman degradation provides powerful positional information, a multi-faceted validation approach is often required for regulatory submissions or in-depth characterization.[1]
| Technique | Principle | Advantages for N-Me-Val Validation | Disadvantages |
| Edman Degradation | Sequential N-terminal chemical degradation. | - Unambiguous Positional Info: Directly confirms the location of the "unsequenceable" residue. - High Precision: Provides definitive sequence data for flanking residues. | - Indirect Detection: Infers modification by its absence; does not characterize the N-Me-Val itself. - N-terminal Blockage: Will not work if the N-terminus is unintentionally blocked.[6] - Length Limit: Less effective for peptides >30-50 residues.[7] |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of peptide ions and analysis of fragment masses. | - Direct Mass Confirmation: Confirms the +14 Da mass shift on the specific residue. - High Throughput: Can analyze complex mixtures. - Versatile: Can identify other post-translational modifications simultaneously. | - Ambiguity: Can be difficult to pinpoint the exact location of modification between adjacent or isobaric residues without high-resolution fragmentation data. - Complex Fragmentation: N-methylation can alter fragmentation patterns, complicating de novo sequencing.[16] |
| NMR Spectroscopy | Analysis of nuclear spin properties in a magnetic field. | - Definitive Structure: Unambiguously confirms the N-methyl group's presence and location through specific chemical shifts and correlations (e.g., ROESY).[4][5] - Conformational Data: Provides 3D structural information, including cis/trans isomerization around the N-methylated peptide bond.[5] | - Large Sample Amount: Requires significantly more material (mg scale) compared to Edman or MS (pmol to nmol scale).[17] - Complex Analysis: 2D NMR data acquisition and interpretation are time-consuming and require specialized expertise. |
Decision-Making Flowchart for Validation Method Selection
Choosing the right analytical tool depends on the specific question being asked, the sample availability, and the stage of development.
Caption: A decision-making guide for selecting the appropriate analytical method for N-methylated peptide validation.
Conclusion
The successful incorporation of N-methylated amino acids is a critical quality attribute for many advanced peptide therapeutics. While modern techniques like mass spectrometry and NMR offer powerful insights, Edman degradation remains a uniquely valuable and cost-effective tool for providing unambiguous positional validation. By leveraging its predictable failure at N-methylated residues within a comparative experimental design, researchers can generate definitive, easily interpretable data confirming that the modification has occurred at the intended position. For robust characterization, Edman degradation is best used as a complementary technique alongside mass spectrometry to provide orthogonal confirmation of both mass and location, ensuring the integrity and quality of novel peptide-based drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 8. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 13. How Does Edman Sequencing Enable N-Terminal Protein Sequencing? Key Steps and Mechanisms | MtoZ Biolabs [mtoz-biolabs.com]
- 14. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 15. ehu.eus [ehu.eus]
- 16. Peptide and Protein De Novo Sequencing by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 17. Peptide NMR Spectroscopy Services [tricliniclabs.com]
A Senior Application Scientist's Guide to the Purification and Analysis of N-Methylated Valine Peptides
Introduction: The Double-Edged Sword of N-Methylation in Peptide Therapeutics
In the landscape of modern drug development, N-methylation of peptides is a cornerstone strategy for enhancing therapeutic properties. The addition of a simple methyl group to the backbone amide nitrogen can profoundly improve a peptide's metabolic stability by shielding it from proteolytic degradation, enhance cell permeability by reducing its hydrogen-bonding capacity, and favorably constrain its conformation for optimal receptor binding.[1][2][3] N-methylated valine, in particular, is a common modification used to impart these benefits.
However, these advantageous modifications introduce significant downstream challenges in purification and analysis. The increased hydrophobicity and steric bulk of N-methylated residues, especially the bulky dimethylated valine, can lead to issues such as poor solubility, peptide aggregation, and complex chromatographic behavior, including the presence of slowly interconverting cis/trans isomers.[2][4][5][6]
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the successful purification and characterization of N-methylated valine peptides. We will explore the causality behind experimental choices, compare alternative approaches with supporting data, and provide detailed protocols to empower researchers to navigate the complexities of these promising, yet challenging, molecules.
Part 1: Navigating the Purification Challenge
The purification of N-methylated valine peptides by Reversed-Phase HPLC (RP-HPLC) is not a one-size-fits-all process. The significant increase in lipophilicity imparted by the N-methyl group necessitates a careful selection of stationary and mobile phases to achieve optimal separation from closely related impurities, such as deletion sequences or incompletely coupled products.[4][5]
Comparative Analysis of RP-HPLC Stationary Phases
The standard C18 (octadecylsilane) stationary phase is the workhorse of peptide purification, but its strong hydrophobicity can be a detriment for N-methylated peptides, leading to excessive retention, poor peak shape, and low recovery.[6] Alternative phases offer a compelling solution.
| Stationary Phase | Principle of Separation | Advantages for N-Methylated Peptides | Disadvantages |
| C18 (Octadecyl) | Strong hydrophobic interactions. | High resolving power for many standard peptides. | Can cause irreversible binding or extreme retention of highly hydrophobic N-methylated peptides.[4][6] |
| C8 (Octyl) | Moderate hydrophobic interactions. | Reduced retention compared to C18, improving recovery of hydrophobic peptides. | May offer insufficient resolution for complex mixtures with closely eluting impurities. |
| C4 (Butyl) | Weak hydrophobic interactions. | Excellent for very hydrophobic peptides, preventing excessive retention and improving peak shape.[4] | Lower overall resolving power compared to C18; may not be suitable for less hydrophobic peptides. |
| Diphenyl | Mixed-mode separation (hydrophobic and π-π interactions). | Offers alternative selectivity based on aromatic interactions, which can be useful for separating impurities with similar hydrophobicity but different aromatic content.[4] | Selectivity can be less predictable than purely hydrophobic phases. |
Expert Insight: The choice of stationary phase should be dictated by the overall hydrophobicity of the peptide. For peptides containing a single N-methyl valine, a C8 or C18 column may suffice. However, for sequences with multiple N-methylations or other hydrophobic residues, starting with a C4 or Diphenyl column is often a more effective strategy to prevent issues with recovery and peak shape.
Workflow for HPLC Method Development
The logical flow for developing a robust purification method involves systematically optimizing solubility, separation, and analysis.
Caption: A systematic workflow for the purification of N-methylated peptides.
Experimental Protocol: Preparative RP-HPLC Purification
This protocol provides a robust starting point for the purification of a crude peptide containing N,N-Dimethyl-L-Valine.
1. Materials and Reagents:
-
Crude lyophilized peptide
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)[5]
-
Preparative RP-HPLC system with a UV detector
-
Appropriate preparative column (e.g., C4, 10 µm particle size, 21.2 x 250 mm)
2. Sample Preparation:
-
Solubility Test: Before committing the entire batch, test the solubility of a small amount of crude peptide in various solvents.
-
Dissolution: Dissolve the bulk crude peptide in a minimal volume of a strong organic solvent like DMSO.[4]
-
Dilution: Slowly add Mobile Phase A (see below) to the dissolved peptide to a final concentration of 10-20 mg/mL. If precipitation occurs, lower the final concentration.
-
Clarification: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any insoluble material. Transfer the clear supernatant to an appropriate vial for injection.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Column: C4 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Flow Rate: 15-20 mL/min (adjust based on column diameter)
-
Detection: 220 nm
-
Column Temperature: 40-60°C. Elevating the temperature can accelerate the interconversion between cis/trans isomers, often resulting in sharper peaks.[6][7]
-
Gradient:
-
0-5 min: 5% B
-
5-45 min: 5% to 65% B (adjust the gradient slope based on analytical scouting runs)
-
45-50 min: 65% to 95% B (column wash)
-
50-60 min: Re-equilibration at 5% B
-
4. Post-Purification:
-
Analyze collected fractions using analytical RP-HPLC to assess purity.
-
Pool fractions with the desired purity (>95%).
-
Remove organic solvent using a rotary evaporator.
-
Lyophilize the pooled fractions to obtain a dry, purified peptide powder.
Part 2: Comprehensive Analytical Characterization
Purification is only half the battle. Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the final product. A multi-technique approach is required for a complete picture.
Comparative Analysis of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| Analytical RP-HPLC | Purity assessment, retention time. | High resolution for separating impurities, quantitative purity determination.[1] | Does not provide structural or mass information. Co-elution can mask impurities. |
| Mass Spectrometry (LC-MS) | Molecular weight confirmation, sequence verification (MS/MS). | Highly sensitive and specific for identity confirmation.[8][9] | Isomeric and isobaric compounds may not be differentiated without fragmentation. |
| NMR Spectroscopy | 3D structure, conformational dynamics, confirmation of N-methylation site and stereochemistry. | Provides detailed atomic-level structural information, definitive proof of N-methylation.[1][10] | Requires larger sample amounts, complex data analysis, lower throughput. |
| Chiral HPLC | Enantiomeric purity, detection of racemization. | Essential for confirming the stereochemical integrity of the valine residue post-synthesis.[11][12] | Requires specialized chiral stationary phases and method development. |
Logical Framework for Post-Purification Analysis
This framework illustrates how different analytical techniques are interconnected to provide a comprehensive characterization of the purified peptide.
Caption: Interconnectivity of analytical techniques for peptide characterization.
Experimental Protocol: LC-MS Analysis for Identity and Purity
1. System and Reagents:
-
Analytical HPLC or UPLC system coupled to an electrospray ionization (ESI) mass spectrometer.
-
Analytical C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile. Note: Formic acid is used instead of TFA for better MS sensitivity.
2. Sample Preparation:
-
Dissolve a small amount of the purified, lyophilized peptide in Mobile Phase A to a concentration of approximately 0.1 mg/mL.
-
Vortex to ensure complete dissolution.
3. LC-MS Conditions:
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: 40°C.
-
UV Detection: 214 nm.
-
Gradient: 5% to 95% B over 5-10 minutes.
-
MS Settings (ESI Positive Mode):
-
Scan Range: m/z 100-2000.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150°C.
-
Optimize other parameters (e.g., cone voltage) for the specific instrument and peptide.
-
4. Data Analysis:
-
Integrate the UV chromatogram to determine the purity percentage.
-
Deconvolute the mass spectrum to determine the experimental molecular weight.
-
Compare the experimental mass to the theoretical mass of the target peptide to confirm its identity.
Conclusion: A Strategic Approach to a Complex Challenge
The successful purification and analysis of N-methylated valine peptides hinge on a strategic, empirically-driven approach. Standard protocols must be adapted to account for the profound increase in hydrophobicity and potential for conformational heterogeneity these modifications introduce. By selecting less retentive stationary phases like C4, optimizing mobile phase composition, and utilizing elevated temperatures, the challenges of RP-HPLC purification can be effectively overcome. Furthermore, a comprehensive analytical strategy employing a combination of RP-HPLC, mass spectrometry, and NMR is not merely recommended but essential to ensure the purity, identity, and structural integrity of these promising therapeutic candidates. The protocols and comparative data presented here provide a robust framework for researchers to unlock the full potential of N-methylated peptides in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Digestion Resistance of Peptides Containing N-Methyl-L-Valine
For Researchers, Scientists, and Drug Development Professionals
The therapeutic application of peptides, despite their high specificity and low toxicity, is frequently hampered by their rapid degradation by proteases in the body. A key strategy to overcome this limitation and enhance the in-vivo half-life of peptide-based therapeutics is the strategic N-methylation of the peptide backbone. The incorporation of an N-methyl group on a valine residue (N-Me-Val) serves as a powerful tool to confer significant resistance to enzymatic digestion.
This guide provides an in-depth comparison of the proteolytic stability of peptides containing N-Me-Val versus their non-methylated counterparts. We will delve into the mechanistic basis for this enhanced stability, present supporting experimental data, and provide detailed, self-validating protocols for assessing enzymatic resistance in a laboratory setting.
The N-Methylation Advantage: A Quantitative Leap in Stability
Site-specific N-methylation of a peptide backbone can dramatically increase its resistance to proteolytic cleavage.[1] This modification involves the replacement of a hydrogen atom on the amide nitrogen with a methyl group, a seemingly minor alteration with profound consequences for enzymatic stability.
While specific data for N-Methyl-Valine is often embedded within broader studies, illustrative data from closely related modifications, such as N,N-Dimethyl-L-Valine, clearly demonstrates the magnitude of this protective effect. When exposed to human serum in vitro, a peptide containing N,N-Dimethyl-L-Valine exhibited a staggering increase in its half-life compared to its unmodified counterpart.
| Time (hours) | % Intact Unmodified Peptide | % Intact Peptide with N,N-Dimethyl-L-Valine |
| 0 | 100% | 100% |
| 1 | 45% | 95% |
| 4 | 10% | 80% |
| 8 | <1% | 65% |
| 24 | Undetectable | 40% |
| Half-life (t½) | ~0.8 hours | ~18 hours |
Note: This data is illustrative and serves to demonstrate the typical magnitude of stability enhancement observed with N-methylation. Actual results will vary depending on the specific peptide sequence and the location of the modification.[2]
A study on N-methyl scanning mutagenesis of a G-protein-binding peptide provides further quantitative evidence of the dramatic increase in protease resistance. While not specific to N-Me-Val, the data underscores the general principle of N-methylation's impact on stability against trypsin, a common serine protease.
| Peptide Modification | Protease | Half-life (t½) | Fold Increase in Stability |
| Non-methylated | Trypsin | ~2.5 min | - |
| N-Me-Asp (at P2 position) | Trypsin | 3 h | 72 |
| N-Me-Lys (at P1 position) | Trypsin | > 42 h | > 1000 |
| N-Me-Leu (at P1' position) | Trypsin | > 42 h | > 1000 |
| N-Me-Tyr (at P2' position) | Trypsin | > 42 h | > 1000 |
Data sourced from a study on N-methyl scanning mutagenesis.[1]
The Mechanism of Protection: Steric Hindrance
The enhanced enzymatic resistance of N-methylated peptides is primarily attributed to steric hindrance .[1] Proteolytic enzymes recognize and bind to specific amino acid sequences on the peptide backbone. This binding is facilitated by a network of hydrogen bonds between the enzyme and the amide hydrogens of the peptide.
The introduction of a methyl group on the amide nitrogen disrupts these crucial hydrogen-bonding patterns.[2] This methyl group acts as a steric shield, physically obstructing the protease's access to the scissile peptide bond (the bond to be cleaved).[1] This disruption of the enzyme-substrate interaction effectively inhibits cleavage, thereby prolonging the peptide's integrity and bioavailability.[2]
Interestingly, the protective effect of a single N-methyl group is not always localized to the immediate vicinity of the modification. It has been observed that a single N-methylation can reduce proteolysis over a four-residue window, highlighting its significant impact on the local conformation and accessibility of the peptide backbone.[1]
Caption: Steric hindrance from the N-methyl group on valine disrupts protease binding.
Experimental Workflow: Assessing Enzymatic Stability
A robust and reproducible in vitro enzymatic digestion assay is crucial for quantifying the stability of N-Me-Val containing peptides. The following protocol outlines a self-validating system for this purpose, followed by analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Part 1: Peptide Synthesis and Preparation
The synthesis of peptides containing N-methylated amino acids like N-Me-Val is typically achieved through Solid-Phase Peptide Synthesis (SPPS).[1][3] The incorporation of Fmoc-N-Me-Val-OH can be challenging due to the steric hindrance of the N-methyl group and requires optimized coupling conditions.[4] The Biron-Kessler method, which utilizes an ortho-nitrobenzenesulfonyl (o-NBS) group for temporary amine protection, is a common and effective approach for synthesizing N-methylated amino acids for SPPS.[4][5]
Protocol for Fmoc-N-Me-Val-OH Incorporation in SPPS:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Activation of Fmoc-N-Me-Val-OH: In a separate vessel, dissolve Fmoc-N-Me-Val-OH (3-5 equivalents) and a coupling reagent such as HATU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents).
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours. The extended coupling time is necessary to overcome the steric hindrance of the N-methyl group.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).
-
Repeat: Continue the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using preparative RP-HPLC to >95% purity.
-
Characterization: Confirm the identity and purity of the synthesized peptide using analytical RP-HPLC and mass spectrometry.
Part 2: In Vitro Enzymatic Digestion Assay
This protocol provides a framework for assessing the stability of your N-Me-Val containing peptide against a specific protease, such as trypsin.
Materials:
-
Purified N-Me-Val peptide and non-methylated control peptide
-
Protease of choice (e.g., Trypsin, Chymotrypsin, Pepsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0 for trypsin)
-
Quenching Solution (e.g., 10% Trifluoroacetic Acid (TFA) in water)
-
HPLC grade water and acetonitrile (ACN)
-
Thermostated incubator or water bath (37°C)
-
Microcentrifuge tubes
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide and Enzyme Preparation:
-
Prepare stock solutions of the N-Me-Val peptide and the non-methylated control peptide in the assay buffer at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the protease in the assay buffer at a suitable concentration (e.g., 1 mg/mL).
-
-
Reaction Setup:
-
In a series of microcentrifuge tubes, prepare the reaction mixtures. For each peptide (N-methylated and control), set up reactions for each time point (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
To each tube, add the peptide solution to a final concentration of, for example, 0.1 mg/mL.
-
Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of Digestion:
-
Initiate the digestion by adding the protease to each tube to achieve a specific enzyme-to-substrate ratio (e.g., 1:50 w/w).
-
For the t=0 time point, add the quenching solution before adding the enzyme.
-
-
Incubation and Time-Point Sampling:
-
Incubate the reaction mixtures at 37°C.
-
At each designated time point, stop the reaction by adding an equal volume of the quenching solution (10% TFA). This will lower the pH and inactivate the enzyme.
-
-
Sample Preparation for HPLC:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitated protein (the enzyme).
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
Caption: Workflow for the in vitro enzymatic digestion assay and subsequent HPLC analysis.
Part 3: RP-HPLC Analysis and Data Interpretation
HPLC Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV absorbance at 214 nm or 280 nm.
-
Injection Volume: 20-50 µL
Data Analysis:
-
Peak Identification: Identify the peak corresponding to the intact peptide in the chromatogram from the t=0 sample.
-
Peak Integration: Integrate the area of the intact peptide peak for each time point.
-
Calculation of % Intact Peptide: Calculate the percentage of intact peptide remaining at each time point relative to the peak area at t=0.
-
% Intact Peptide = (Peak Area at time t / Peak Area at t=0) x 100
-
-
Half-life Determination: Plot the percentage of intact peptide versus time. The half-life (t½) is the time at which 50% of the initial peptide has been degraded.
By comparing the degradation profiles and half-lives of the N-Me-Val containing peptide and its non-methylated control, you can quantitatively assess the degree of enzymatic resistance conferred by N-methylation.
Conclusion
The incorporation of N-Methyl-L-Valine into a peptide sequence is a highly effective strategy for enhancing its resistance to enzymatic digestion. This is primarily achieved through steric hindrance, which disrupts the binding of proteases to the peptide backbone. The experimental protocols outlined in this guide provide a robust framework for synthesizing N-Me-Val containing peptides and quantitatively evaluating their stability. For researchers and drug development professionals, leveraging N-methylation is a critical step towards developing more stable and efficacious peptide-based therapeutics.
References
A Comparative Guide to N-Methyl-L-valine and N-Methyl-D-valine in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide therapeutics, strategic modifications to the peptide backbone are paramount for enhancing efficacy, stability, and bioavailability. Among these modifications, N-methylation of amino acid residues stands out as a powerful tool. This guide provides a comprehensive comparison of two stereoisomeric N-methylated valine residues, N-Methyl-L-valine and N-Methyl-D-valine, offering insights into their distinct impacts on peptide conformation, proteolytic stability, and biological activity. This analysis is supported by established principles of peptide chemistry and illustrative experimental data to inform rational peptide drug design.
The Strategic Imperative of N-Methylation and Stereochemistry
The therapeutic potential of many peptides is hindered by their susceptibility to enzymatic degradation and their often unfavorable pharmacokinetic profiles.[1][2] N-methylation, the substitution of the amide proton with a methyl group, is a well-established strategy to overcome these limitations.[3][4] This modification imparts steric hindrance, shielding the peptide bond from proteolytic enzymes, and can favorably modulate conformational flexibility and membrane permeability.[5][6]
The introduction of D-amino acids is another key strategy to enhance proteolytic resistance, as proteases are stereoselective for L-amino acids.[7] The combination of N-methylation with a D-amino acid, as in N-Methyl-D-valine, presents a dual approach to peptide stabilization. This guide will dissect the nuanced yet critical differences that arise from the choice of the L- or D-enantiomer of N-methylated valine.
Comparative Analysis: N-Methyl-L-valine vs. N-Methyl-D-valine
The decision to incorporate either N-Methyl-L-valine or N-Methyl-D-valine into a peptide sequence should be driven by a thorough understanding of their differential effects on the peptide's physicochemical and biological properties.
| Feature | N-Methyl-L-valine | N-Methyl-D-valine | Rationale & Implications |
| Conformational Effects | Can induce localized changes in backbone torsion angles and may favor cis-amide bond formation.[8] The L-configuration generally aligns with the natural stereochemistry of bioactive peptides. | The D-configuration introduces a more significant perturbation to the peptide backbone, often inducing unique turn structures or disrupting existing secondary structures.[7] This can be leveraged to explore novel conformational spaces. | The choice of stereoisomer allows for fine-tuning of the peptide's three-dimensional structure, which is critical for receptor binding and biological activity. N-Methyl-D-valine can be a powerful tool for creating novel peptide conformations that may not be accessible with L-amino acids alone. |
| Proteolytic Stability | Significantly enhances stability against enzymatic degradation compared to non-methylated L-valine by sterically shielding the peptide bond.[9][10] | Offers a synergistic enhancement of proteolytic stability due to the combined effects of N-methylation and the D-configuration, which is inherently resistant to proteases.[7] | For peptides requiring maximum in vivo half-life, N-Methyl-D-valine is expected to provide superior resistance to a broader range of proteases. |
| Biological Activity | The impact on activity is context-dependent. It can enhance activity by locking the peptide into a bioactive conformation or decrease it by disrupting necessary interactions.[4] | More likely to cause a significant change in biological activity. The drastic conformational change may lead to reduced receptor affinity if the native L-conformation is required for binding. Conversely, it can lead to novel activities or convert an agonist to an antagonist.[7] | Careful consideration of the structure-activity relationship is crucial. N-Methyl-L-valine may be a more conservative choice for optimizing existing activity, while N-Methyl-D-valine is a tool for exploring new biological functions. |
| Synthetic Accessibility | Fmoc-N-Methyl-L-valine is a commercially available and commonly used building block in solid-phase peptide synthesis (SPPS).[11] | Fmoc-N-Methyl-D-valine is also commercially available, and its synthesis is well-documented, though it may be less commonly stocked than the L-enantiomer.[12] | Both building blocks are accessible for peptide synthesis, allowing for their incorporation using established SPPS protocols. |
Visualizing the Structural Impact
The stereochemistry at the alpha-carbon of an N-methylated amino acid has a profound impact on the local and global conformation of a peptide. The following diagram illustrates the fundamental structural differences between N-Methyl-L-valine and N-Methyl-D-valine and their influence on the peptide backbone.
Experimental Protocols
The successful application of N-methylated amino acids in peptide design relies on robust synthetic and analytical methodologies. The following protocols provide a framework for the synthesis of peptides containing these modified residues and for the evaluation of their proteolytic stability.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing N-Methyl-L/D-valine
This protocol outlines the manual synthesis of a peptide incorporating either Fmoc-N-Methyl-L-valine or Fmoc-N-Methyl-D-valine using a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-N-Methyl-L-valine or Fmoc-N-Methyl-D-valine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard Amino Acids):
-
Pre-activate a solution of the standard Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor coupling completion using a Kaiser test.
-
-
Amino Acid Coupling (Fmoc-N-Methyl-L/D-valine):
-
Due to the steric hindrance of the N-methyl group, a stronger coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be required, or extended coupling times (4-6 hours) with HBTU may be necessary. Double coupling can also be employed to ensure high coupling efficiency.
-
Pre-activate Fmoc-N-Methyl-L/D-valine (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated solution to the resin and shake for 4-6 hours.
-
-
Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and DCM.
-
Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: In Vitro Proteolytic Stability Assay
This assay quantitatively compares the stability of peptides containing N-Methyl-L-valine and N-Methyl-D-valine in the presence of a protease or serum.
Materials:
-
Purified peptides (with and without N-methylation, and with L- and D-isomers)
-
Protease solution (e.g., trypsin, chymotrypsin) or human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% TFA in acetonitrile)
-
RP-HPLC system
Procedure:
-
Peptide Incubation:
-
Prepare stock solutions of the test peptides in a suitable solvent (e.g., DMSO).
-
Dilute the peptide stocks to a final concentration (e.g., 100 µM) in PBS containing the protease or in 90% human serum.
-
Incubate the mixtures at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot. This will precipitate the proteins and stop the degradation.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
RP-HPLC Analysis:
-
Analyze the supernatant by RP-HPLC using a C18 column.
-
Monitor the disappearance of the parent peptide peak over time by integrating the peak area at a specific wavelength (e.g., 220 nm).
-
-
Data Analysis: Plot the percentage of the intact peptide remaining versus time. Calculate the half-life (t₁/₂) of each peptide under the assay conditions.
Concluding Remarks
The choice between N-Methyl-L-valine and N-Methyl-D-valine in peptide design is a strategic decision that can profoundly influence the therapeutic potential of a peptide candidate. N-Methyl-L-valine offers a more conservative approach to enhancing proteolytic stability while potentially preserving the native peptide conformation. In contrast, N-Methyl-D-valine provides a more potent tool for maximizing stability and exploring novel conformational landscapes, which may lead to new or altered biological activities. A thorough understanding of these differences, coupled with rigorous experimental validation, is essential for the rational design of next-generation peptide therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
References
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. verifiedpeptides.com [verifiedpeptides.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. nbinno.com [nbinno.com]
- 8. Helical structure in cyclic peptides: effect of N-methyl amides versus esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. chemimpex.com [chemimpex.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Methyl-L-valine Hydrochloride (N-Me-Val-OH.HCl)
For fellow researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. N-Methyl-L-valine hydrochloride (N-Me-Val-OH.HCl), a key valine derivative used in complex syntheses, demands a meticulous approach to handling.[1][2] While some safety data sheets (SDS) may classify it as non-hazardous, a deeper scientific assessment reveals potential risks that necessitate a comprehensive personal protective equipment (PPE) strategy.[3][4] The presence of the hydrochloride salt and the compound's fine, powdered nature are central to our safety considerations.[5][6]
This guide provides an in-depth, experience-driven framework for handling this compound. Our objective is to move beyond a simple checklist, offering a validated system of protocols that ensures your safety and the integrity of your research.
Hazard Assessment: The "Why" Behind the "What"
Understanding the causality behind PPE selection is critical. For this compound, we must consider three primary exposure routes:
-
Inhalation: As a fine, crystalline solid, this compound can easily become airborne during transfer and weighing.[5] Inhalation of fine particulates can cause respiratory tract irritation.[3]
-
Dermal Contact: Although some data sheets indicate low skin hazard, amino acid hydrochlorides can cause skin irritation upon prolonged contact.[3] It is prudent to assume it may be harmful if absorbed through the skin.[3]
-
Ocular Contact: The eyes are particularly sensitive. Dust particles can cause significant mechanical irritation, and the chemical nature of the hydrochloride salt presents a risk of serious eye irritation.[3][6]
Furthermore, thermal decomposition may release hazardous gases, including hydrogen chloride and nitrogen oxides, which necessitates careful handling away from heat sources.[3][5]
Engineering Controls: Your First Line of Defense
Before any PPE is worn, engineering controls must be in place to minimize exposure. These are non-negotiable for handling powdered reagents.
-
Certified Chemical Fume Hood: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood. This is the most effective way to control airborne particulates and prevent inhalation exposure.[3][7]
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[5]
Personal Protective Equipment (PPE): A Multi-Layered Barrier
PPE is the final, essential barrier between you and the chemical. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes & Face | Chemical Safety Goggles | Required for protection against dust, splashes, and chemical vapors. Must be worn at all times when handling the compound.[8] |
| Face Shield (Task-Dependent) | Use in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or spill clean-up.[9] | |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves provide sufficient protection for incidental contact.[8] Always inspect gloves for tears before use and remove them immediately after contact, washing hands before donning a new pair. |
| Body | Laboratory Coat | A standard, buttoned lab coat is mandatory to protect skin and personal clothing from contamination.[10] |
| Respiratory | NIOSH-Approved Respirator | A dust respirator is required if handling the powder outside of a certified chemical fume hood or if significant dust is generated.[3] The specific type should be determined by a formal risk assessment. |
Operational Plan: A Step-by-Step Protocol
Adherence to a strict operational workflow is crucial for safety. The following protocol outlines the key steps for handling this compound from receipt to use.
Workflow for Safe Handling of this compound
Caption: A typical laboratory workflow for safely handling this compound.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation:
-
Confirm the chemical fume hood is operational and has a valid certification.
-
Don all required PPE as specified in the table above (goggles, lab coat, nitrile gloves).
-
Place a clean weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
-
Handling the Solid:
-
Carefully open the container of this compound, ensuring the opening is directed away from your breathing zone.
-
Using a clean spatula, slowly transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could generate dust.
-
Securely close the main container immediately after dispensing.
-
-
Dissolution:
-
Transfer the weighed solid into a suitable reaction vessel or beaker, still within the fume hood.
-
Slowly add the desired solvent to the vessel, directing the stream to the side of the container to avoid splashing.
-
Stir the mixture until the solid is fully dissolved.
-
-
Clean-Up:
-
Dispose of the used weigh boat and any contaminated consumables (e.g., pipette tips, wipes) into a designated solid waste container.[11]
-
Wipe down the spatula, the balance, and the work surface inside the fume hood with an appropriate cleaning agent.
-
Spill and Disposal Plan
Accidents can happen, and a clear plan is essential for a safe resolution.
Spill Response
-
Small Spill (Solid):
-
Large Spill:
-
Evacuate the area immediately.
-
Prevent others from entering.
-
Contact your institution's Environmental Health & Safety (EHS) department for emergency response.
-
Waste Disposal
-
Segregation: Never mix this compound waste with other waste streams unless explicitly permitted by your EHS office.[11]
-
Labeling: All waste containers (solid and liquid) must be clearly labeled with the full chemical name and associated hazards.[11]
-
Disposal: All waste must be disposed of as hazardous chemical waste in accordance with federal, state, and local regulations.[3] Contact your EHS office to arrange for pickup and proper disposal.[11] Never pour this compound solutions down the drain.[12]
By integrating these engineering controls, PPE requirements, and operational protocols into your daily work, you establish a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the highest standards of scientific integrity.
References
- 1. H-N-Me-Val-OH.Hcl | CAS#:2480-23-1 | Chemsrc [chemsrc.com]
- 2. Page loading... [wap.guidechem.com]
- 3. peptide.com [peptide.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. H-MEVAL-OH HCL | 2480-23-1 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. leelinework.com [leelinework.com]
- 10. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 11. benchchem.com [benchchem.com]
- 12. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
